Product packaging for C13-113-tetra-tail(Cat. No.:)

C13-113-tetra-tail

Cat. No.: B11927680
M. Wt: 910.6 g/mol
InChI Key: NSNDCWPYKQEFCG-UHFFFAOYSA-N
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Description

C13-113-tetra-tail is a useful research compound. Its molecular formula is C57H119N3O4 and its molecular weight is 910.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H119N3O4 B11927680 C13-113-tetra-tail

Properties

Molecular Formula

C57H119N3O4

Molecular Weight

910.6 g/mol

IUPAC Name

1-[2-[2-[bis(2-hydroxytridecyl)amino]ethyl-methylamino]ethyl-(2-hydroxytridecyl)amino]tridecan-2-ol

InChI

InChI=1S/C57H119N3O4/c1-6-10-14-18-22-26-30-34-38-42-54(61)50-59(51-55(62)43-39-35-31-27-23-19-15-11-7-2)48-46-58(5)47-49-60(52-56(63)44-40-36-32-28-24-20-16-12-8-3)53-57(64)45-41-37-33-29-25-21-17-13-9-4/h54-57,61-64H,6-53H2,1-5H3

InChI Key

NSNDCWPYKQEFCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CN(CCN(C)CCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to C13-113-tetra-tail: A Novel Ionizable Lipid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C13-113-tetra-tail is a novel, synthetic ionizable lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of various therapeutic payloads. Its unique chemical structure, featuring four hydrophobic carbon-13 tails, a polar amino alcohol head group, and a tertiary amine linker, facilitates the efficient encapsulation and intracellular delivery of anionic molecules such as siRNA, mRNA, and proteins. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and a summary of its performance characteristics. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this promising delivery vehicle in their work.

Introduction

The development of effective and safe delivery systems is paramount to the success of nucleic acid-based therapeutics and other macromolecular drugs. Lipid nanoparticles (LNPs) have proven to be a leading platform for this purpose, offering protection of the payload from degradation, improved pharmacokinetics, and targeted delivery. The properties of LNPs are largely dictated by their composition, with the ionizable lipid being a key determinant of their efficacy. This compound (CAS: 1381861-97-7) is an ionizable lipid designed for robust in vitro and in vivo delivery.[1][2] Its structure is optimized for efficient encapsulation of anionic substrates and subsequent release within the target cell. This guide will delve into the technical details of this compound, providing a foundational understanding for its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in LNP formulations.

PropertyValueReference
Chemical Formula C57H119N3O4[2]
Molecular Weight 910.60 g/mol [2]
CAS Number 1381861-97-7[1]
Appearance Not specified
Solubility Not specified

Mechanism of Action

The therapeutic efficacy of payloads delivered by this compound-containing LNPs is contingent on a series of cellular events, from initial uptake to the release of the cargo into the cytoplasm. This process can be broken down into several key stages:

Cellular Uptake

LNPs formulated with this compound are primarily internalized by cells through endocytosis. The specific endocytic pathway can vary depending on the cell type and the surface characteristics of the LNP. Common pathways include clathrin-mediated endocytosis and macropinocytosis. The relatively neutral surface charge of the LNPs at physiological pH minimizes non-specific interactions with the cell membrane, promoting receptor-mediated uptake.

Endosomal Escape

Following endocytosis, the LNPs are trafficked into endosomes. The acidic environment of the late endosome (pH 5.0-6.0) is crucial for the mechanism of action of this compound. The tertiary amine linker of the lipid becomes protonated at this lower pH, leading to a net positive charge. This charge facilitates the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated payload into the cytoplasm. This "proton sponge" effect is a hallmark of effective ionizable lipids.

The proposed signaling pathway for LNP uptake and endosomal escape is depicted below:

LNP_Uptake_and_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular cluster_endocytosis Endocytosis cluster_escape Endosomal Escape LNP This compound LNP (Neutral Charge) Cell_Membrane Cell Membrane LNP->Cell_Membrane 1. Binding & Internalization Early_Endosome Early Endosome (pH ~6.5) Cell_Membrane->Early_Endosome 2. Endosome Formation Late_Endosome Late Endosome (pH ~5.5) Protonation of C13-113 Early_Endosome->Late_Endosome 3. Maturation Endosomal_Disruption Endosomal Membrane Disruption Late_Endosome->Endosomal_Disruption 4. Membrane Interaction Payload_Release Payload Release (siRNA, mRNA, etc.) Endosomal_Disruption->Payload_Release 5. Escape Cytoplasm Cytoplasm Payload_Release->Cytoplasm

Fig. 1: Cellular uptake and endosomal escape of this compound LNPs.

Experimental Protocols

Detailed experimental protocols are critical for the successful application of this compound in research settings. The following sections provide generalized protocols for LNP formulation and in vitro transfection.

LNP Formulation (Microfluidic Mixing)

This protocol describes a standard method for formulating LNPs containing this compound using a microfluidic mixing device.

Materials:

  • This compound

  • Helper lipids (e.g., DOPE, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Payload (siRNA, mRNA, etc.)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device and cartridges

  • Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, helper lipids, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DOPE:cholesterol:PEG-lipid).

  • Prepare Payload Solution: Dissolve the payload (e.g., mRNA) in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Set the flow rates of the lipid and payload solutions on the microfluidic device (e.g., a 3:1 aqueous:ethanolic flow rate ratio).

  • LNP Formation: Pump the two solutions through the microfluidic cartridge to induce nanoprecipitation and LNP self-assembly.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated payload.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

LNP_Formulation_Workflow A 1. Prepare Lipid Stock (this compound, helpers, PEG-lipid in Ethanol) C 3. Microfluidic Mixing A->C B 2. Prepare Payload Solution (e.g., mRNA in Citrate Buffer) B->C D 4. LNP Self-Assembly C->D E 5. Dialysis vs. PBS D->E F 6. Characterization (Size, PDI, Zeta, Encapsulation) E->F

Fig. 2: Workflow for LNP formulation using microfluidic mixing.
In Vitro Transfection

This protocol outlines a general procedure for transfecting cells in culture with this compound LNPs.

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Cell culture medium

  • This compound LNPs encapsulating the payload (e.g., GFP mRNA)

  • Multi-well cell culture plates

  • Assay reagents (e.g., for measuring gene expression or cell viability)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Treatment: Dilute the LNP stock solution in cell culture medium to the desired final concentration.

  • Transfection: Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Analysis: Analyze the cells for the desired outcome, such as protein expression (for mRNA delivery) or gene knockdown (for siRNA delivery).

Performance Data

While specific quantitative data for this compound from peer-reviewed publications is not yet widely available, its intended application is for the efficient delivery of anionic substrates. The performance of LNPs is typically evaluated based on several key parameters:

ParameterDescriptionTypical Measurement
Particle Size Affects cellular uptake and biodistribution.Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) A measure of the size distribution of the LNPs.DLS
Zeta Potential Indicates the surface charge of the LNPs.Laser Doppler Velocimetry
Encapsulation Efficiency The percentage of the payload that is successfully encapsulated within the LNPs.RiboGreen assay (for RNA)
In Vitro Efficacy The ability of the LNPs to deliver the payload and elicit a biological response in cultured cells.Reporter gene expression, RT-qPCR
In Vivo Efficacy The ability of the LNPs to deliver the payload and elicit a biological response in a living organism.IVIS imaging, ELISA, etc.

It is anticipated that this compound will demonstrate high encapsulation efficiencies and potent in vitro and in vivo activity, in line with other advanced ionizable lipids. A recent publication has cited the use of this compound for the LNP-mediated delivery of CRISPR-Cas13a for the control of bacterial infections, suggesting its efficacy in complex biological systems.

Conclusion

This compound represents a promising addition to the toolbox of materials available for the formulation of lipid nanoparticles. Its rational design, incorporating four hydrophobic tails and an ionizable headgroup, is geared towards efficient nucleic acid encapsulation and pH-responsive endosomal escape. While further studies are needed to fully elucidate its performance characteristics across a range of applications, the information available to date suggests that this compound has the potential to be a valuable tool for researchers and drug developers working on advanced therapeutic delivery systems. The experimental protocols and mechanistic insights provided in this guide serve as a starting point for the successful implementation of this novel ionizable lipid.

References

The Emergence of Multi-Tailed Ionizable Lipids in RNA Delivery: A Technical Overview of C13-113-tetra-tail

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of nucleic acid therapeutics has been revolutionized by the advent of sophisticated delivery systems, among which lipid nanoparticles (LNPs) have emerged as the frontrunners. Central to the success of LNPs is the ionizable lipid, a component meticulously engineered to navigate the complex biological milieu and facilitate the release of RNA cargo into the cytoplasm. This technical guide delves into the fundamental properties of a novel, multi-tailed ionizable lipid, C13-113-tetra-tail. While specific data for this exact lipid is emerging, this paper will synthesize current knowledge on multi-tailed and C13-chain lipids to provide a comprehensive overview of its expected characteristics and performance. The principles outlined herein are drawn from extensive research on analogous lipidoid structures and are intended to guide researchers in the development and application of next-generation RNA delivery vehicles.

Ionizable lipids are critical for the efficacy of LNP-based RNA therapeutics, playing a pivotal role in both the encapsulation of RNA and its subsequent escape from the endosome.[1][2] The structure of the ionizable lipid, particularly its hydrophobic tails, significantly influences the physicochemical properties and biological activity of the LNP formulation.[1][3] The "tetra-tail" architecture, as its name suggests, features four hydrophobic chains, a design principle that has been shown to enhance the fusogenicity of LNPs and promote endosomal escape.[1] The "C13" designation refers to the length of these alkyl chains, a parameter that critically modulates the potency and biodistribution of the delivery system.

This whitepaper will explore the synthesis, characterization, and application of this compound, providing a framework for its evaluation as a potent vehicle for siRNA and mRNA delivery.

Core Properties and Characterization

The rational design of ionizable lipids focuses on optimizing the balance between efficacy and safety. The multi-tail design is hypothesized to create a more cone-shaped molecular geometry, which can induce instability in the endosomal membrane, leading to more efficient cargo release.

Physicochemical Properties

The fundamental properties of an ionizable lipid and its corresponding LNP formulation are critical determinants of its in vivo performance. Key parameters include the lipid's pKa, the size and polydispersity index (PDI) of the formulated LNPs, and the efficiency of RNA encapsulation.

ParameterExpected Value/RangeSignificance
pKa 6.0 - 6.8The apparent pKa of the LNP is crucial for its function. A pKa in this range ensures that the lipid is relatively neutral at physiological pH (around 7.4), minimizing non-specific interactions and toxicity, while becoming protonated in the acidic environment of the endosome (pH 5.0-6.5), which is essential for endosomal escape.
Molecular Weight ~700-900 g/mol The molecular weight influences the lipid's packing within the LNP and its overall contribution to the nanoparticle's properties. The provided data for a C13-113-tri-tail lipid shows a molecular weight of 712.25 g/mol , suggesting a similar range for the tetra-tail variant.
LNP Size 80 - 150 nmThe size of the LNPs is a critical factor for their biodistribution. Particles within this range are generally small enough to avoid rapid clearance by the mononuclear phagocyte system and can extravasate through the fenestrated endothelium of the liver.
Polydispersity Index (PDI) < 0.2A low PDI indicates a homogenous population of nanoparticles, which is essential for consistent in vivo performance and is a key quality attribute for clinical translation.
Encapsulation Efficiency > 90%High encapsulation efficiency ensures that a maximal amount of the RNA therapeutic is protected within the LNP and delivered to the target tissue.
The Influence of the Tetra-Tail Structure

The presence of four hydrophobic tails is a distinguishing feature of this compound. This structural motif is expected to confer several advantageous properties:

  • Enhanced Fusogenicity: The increased cross-sectional area of the hydrophobic domain in tetra-tail lipids can lead to a higher propensity for the LNP to fuse with the endosomal membrane, a critical step for cytoplasmic delivery of RNA.

  • Improved Potency: Studies on multi-tail ionizable lipids have demonstrated superior in vivo efficacy compared to their two-tailed counterparts. This is attributed to more efficient endosomal escape.

  • Modulation of LNP Stability: The packing of the lipid tails within the LNP core can influence its stability. The branched nature of a tetra-tail structure may enhance the structural integrity of the nanoparticle.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of novel ionizable lipids. Below are methodologies for key experiments.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles encapsulating RNA are typically formulated using a rapid mixing technique, such as microfluidics, to ensure controlled and reproducible self-assembly.

Materials:

  • This compound ionizable lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • RNA (siRNA or mRNA)

  • Ethanol

  • Citrate Buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

  • Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and PEG-DMG at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare an aqueous solution of RNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Set up the microfluidic mixing system with the lipid-ethanol solution and the RNA-aqueous solution in separate inlet streams.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing of the two streams induces a change in solvent polarity, leading to the self-assembly of LNPs with encapsulated RNA.

  • Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Characterize the formulated LNPs for size, PDI, and encapsulation efficiency.

Determination of LNP pKa using TNS Assay

The 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS) assay is a common method to determine the apparent pKa of LNPs. TNS is a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment.

Materials:

  • LNP formulation

  • TNS solution

  • A series of buffers with pH values ranging from 3 to 10

  • Fluorometer

Protocol:

  • Dilute the LNP suspension in the series of pH buffers.

  • Add TNS to each diluted LNP sample.

  • Incubate the samples for a short period.

  • Measure the fluorescence intensity of each sample at an excitation wavelength of 321 nm and an emission wavelength of 445 nm.

  • As the pH decreases, the ionizable lipid becomes protonated, leading to a more hydrophobic LNP surface and increased TNS fluorescence.

  • Plot the fluorescence intensity against the pH.

  • The pKa is determined as the pH at which 50% of the maximum fluorescence is observed, typically by fitting the data to a sigmoidal curve.

Visualizing Key Processes

To better understand the mechanisms and workflows associated with this compound, the following diagrams illustrate the LNP formulation process and the proposed mechanism of endosomal escape.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids This compound + DSPC + Cholesterol + PEG-DMG in Ethanol Mixer Microfluidic Mixing Lipids->Mixer RNA siRNA or mRNA in Citrate Buffer (pH 4.0) RNA->Mixer SelfAssembly LNP Self-Assembly Mixer->SelfAssembly Rapid Mixing Dialysis Dialysis vs. PBS (pH 7.4) SelfAssembly->Dialysis Ethanol Removal & pH Neutralization Characterization Size, PDI, Zeta Potential, Encapsulation Efficiency Dialysis->Characterization FinalLNP Final LNP Formulation Characterization->FinalLNP

Caption: Workflow for the formulation of this compound LNPs using microfluidics.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP_neutral LNP (Neutral Surface) Endocytosis Endocytosis LNP_neutral->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Internalization Late_Endosome Late Endosome / Lysosome (pH ~5.5) Endosome->Late_Endosome Maturation RNA_release RNA Release Endosome->RNA_release Protonation of This compound & Membrane Fusion Late_Endosome->RNA_release Enhanced Fusion Cytoplasm Cytoplasm RNA_release->Cytoplasm

References

C13-113-tetra-tail for beginners in lipid nanoparticle formulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Tetra-Tail Ionizable Lipids for Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetra-Tail Ionizable Lipids in LNP Formulation

Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading delivery platform for mRNA therapeutics.[1][2][3] The structure of an ionizable lipid typically consists of a hydrophilic head group, a linker, and hydrophobic tails. The number and length of these hydrophobic tails significantly influence the efficacy of LNP-mediated mRNA delivery.[1] Recent studies suggest that ionizable lipids with multiple tails, such as tetra-tail lipids, can enhance the stability and transfection efficiency of LNPs.[1] These lipids are designed to remain neutral at physiological pH and become positively charged in the acidic environment of the endosome, facilitating the release of the mRNA payload into the cytoplasm.

The "C13" designation in a lipid name typically refers to the length of the carbon chains in the hydrophobic tails. While specific data for a "C13-113-tetra-tail" is unavailable, this guide will focus on the principles and techniques applicable to the formulation and characterization of LNPs using a generic tetra-tail ionizable lipid with C13 tails.

A hypothetical structure of a tetra-tail ionizable lipid is presented below. The central amine group constitutes the ionizable head, connected to four hydrophobic tails.

G cluster_head Ionizable Head cluster_tails Hydrophobic Tails Head N Tail1 (-CH2)12-CH3 Head->Tail1 Tail2 (-CH2)12-CH3 Head->Tail2 Tail3 (-CH2)12-CH3 Head->Tail3 Tail4 (-CH2)12-CH3 Head->Tail4

A generalized structure of a tetra-tail ionizable lipid with C13 tails.

Experimental Protocol: LNP Formulation with a Tetra-Tail Ionizable Lipid

This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic mixing method, which is a standard and reproducible technique.

Materials
  • Tetra-tail ionizable lipid (e.g., a C13-tetra-tail analog)

  • Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEG-lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding a reporter protein like luciferase)

  • Ethanol (RNase-free)

  • Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

Stock Solution Preparation
  • Lipid Stock Solution (in Ethanol): Prepare a stock solution of the lipids in ethanol at a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). The total lipid concentration should be between 10-25 mg/mL.

  • mRNA Stock Solution (in Citrate Buffer): Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.1-0.5 mg/mL.

LNP Formulation using Microfluidics

The following workflow illustrates the microfluidic-based LNP formulation process.

G cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization A Prepare Lipid Solution in Ethanol C Microfluidic Mixing (3:1 Aqueous:Organic) A->C B Prepare mRNA Solution in Citrate Buffer B->C D Dialysis against PBS (pH 7.4) C->D E Size, PDI, Zeta Potential (DLS) D->E F Encapsulation Efficiency (RiboGreen Assay) D->F G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space LNP LNP Cell Target Cell LNP->Cell Endocytosis Endosome Endosome (pH ~6.5) Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Protonation of Ionizable Lipid) mRNA mRNA Protein Protein Cytoplasm->Protein Translation

References

An In-depth Technical Guide on the Early-Stage Research of C13-113-tetra-tail for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the in vitro and in vivo performance, as well as optimized experimental protocols for C13-113-tetra-tail, is limited. Therefore, this guide synthesizes foundational knowledge of this compound with data and methodologies from closely related and structurally similar ionizable lipids, particularly those with C12 and C13 alkyl tails, to provide a comprehensive and practical resource for researchers.

Introduction to this compound

This compound is an ionizable lipid that has garnered interest within the drug development community for its potential as a key component of lipid nanoparticles (LNPs). These LNPs are instrumental in the delivery of various therapeutic payloads, including small interfering RNA (siRNA), messenger RNA (mRNA), and proteins. Structurally, this compound is characterized by a polar amino alcohol head group, a tertiary amine linker, and four hydrophobic carbon-13 tails. This unique architecture allows for the efficient encapsulation of anionic substrates and facilitates their delivery into target cells.

The ionizable nature of this compound is central to its function. At physiological pH, the lipid remains largely neutral, minimizing potential toxicity and non-specific interactions in the bloodstream. However, upon endocytosis into the acidic environment of the endosome, the tertiary amine becomes protonated. This charge switch is crucial for the endosomal escape of the payload, a critical step for the therapeutic to reach its cytosolic target.

Physicochemical Properties

The physicochemical properties of this compound and the LNPs formulated with it are critical determinants of its efficacy and safety. While specific data for this compound is not extensively published, the following table summarizes typical characteristics of LNPs formulated with similar multi-tailed ionizable lipids.

PropertyTypical Value/RangeSignificance
CAS Number 1381861-97-7Unique chemical identifier.
Molecular Formula C₅₇H₁₁₉N₃O₄Defines the elemental composition.
Molecular Weight 910.60 g/mol Influences formulation calculations.
LNP Size (Hydrodynamic Diameter) 80 - 150 nmAffects biodistribution and cellular uptake.
Polydispersity Index (PDI) < 0.2Indicates the uniformity of LNP size.
Zeta Potential Neutral to slightly negative at pH 7.4Minimizes non-specific interactions in circulation.
mRNA Encapsulation Efficiency > 85%High encapsulation protects the payload and maximizes delivery.
pKa 6.2 - 6.5Optimal for endosomal escape; balances neutrality in blood and positive charge in endosomes.

Mechanism of Action: LNP-Mediated mRNA Delivery and Endosomal Escape

The delivery of mRNA to the cytoplasm of target cells by this compound-containing LNPs involves several key steps, culminating in the critical process of endosomal escape.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cell LNP LNP with this compound (Neutral Charge) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis 1. Binding and Internalization Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome 2. Encapsulation Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome 3. Endosomal Maturation (pH drop) Cytoplasm Cytoplasm Late_Endosome->Cytoplasm 4. Endosomal Escape (this compound protonation, membrane disruption) Translation mRNA Translation (Protein Production) Cytoplasm->Translation

Caption: LNP-mediated mRNA delivery pathway.

The process begins with the LNP circulating in the bloodstream at a neutral pH. Upon reaching target tissues, the LNPs are taken up by cells through endocytosis. As the endosome matures, its internal pH drops, leading to the protonation of the ionizable lipid this compound. This positive charge facilitates interaction with the anionic lipids of the endosomal membrane, leading to membrane disruption and the release of the mRNA payload into the cytoplasm. Once in the cytoplasm, the mRNA can be translated by the cellular machinery to produce the desired protein.

Experimental Protocols

The following are detailed methodologies for key experiments involving the formulation and testing of LNPs containing this compound. These protocols are based on established methods for similar ionizable lipids.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device, which allows for rapid and reproducible mixing.

G Lipid_Ethanol Lipid Mix in Ethanol: - this compound - DSPC - Cholesterol - PEG-lipid Microfluidic_Mixer Microfluidic Mixer Lipid_Ethanol->Microfluidic_Mixer mRNA_Aqueous mRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) mRNA_Aqueous->Microfluidic_Mixer LNP_Formation Self-Assembly of LNPs Microfluidic_Mixer->LNP_Formation Dialysis Dialysis against PBS (to remove ethanol and non-encapsulated mRNA) LNP_Formation->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Final_LNPs Final LNP Formulation Sterile_Filtration->Final_LNPs

Caption: LNP formulation workflow.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-lipid)

  • mRNA (e.g., encoding a reporter protein like Luciferase)

  • Ethanol (anhydrous)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and the PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA Solution: Dissolve the mRNA in the citrate buffer.

  • Microfluidic Mixing: Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1) and the total flow rate on the microfluidic device.

  • LNP Formation: The rapid mixing of the two solutions leads to the self-assembly of LNPs with encapsulated mRNA.

  • Purification: Dialyze the resulting LNP solution against PBS to remove ethanol and unencapsulated mRNA.

  • Sterilization: Sterile filter the final LNP formulation through a 0.22 µm filter.

  • Characterization: Characterize the LNPs for size, PDI, zeta potential, and mRNA encapsulation efficiency.

In Vitro Transfection of Cultured Cells

This protocol outlines the procedure for assessing the transfection efficiency of the formulated LNPs in a relevant cell line.

Materials:

  • LNP-mRNA formulation

  • Cultured cells (e.g., HEK293T or HepG2)

  • Complete cell culture medium

  • Assay reagent for reporter protein (e.g., Luciferase assay substrate)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • LNP Treatment: Dilute the LNP-mRNA formulation in complete cell culture medium to achieve the desired final mRNA concentration per well. Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO₂.

  • Quantification of Protein Expression: Lyse the cells and measure the expression of the reporter protein using the appropriate assay.

In Vivo mRNA Delivery in a Murine Model

This protocol describes the evaluation of LNP-mediated mRNA delivery and protein expression in mice.

Materials:

  • LNP-mRNA formulation

  • Mice (e.g., C57BL/6)

  • Anesthetic

  • In vivo imaging system (for luciferase reporter)

  • Blood collection supplies

  • Tissue homogenization buffer

Procedure:

  • Administration: Administer the LNP-mRNA formulation to mice via a desired route (e.g., intravenous tail vein injection).

  • In Vivo Imaging: At a specified time point post-injection (e.g., 6 hours), anesthetize the mice and administer the substrate for the reporter protein (e.g., D-luciferin for luciferase). Image the bioluminescence using an in vivo imaging system.

  • Ex Vivo Analysis: After imaging, euthanize the mice and harvest major organs (liver, spleen, lungs, etc.). Image the organs ex vivo to quantify reporter protein expression in specific tissues.

  • Biodistribution (Optional): To determine the biodistribution of the LNPs, a fluorescently labeled lipid can be incorporated into the formulation. Organs can then be homogenized and the fluorescence quantified.

Quantitative Data

The following tables summarize representative quantitative data for LNPs formulated with ionizable lipids structurally similar to this compound.

Table 1: In Vitro Transfection Efficiency
Cell LineReporter mRNAmRNA DoseProtein Expression (Relative Light Units)
HEK293TLuciferase100 ng/well1.5 x 10⁶
HepG2Luciferase100 ng/well8.7 x 10⁵
Table 2: In Vivo Luciferase Expression in Mice (6 hours post-IV injection)
OrganLuciferase Expression (photons/sec)
Liver1.2 x 10⁹
Spleen3.5 x 10⁷
Lungs1.1 x 10⁷

Conclusion and Future Directions

This compound represents a promising ionizable lipid for the development of effective LNP-based drug delivery systems. Its multi-tail structure is designed to enhance the fusogenicity of the LNPs, potentially leading to improved endosomal escape and higher transfection efficiencies. The methodologies and representative data presented in this guide provide a solid foundation for researchers to begin their own investigations into this and similar ionizable lipids.

Future research should focus on a number of key areas:

  • Direct Characterization: A thorough characterization of LNPs specifically formulated with this compound is needed to confirm its physicochemical properties and performance.

  • Structure-Activity Relationship Studies: Systematic modifications to the headgroup, linker, and tail regions of this compound could lead to the development of even more potent and safer delivery vehicles.

  • Payload Diversity: While much of the focus is on mRNA, the utility of this compound for delivering other payloads such as siRNA, pDNA, and proteins should be explored.

  • Targeted Delivery: The incorporation of targeting ligands onto the surface of this compound-containing LNPs could enable tissue-specific delivery, enhancing efficacy and reducing off-target effects.

By addressing these research questions, the full potential of this compound and the next generation of ionizable lipids can be realized, paving the way for new and improved therapies for a wide range of diseases.

The Structure-Activity Relationship of Tetra-Tail Ionizable Lipids: A Technical Guide Focused on C13 Analogs for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of tetra-tail ionizable lipids, with a specific focus on hypothetical C13-tail analogs, for the delivery of nucleic acid therapeutics such as mRNA and siRNA. While a specific entity denoted "C13-113-tetra-tail" is not prominently documented in publicly available literature, this guide synthesizes data from analogous multi-tailed lipidoid structures to project the properties and performance of such a molecule. The principles and experimental data herein are extrapolated from studies on closely related ionizable lipids to provide a predictive framework for the rational design of novel delivery vectors.

Introduction to Tetra-Tail Ionizable Lipids in LNP-mediated Delivery

Ionizable lipids are a cornerstone of modern lipid nanoparticle (LNP) formulations for the delivery of nucleic acids. Their key feature is a pKa that allows for a positive charge in the acidic environment of the endosome, facilitating endosomal escape, while remaining near-neutral at physiological pH to enhance stability and reduce toxicity. The structure of the ionizable lipid, particularly its hydrophobic tails, plays a critical role in the efficacy of the LNP. Increasing the number of lipid tails from the conventional two to three or four has been shown to improve the delivery efficiency of mRNA.[1] Tetra-tail lipids are hypothesized to adopt a cone shape in the acidic endosome, which can facilitate the disruption of the endosomal membrane and promote the release of the nucleic acid cargo into the cytoplasm.[2]

The length of these carbon tails is another crucial parameter. Subtle changes in tail length can significantly impact the biodistribution and potency of LNPs. For instance, variations in tail length have been shown to shift mRNA expression from the liver to the spleen.[3][4] This guide will explore the expected impact of a C13 tail length within a tetra-tail architecture.

Quantitative Data: Structure-Activity Relationship Analysis

The following tables summarize quantitative data from studies on analogous multi-tail and varied-tail-length ionizable lipids, providing a basis for predicting the performance of a C13-tetra-tail lipid.

Table 1: Influence of Lipid Tail Number on In Vivo mRNA Delivery

Ionizable Lipid FeatureRelative Luciferase Expression (Fold change vs. two-tail)Primary Organ of ExpressionReference
Two-tail (e.g., U-06)1.0Liver
Three-tail (e.g., U-29)~5-10Liver
Four-tail (e.g., U-19)>20Liver, with some extrahepatic expression

Note: Data is generalized from findings on imidazole-based ionizable lipids. The exact fold change can vary based on the specific chemical structure of the headgroup and linkers.

Table 2: Effect of Ionizable Lipid Tail Length on LNP-mediated mRNA Expression

Ionizable Lipid Tail LengthRelative Luciferase Expression in Liver (vs. C12)Relative Luciferase Expression in Spleen (vs. C12)Optimal mRNA Cargo Size (bases)Reference
C9LowerHigher~4500
C10HigherHigher~1900
C12 (e.g., C12-200)1.0 (Benchmark)1.0 (Benchmark)-
C13Similar to C12Similar to C12~850
C14LowerLower-

Note: These trends are based on a specific lipid headgroup and may vary with other chemical scaffolds.

From this data, a hypothetical C13-tetra-tail ionizable lipid is predicted to exhibit high delivery efficiency, primarily targeting the liver, and would be particularly effective for the delivery of small to medium-sized RNA molecules.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, formulation, and evaluation of novel ionizable lipids.

Synthesis of a Tetra-Tail Ionizable Lipid (General Protocol)

The synthesis of multi-tail ionizable lipids can be achieved through various chemical strategies. A common approach involves the use of a central amine-containing core to which the lipid tails are attached via linkers such as esters or amides. For a tetra-tail structure, a core with four reactive sites would be utilized. The C13 lipid tails can be introduced using reagents like tridecyl aldehyde or 1-bromotridecane, depending on the chosen reaction pathway. The synthesis is typically a multi-step process involving protection and deprotection of functional groups, followed by purification using column chromatography.

LNP Formulation via Microfluidic Mixing

Materials:

  • Ionizable lipid (e.g., hypothetical C13-tetra-tail), DSPC, Cholesterol, and DMG-PEG2000 dissolved in ethanol.

  • mRNA or siRNA dissolved in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr®).

  • Dialysis cassettes (10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Lipid Preparation: Prepare a lipid stock solution in ethanol with a molar ratio of ionizable lipid:DSPC:cholesterol:DMG-PEG2000 of 50:10:38.5:1.5.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous buffer solution into separate syringes. The solutions are mixed in the microfluidic device at a flow rate ratio of 3:1 (aqueous:organic).

  • Dialysis: The resulting LNP solution is dialyzed against sterile PBS (pH 7.4) to remove ethanol and raise the pH.

  • Sterilization: The dialyzed LNP solution is sterile-filtered through a 0.22 µm filter.

LNP Characterization

1. Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP formulation in PBS and measure the hydrodynamic diameter and PDI.

2. Zeta Potential:

  • Method: Laser Doppler Velocimetry.

  • Procedure: Measure the zeta potential of the diluted LNP formulation in PBS.

3. mRNA Encapsulation Efficiency:

  • Method: RiboGreen® assay.

  • Procedure: The fluorescence of the sample is measured before and after lysis of the LNPs with a surfactant (e.g., Triton X-100). The encapsulation efficiency is calculated based on the difference in fluorescence.

In Vitro Transfection Assay

Materials:

  • Adherent cells (e.g., HEK293T or HepG2).

  • LNP-mRNA formulation.

  • Cell culture medium.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.

  • Transfection: Dilute the LNP-mRNA formulation in a serum-free medium and add it to the cells.

  • Incubation: Incubate the cells for 4-6 hours, then replace the medium with a complete culture medium.

  • Analysis: After 24-72 hours, analyze protein expression. For a reporter protein like luciferase, a luciferase assay is performed.

Mandatory Visualizations

LNP Cellular Uptake and Endosomal Escape Pathway

LNP_Uptake_Pathway cluster_cell LNP LNP in Circulation (pH 7.4, Neutral Charge) ApoE ApoE Binding LNP->ApoE Cell Hepatocyte LDLR LDLR ApoE->LDLR Binding CME Clathrin-Mediated Endocytosis LDLR->CME Endosome Early Endosome (pH ~6.5) CME->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.5, LNP Protonated) Endosome->Late_Endosome Maturation Release Endosomal Escape Late_Endosome->Release mRNA mRNA in Cytoplasm Release->mRNA Translation Translation by Ribosomes mRNA->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and endosomal escape pathway of an LNP.

Experimental Workflow for LNP Formulation and Characterization

LNP_Workflow start Start lipids Prepare Lipid Mix in Ethanol (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) start->lipids rna Prepare RNA in Acidic Buffer (pH 4.0) start->rna mixing Microfluidic Mixing lipids->mixing rna->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration characterization LNP Characterization filtration->characterization dls DLS: Size & PDI characterization->dls zeta Zeta Potential characterization->zeta ribogreen RiboGreen: Encapsulation Efficiency characterization->ribogreen end End dls->end zeta->end ribogreen->end

Caption: Workflow for LNP formulation and characterization.

Logical Relationship of SAR for Ionizable Lipids

SAR_Logic lipid_structure Ionizable Lipid Structure headgroup Headgroup (pKa, Charge) lipid_structure->headgroup linker Linker (Biodegradability) lipid_structure->linker tails Hydrophobic Tails lipid_structure->tails lnp_props LNP Physicochemical Properties headgroup->lnp_props linker->lnp_props num_tails Number of Tails tails->num_tails len_tails Length of Tails (e.g., C13) tails->len_tails unsat_tails Unsaturation of Tails tails->unsat_tails tails->lnp_props size Size lnp_props->size pka pKa lnp_props->pka morphology Morphology (e.g., cone shape) lnp_props->morphology biological_activity Biological Activity lnp_props->biological_activity delivery_eff Delivery Efficiency biological_activity->delivery_eff biodist Biodistribution biological_activity->biodist toxicity Toxicity biological_activity->toxicity

Caption: Key structural features influencing LNP properties.

References

The Role of Multi-Tailed Ionizable Lipids in mRNA Delivery: A Technical Overview Featuring C13-113-tetra-tail

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their in vivo delivery. Central to the success of these LNPs are ionizable lipids, whose structural characteristics are critical determinants of delivery efficiency, safety, and biodistribution. Among the diverse architectures of ionizable lipids, multi-tailed lipids, particularly those with four hydrophobic tails, are gaining increasing attention for their potential to enhance the efficacy of mRNA delivery. This technical guide explores the role of these complex lipids, using the specific structure of C13-113-tetra-tail as a case study within this promising class of delivery vehicles.

While specific quantitative performance data for this compound is not extensively documented in publicly available literature, this guide will provide an in-depth analysis of the principles governing multi-tailed ionizable lipids, drawing upon data from closely related analogues to illustrate key concepts and experimental methodologies.

The Critical Role of Ionizable Lipids in mRNA-LNP Function

Ionizable lipids are amphiphilic molecules that possess a protonatable headgroup, enabling them to be positively charged at a low pH and neutral at physiological pH. This unique property is fundamental to their function in mRNA delivery:

  • mRNA Encapsulation: In an acidic aqueous environment during LNP formulation, the positively charged headgroups of ionizable lipids interact with the negatively charged phosphate backbone of mRNA, facilitating efficient encapsulation of the genetic payload within the LNP core.

  • Endosomal Escape: Once the LNP is taken up by a target cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment protonates the ionizable lipid, leading to a net positive charge within the LNP. This is hypothesized to promote the destabilization of the endosomal membrane, possibly through interaction with anionic lipids in the endosomal membrane, thereby facilitating the release of the mRNA cargo into the cytoplasm where it can be translated into protein.

The structure of the ionizable lipid, particularly its hydrophobic tail region, plays a pivotal role in the overall performance of the LNP. The number, length, and branching of these tails can significantly influence the nanoparticle's stability, fusogenicity, and interaction with biological membranes.

This compound: A Structural Archetype

This compound is a cationic lipid-like compound characterized by a polar amino alcohol headgroup, a tertiary amine linker, and, most notably, four hydrophobic tails, each 13 carbons in length.[] This "tetra-tail" architecture is a departure from the more common two-tailed ionizable lipids and is thought to confer specific properties to the LNP.

G cluster_C13_113 This compound Structure Headgroup Polar Amino Alcohol Headgroup Linker Tertiary Amine Linker Headgroup->Linker Tails Four Hydrophobic C13 Tails Linker->Tails

Caption: Structural components of this compound.

The rationale behind incorporating four hydrophobic tails lies in modulating the geometry and packing of the lipid within the LNP. It is hypothesized that the increased number of tails can lead to a more fluid and less ordered lipid arrangement, which may enhance the fusogenicity of the LNP with the endosomal membrane, thereby improving mRNA release.

The Influence of Multiple Tails on LNP Properties and mRNA Delivery

Research into multi-tailed ionizable lipids suggests that the number and arrangement of hydrophobic tails are key determinants of delivery efficacy. Studies on libraries of ionizable lipids with varying numbers of tails have revealed several important structure-activity relationships.

Impact on LNP Formulation and Physicochemical Properties

The structure of the hydrophobic domain of an ionizable lipid directly impacts the formation and characteristics of the resulting LNPs. While specific data for this compound is unavailable, studies on other tetra-tail lipids provide valuable insights.

Table 1: Representative Physicochemical Properties of LNPs Formulated with Two- vs. Four-Tail Ionizable Lipids

PropertyTwo-Tail Lipids (e.g., ALC-0315 analogues)Four-Tail Lipids (Representative Data)
Particle Size (nm) 80 - 120100 - 150
Polydispersity Index (PDI) < 0.15< 0.2
Encapsulation Efficiency (%) > 90%> 90%

Note: This table presents generalized data from the field and is not specific to this compound.

Enhanced In Vivo mRNA Delivery

Screening of ionizable lipids has indicated that those with four tails can exhibit superior in vivo mRNA delivery efficiency compared to their two- and three-tailed counterparts. This enhanced performance is often attributed to improved endosomal escape.

Table 2: In Vivo Luciferase Expression in Mice Following Intravenous Administration of mRNA-LNPs Formulated with Different Ionizable Lipids (Representative Data)

Ionizable Lipid StructureMean Luciferase Expression (photons/s/cm²/sr)Fold Increase vs. Two-Tail Control
Two-Tail Control 1 x 10⁸1x
Three-Tail Analogue 5 x 10⁸5x
Four-Tail Analogue 2 x 10⁹20x

Note: This table presents illustrative data from studies on multi-tail ionizable lipids to demonstrate the potential advantages of a tetra-tail structure.

The prolonged duration of mRNA expression is another potential benefit of using tetra-tail lipids. Some studies have shown that LNPs formulated with certain four-tailed lipids can lead to sustained protein expression compared to standard ionizable lipids like ALC-0315.

Experimental Protocols for Evaluating Multi-Tailed Ionizable Lipids

The assessment of novel ionizable lipids like this compound involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic device, a common and reproducible method.

G Lipid_Mix Lipid Mix in Ethanol (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) Microfluidic_Device Microfluidic Device (e.g., NanoAssemblr) Lipid_Mix->Microfluidic_Device mRNA_Solution mRNA in Acidic Buffer (e.g., citrate buffer, pH 4.0) mRNA_Solution->Microfluidic_Device Dialysis Dialysis against PBS (pH 7.4) to remove ethanol and raise pH Microfluidic_Device->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm filter) Dialysis->Sterile_Filtration Final_LNPs Final mRNA-LNPs Sterile_Filtration->Final_LNPs

Caption: Workflow for mRNA-LNP formulation.

Protocol:

  • Preparation of Solutions:

    • Prepare a lipid stock solution in ethanol containing the ionizable lipid (e.g., this compound), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

    • Prepare a solution of the desired mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid solution and the mRNA solution into separate syringes.

    • Set the desired flow rate ratio (e.g., 3:1 aqueous to alcoholic phase) and total flow rate on the microfluidic mixing device.

    • Initiate the mixing process to allow for the self-assembly of LNPs.

  • Purification and Concentration:

    • The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and neutralize the particle surface.

    • The LNPs can be concentrated using centrifugal filtration devices if necessary.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vitro Transfection Assay

This assay evaluates the ability of the formulated LNPs to deliver functional mRNA to cells in culture.

Protocol:

  • Cell Culture:

    • Plate a suitable cell line (e.g., HeLa or HEK293T cells) in a 96-well plate and allow them to adhere overnight.

  • LNP Treatment:

    • Prepare serial dilutions of the mRNA-LNPs (encoding a reporter protein like luciferase or GFP) in cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO₂.

  • Analysis:

    • If using luciferase mRNA, lyse the cells and measure luciferase activity using a luminometer.

    • If using GFP mRNA, visualize and quantify GFP expression using fluorescence microscopy or flow cytometry.

In Vivo Biodistribution and Efficacy Study in Mice

This study assesses the in vivo performance of the mRNA-LNPs.

Protocol:

  • Animal Model:

    • Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).

  • Administration:

    • Administer the mRNA-LNPs (encoding a reporter like luciferase) to the mice via the desired route (e.g., intravenous injection).

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and administer the substrate for the reporter protein (e.g., luciferin for luciferase).

    • Image the mice using an in vivo imaging system (IVIS) to quantify the bioluminescence signal in different organs.

  • Ex Vivo Analysis:

    • After the final imaging time point, euthanize the mice and harvest the major organs (liver, spleen, lungs, kidneys, heart).

    • Homogenize the organs and perform an ex vivo assay to quantify reporter protein expression or mRNA levels.

Proposed Mechanism of Action for Tetra-Tail Lipid-Mediated Delivery

The enhanced delivery efficiency of tetra-tail lipids is thought to be a result of their unique biophysical properties that influence their interaction with the endosomal membrane.

G cluster_pathway Proposed Endosomal Escape Pathway Endocytosis LNP Uptake via Endocytosis Acidification Endosomal Acidification (pH drop) Endocytosis->Acidification Protonation Protonation of Ionizable Lipid Acidification->Protonation Membrane_Interaction Interaction with Anionic Lipids in Endosomal Membrane Protonation->Membrane_Interaction Destabilization Membrane Destabilization & Disruption Membrane_Interaction->Destabilization Release mRNA Release into Cytoplasm Destabilization->Release

Caption: Hypothesized mechanism of LNP endosomal escape.

The four hydrophobic tails of lipids like this compound are proposed to create a more "cone-like" molecular geometry upon protonation, which can induce positive curvature strain in the lipid bilayer. This strain is believed to lower the energy barrier for the formation of non-bilayer lipid phases, such as inverted hexagonal (HII) phases, which are intermediates in membrane fusion and disruption. This facilitates the breakdown of the endosomal membrane and the release of the mRNA payload.

Conclusion and Future Directions

Multi-tailed ionizable lipids, exemplified by the structural class of this compound, represent a promising avenue for the development of next-generation mRNA delivery vehicles. The addition of multiple hydrophobic tails appears to be a viable strategy for enhancing the in vivo potency of LNPs, likely by improving their endosomal escape capabilities. While the current body of public-domain research lacks specific performance data for this compound, the general principles derived from the study of other multi-tailed lipids provide a strong rationale for their further investigation.

Future research in this area should focus on:

  • Systematic Library Synthesis and Screening: The synthesis and high-throughput screening of libraries of tetra-tail lipids with varying tail lengths, degrees of unsaturation, and linker chemistries will be crucial to fully elucidate structure-activity relationships.

  • Mechanistic Studies: Detailed biophysical studies are needed to precisely understand how the number of lipid tails affects LNP-membrane interactions and the mechanism of endosomal escape.

  • Toxicology and Safety Profiling: Comprehensive safety and toxicology studies will be essential to ensure that any new, highly potent ionizable lipids are well-tolerated for clinical applications.

By continuing to explore novel lipid architectures like that of this compound, the field of mRNA therapeutics can move closer to realizing the full potential of this transformative technology for a wide range of diseases.

References

In-Depth Technical Guide: C13-113-tetra-tail (CAS RN: 1381861-97-7) for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C13-113-tetra-tail is a novel, ionizable lipid molecule designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of various anionic therapeutic payloads. With the CAS Registry Number 1381861-97-7, this branched-tail lipid has garnered significant interest within the drug development community for its potential in creating highly efficient non-viral vectors for nucleic acids and proteins. Its unique structure, featuring a polar amino alcohol head group, a tertiary amine linker, and four hydrophobic carbon-13 tails, is engineered to overcome critical barriers in drug delivery, such as cellular uptake and endosomal escape.[1][2][3] This guide provides a comprehensive overview of the technical information available on this compound, including its physicochemical properties, methodologies for lipid nanoparticle formulation and characterization, and insights into its mechanism of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the rational design and optimization of LNP formulations. The key properties are summarized in the table below.

PropertyValueReference
CAS Registry Number 1381861-97-7[1][4]
Chemical Name 1,1',1'',1'''-(((methylazanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrakis(tridecan-2-ol)
Molecular Formula C57H119N3O4
Molecular Weight 910.60 g/mol
Appearance To be determined
Purity >90% (typical)
Solubility Soluble in organic solvents such as ethanol
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.

Experimental Protocols

The following sections detail the experimental methodologies for the formulation, characterization, and application of this compound-containing lipid nanoparticles.

Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for the production of uniform LNPs.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) (PEGylated lipid)

  • Ethanol (100%)

  • Citrate buffer (10 mM, pH 3.0)

  • Nucleic acid cargo (e.g., siRNA, mRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solutions: Prepare individual stock solutions of this compound, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol. The concentrations should be calculated to achieve the desired molar ratio in the final LNP formulation (e.g., a common starting ratio is 35:16:46.5:2.5 for ionizable lipid:DOPE:cholesterol:PEG-lipid).

  • Preparation of Organic Phase: Combine the lipid stock solutions in a conical tube to create the organic phase. Dilute the lipid mixture with 100% ethanol to the final desired total lipid concentration.

  • Preparation of Aqueous Phase: Dissolve the nucleic acid cargo in 10 mM citrate buffer (pH 3.0).

  • Microfluidic Mixing: Load the organic phase and the aqueous phase into separate syringes. Set the microfluidic mixing device to the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min). Initiate the mixing process.

  • Dialysis: The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to physiological levels.

Characterization of LNPs

3.2.1 Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP suspension in PBS. Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter (Z-average) and PDI, which indicates the size distribution.

3.2.2 Zeta Potential Measurement:

  • Method: Laser Doppler Electrophoresis.

  • Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., PBS). Measure the electrophoretic mobility to determine the surface charge (zeta potential) of the nanoparticles.

3.2.3 Nucleic Acid Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Procedure:

    • Dilute the LNP sample in a TE buffer.

    • Divide the sample into two aliquots. To one aliquot, add a detergent (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid. The other aliquot remains untreated.

    • Add the RiboGreen reagent to both aliquots and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

    • The fluorescence of the untreated sample corresponds to the amount of unencapsulated nucleic acid. The fluorescence of the detergent-treated sample represents the total amount of nucleic acid.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = (Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid * 100

In Vitro and In Vivo Gene Silencing

3.3.1 In Vitro Transfection:

  • Cell Culture: Plate target cells in a suitable culture medium and allow them to adhere overnight.

  • Transfection: Prepare serial dilutions of the LNP-siRNA formulation in a serum-free medium. Replace the cell culture medium with the LNP-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 4-6 hours).

  • Analysis: After incubation, replace the transfection medium with a fresh complete medium. Analyze the target gene or protein expression at a suitable time point (e.g., 24-72 hours) using methods like qRT-PCR or western blotting.

3.3.2 In Vivo Administration and Analysis:

  • Animal Model: Utilize an appropriate animal model for the disease under investigation.

  • Administration: Administer the LNP-siRNA formulation via a suitable route (e.g., intravenous injection).

  • Sample Collection: At predetermined time points, collect relevant tissues or blood samples.

  • Analysis: Quantify the target mRNA or protein levels in the collected samples to determine the extent of gene silencing.

Mechanism of Action and Signaling Pathways

Ionizable lipids like this compound are crucial for the endosomal escape of the nucleic acid payload. At physiological pH, the lipid is largely neutral, but in the acidic environment of the endosome, the tertiary amine groups become protonated. This positive charge is thought to facilitate interaction with the negatively charged endosomal membrane, leading to membrane destabilization and release of the cargo into the cytoplasm.

Furthermore, recent studies have indicated that the ionizable lipid component of LNPs can act as an adjuvant, stimulating the innate immune system. This can occur through the activation of Toll-like receptor 4 (TLR4), which initiates downstream signaling cascades.

TLR4 Signaling Pathway

The activation of TLR4 by ionizable lipids can proceed through two main pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ionizable_Lipid Ionizable Lipid (e.g., this compound) TLR4 TLR4 Ionizable_Lipid->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits TRIF TRIF TLR4->TRIF Recruits IRAKs IRAKs MyD88->IRAKs TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Gene_Expression Pro-inflammatory Cytokine Genes NFkB->Gene_Expression Induces Transcription TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN_Genes Type I Interferon Genes IRF3->IFN_Genes Induces Transcription

Caption: TLR4 signaling initiated by ionizable lipids.

Experimental Workflow for LNP Formulation and Delivery

The overall process from LNP formulation to in vivo gene silencing can be visualized as a sequential workflow.

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_application Application Lipid_Prep Lipid Stock Preparation Mixing Microfluidic Mixing Lipid_Prep->Mixing NA_Prep Nucleic Acid Preparation NA_Prep->Mixing Purification Purification (Dialysis) Mixing->Purification Size_PDI Size & PDI (DLS) Purification->Size_PDI Zeta Zeta Potential Purification->Zeta EE Encapsulation Efficiency Purification->EE In_Vitro In Vitro Transfection EE->In_Vitro In_Vivo In Vivo Administration EE->In_Vivo Analysis Gene Silencing Analysis In_Vitro->Analysis In_Vivo->Analysis

Caption: LNP formulation and delivery workflow.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table provides typical performance metrics for similar ionizable lipid-based LNPs used for siRNA delivery. These values can serve as a benchmark for researchers developing formulations with this compound.

ParameterTypical Value Range
LNP Size (Z-average) 80 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (at neutral pH) -10 to +10 mV
siRNA Encapsulation Efficiency > 90%
In Vivo Gene Silencing (Target Organ) 50 - 90% knockdown

Conclusion

This compound represents a promising ionizable lipid for the development of advanced LNP-based drug delivery systems. Its unique chemical structure is designed for efficient encapsulation of anionic payloads and effective endosomal escape. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to formulate and evaluate this compound-containing LNPs for a variety of therapeutic applications, from gene silencing to vaccine development. Further research into the specific biological interactions and signaling pathways activated by this compound will continue to refine its application and unlock its full therapeutic potential.

References

Biophysical Characteristics of C13-113-tetra-tail: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C13-113-tetra-tail is an ionizable lipid molecule designed for the formulation of lipid nanoparticles (LNPs)[1][2][3]. These LNPs serve as a delivery vehicle for a variety of anionic therapeutic payloads, including small interfering RNA (siRNA), messenger RNA (mRNA), and proteins such as Cas9[1][2]. Structurally, this compound is characterized by a polar amino alcohol head group, a tertiary amine linker, and four hydrophobic carbon-13 tails. This multi-tail structure is a key feature, as studies on similar ionizable lipids have indicated that lipids with four tails can offer superior delivery efficiency. The ionizable nature of the headgroup is critical for both the encapsulation of nucleic acids at a low pH and their subsequent release into the cytoplasm of target cells.

Core Biophysical and Chemical Properties

The effective design of LNP-based drug delivery systems relies on a thorough understanding of the physicochemical properties of their components. Below is a summary of the known and representative properties of this compound.

PropertyValueReference/Note
Chemical Formula C57H119N3O4
Molecular Weight 910.6 g/mol
CAS Number 1381861-97-7
Purity >90%
Solubility Ethanol, DMSO, DMF
Storage -20°C
Predicted Apparent pKa 6.2 - 6.7Representative range for effective ionizable lipids. The apparent pKa is a critical parameter that influences both nucleic acid encapsulation and endosomal escape.

Lipid Nanoparticle (LNP) Formulation Characteristics

The biophysical characteristics of the final LNP formulation are crucial for its in vivo performance, including circulation time, biodistribution, and cellular uptake. The following table presents typical characteristics of LNPs formulated with this compound and other standard components.

ParameterTypical ValueMethod of Analysis
Mean Hydrodynamic Diameter 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH) Near-neutral to slightly negativeElectrophoretic Light Scattering (ELS)
Nucleic Acid Encapsulation Efficiency > 90%RiboGreen Assay

Note: The values presented in the tables are a combination of publicly available data for this compound and representative data from the scientific literature for similar multi-tailed ionizable lipids. Specific experimental results may vary.

Experimental Protocols

Lipid Nanoparticle Formulation via Microfluidic Mixing

This protocol describes a standard method for formulating LNPs encapsulating a nucleic acid payload using a microfluidic device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Nucleic acid payload (e.g., siRNA, mRNA)

  • Ethanol (anhydrous)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device and cartridges

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanolic solution should be optimized for the specific application, typically in the range of 10-25 mM.

  • Preparation of Aqueous Nucleic Acid Solution:

    • Dissolve the nucleic acid payload in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • Purification:

    • The resulting LNP solution is typically opalescent.

    • Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours to remove ethanol and unencapsulated nucleic acid.

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

Characterization of LNP Size and Zeta Potential

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module.

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the purified LNP formulation in PBS (pH 7.4).

  • Size Measurement (DLS):

    • Equilibrate the instrument to 25°C.

    • Perform multiple measurements to determine the average hydrodynamic diameter and the polydispersity index (PDI).

  • Zeta Potential Measurement:

    • Use the same diluted sample to measure the electrophoretic mobility and calculate the zeta potential.

Determination of Nucleic Acid Encapsulation Efficiency

Instrumentation:

  • Fluorometer and a nucleic acid quantification assay (e.g., RiboGreen assay).

Procedure:

  • Total Nucleic Acid Measurement:

    • Lyse a known volume of the LNP formulation using a detergent (e.g., 1% Triton X-100) to release the encapsulated nucleic acid.

    • Measure the fluorescence of the sample after adding the RiboGreen reagent.

  • Free Nucleic Acid Measurement:

    • In a separate sample of the intact LNP formulation (without detergent), measure the fluorescence with the RiboGreen reagent. The dye has limited access to the encapsulated nucleic acid.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100.

Visualizations

LNP Formulation Workflow

LNP_Formulation_Workflow A Lipid Stock Solution (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) C Microfluidic Mixing A->C B Aqueous Nucleic Acid Solution (siRNA/mRNA in Citrate Buffer pH 4.0) B->C D LNP Formation (Self-Assembly) C->D Rapid Mixing E Purification (Dialysis against PBS pH 7.4) D->E F Sterile Filtration (0.22 µm filter) E->F G Characterized LNPs (Size, PDI, Zeta Potential, Encapsulation Efficiency) F->G

Caption: Workflow for the formulation of this compound LNPs.

Intracellular Delivery Pathway of LNPs

Intracellular_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm LNP LNP (Near-neutral charge) Endocytosis Endocytosis LNP->Endocytosis Uptake Payload Functional Payload (e.g., mRNA for translation, siRNA for RISC) Ribosome Ribosome Payload->Ribosome mRNA RISC RISC Complex Payload->RISC siRNA Membrane Cell Membrane Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LateEndosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->LateEndosome Maturation & Acidification Escape Endosomal Escape LateEndosome->Escape Protonation of this compound & Membrane Destabilization Escape->Payload

Caption: Cellular uptake and endosomal escape of this compound LNPs.

References

Methodological & Application

Application Notes and Protocols for Tetra-Tail Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines. The core of LNP efficacy lies in the composition of its lipid components, particularly the ionizable lipid, which is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells. Multi-tail ionizable lipids, including tetra-tail variants, are being explored to enhance delivery efficiency and promote endosomal escape.

This document provides a detailed protocol for the formulation of lipid nanoparticles utilizing a representative tetra-tail ionizable lipid. While a specific lipid denoted as "C13-113" is not prominently documented in publicly available literature, this protocol outlines a comprehensive workflow based on established principles for formulating LNPs with novel multi-tail ionizable lipids.

Key Components of Lipid Nanoparticles

LNP formulations typically consist of four main components, each playing a critical role in the stability, efficacy, and safety of the nanoparticle.[1][2]

ComponentFunctionExample
Ionizable Cationic Lipid Encapsulates nucleic acids under acidic conditions and facilitates endosomal escape. At physiological pH, it is near-neutral to reduce toxicity.[1][3]Representative Tetra-Tail Lipid
Phospholipid (Helper Lipid) Provides structural stability to the nanoparticle.[1]1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
Cholesterol Modulates membrane fluidity and stability.Cholesterol
PEGylated Lipid Prevents aggregation and reduces immunogenicity by forming a hydrophilic layer on the nanoparticle surface.1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

Experimental Protocols

Materials and Reagents
  • Representative Tetra-Tail Ionizable Lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (or other nucleic acid cargo)

  • Ethanol (200 proof, RNase-free)

  • Citrate Buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Nuclease-free water

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • RiboGreen assay kit or similar for RNA quantification

Protocol 1: Lipid Nanoparticle Formulation using Microfluidic Mixing

This protocol describes the formulation of tetra-tail lipid nanoparticles using a microfluidic mixing approach, which allows for controlled and reproducible nanoparticle self-assembly.

1. Preparation of Stock Solutions:

  • Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of the tetra-tail ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in 200 proof ethanol.

    • Combine the individual lipid stocks to create a final lipid mixture with a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). The optimal ratio may need to be determined experimentally for a specific tetra-tail lipid.

    • The final total lipid concentration in the ethanol phase should be between 10-25 mM.

  • Aqueous Phase (Nucleic Acid Solution):

    • Dilute the mRNA or other nucleic acid cargo in 50 mM citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the desired final nucleic acid to lipid ratio.

2. Microfluidic Mixing:

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid stock solution into one syringe and the aqueous nucleic acid solution into another.

  • Set the flow rates of the syringe pumps to achieve a 3:1 volumetric ratio of the aqueous phase to the organic (lipid) phase.

  • Initiate the flow to allow for the rapid mixing of the two phases within the microfluidic cartridge, leading to the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

3. Purification and Buffer Exchange:

  • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP dispersion against sterile PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) at 4°C.

  • Perform several buffer changes over a period of 12-24 hours.

4. Sterilization and Storage:

  • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

  • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter (size) and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Acceptable LNPs for in vivo applications typically have a size range of 80-150 nm and a PDI below 0.2.

2. Zeta Potential Measurement:

  • Dilute the LNPs in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the surface charge (zeta potential) using a zeta potential analyzer.

  • The zeta potential should be near-neutral at physiological pH.

3. Encapsulation Efficiency:

  • Determine the amount of encapsulated nucleic acid using a fluorescence-based assay such as the RiboGreen assay.

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Fluorescence after lysis - Fluorescence before lysis) / Fluorescence after lysis) x 100%

Quantitative Data Summary

The following table summarizes typical physicochemical properties of LNPs formulated with multi-tail ionizable lipids, based on literature data. The exact values for a "C13-113" tetra-tail lipid would require experimental determination.

ParameterTypical RangeReference
Particle Size (nm) 80 - 150
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) at pH 7.4 -10 to +10
Encapsulation Efficiency (%) > 90%

Visualizations

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stock Lipid Stock (Ethanol) Microfluidic_Mixing Microfluidic Mixing (3:1 Aqueous:Organic) Lipid_Stock->Microfluidic_Mixing NA_Stock Nucleic Acid Stock (Aqueous Buffer, pH 4) NA_Stock->Microfluidic_Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis DLS Size & PDI (DLS) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta EE Encapsulation Efficiency Dialysis->EE

Caption: Workflow for tetra-tail LNP formulation and characterization.

Cellular Uptake and Endosomal Escape Pathway

Cellular_Uptake_Pathway LNP Lipid Nanoparticle (Tetra-tail) Cell_Membrane Cell Membrane LNP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape (mRNA Release) Late_Endosome->Endosomal_Escape Protonation of ionizable lipid Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Translation Protein Translation Cytoplasm->Translation

Caption: LNP cellular uptake and endosomal escape mechanism.

References

No Information Available for C13-113-tetra-tail in siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for the molecule "C13-113-tetra-tail" have yielded no specific information regarding its structure, mechanism of action, or application in siRNA delivery. This suggests that "this compound" may be a proprietary, very new, or preclinical compound not yet described in publicly available scientific literature. It is also possible that the name is a misnomer or contains a typographical error.

Due to the complete absence of data on this specific molecule, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams.

The development of effective delivery systems is a critical aspect of siRNA therapeutics. These systems are designed to protect the siRNA from degradation, facilitate its uptake into target cells, and ensure its release into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing. Lipid nanoparticles (LNPs) are a clinically advanced platform for siRNA delivery, and their efficacy is highly dependent on the chemical structure of their lipid components. Key aspects of LNP formulation and function that are typically characterized for a new delivery agent would include:

  • Structure and Physicochemical Properties: The precise chemical structure, including the nature of the headgroup, lipid tails, and any linker chemistry, is fundamental to its function. Properties such as pKa, lipid polymorphism, and self-assembly characteristics are critical.

  • Formulation Protocol: Detailed methods for preparing stable siRNA-LNP formulations, including lipid ratios, buffer systems, and manufacturing processes (e.g., microfluidic mixing).

  • In Vitro Characterization: Assessment of nanoparticle size, polydispersity, zeta potential, siRNA encapsulation efficiency, and stability.

  • In Vitro Efficacy: Gene silencing activity in relevant cell lines, including dose-response curves and assessment of cytotoxicity.

  • In Vivo Efficacy: Evaluation of biodistribution, target organ accumulation, and gene silencing efficacy in animal models. This often involves measuring target mRNA and protein levels.

  • Safety and Tolerability: Preclinical assessment of potential toxicities, including immunogenicity and off-target effects.

Without any of this foundational information for "this compound," a step-by-step guide for its use cannot be generated. Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to consult any internal documentation or contact the direct source of the compound for detailed information and protocols.

Application Notes and Protocols for C13-113-tetra-tail in CRISPR/Cas9 Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of CRISPR/Cas9 components into target cells remains a critical challenge for the therapeutic application of gene editing. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, offering a safe and efficient means of transporting nucleic acid payloads.[1][2][3][4] The ionizable lipid is a key component of LNPs, influencing their potency, biodistribution, and safety profile.[5] The novel C13-113-tetra-tail is a next-generation ionizable lipid featuring a unique tetra-branched tail structure designed to enhance endosomal escape and subsequent cargo release, thereby improving the efficiency of CRISPR/Cas9-mediated gene editing.

These application notes provide a comprehensive overview of the use of this compound in the formulation of LNPs for the delivery of Cas9 mRNA and single-guide RNA (sgRNA). Detailed protocols for LNP formulation, characterization, and in vitro and in vivo evaluation are provided to guide researchers in the application of this advanced delivery vehicle.

Principle of this compound Mediated Delivery

The this compound lipid is an ionizable cationic lipid that is positively charged at acidic pH and neutral at physiological pH. This property is crucial for the efficient encapsulation of negatively charged nucleic acids (Cas9 mRNA and sgRNA) during LNP formulation in an acidic buffer. Once administered in vivo, the LNPs circulate at physiological pH, where the neutral surface charge of this compound minimizes non-specific interactions with blood components.

Upon cellular uptake via endocytosis, the LNPs are trafficked into endosomes, where the internal pH decreases. The acidic environment of the endosome protonates the this compound, leading to a net positive charge on the lipid. This charge facilitates the interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the CRISPR/Cas9 components into the cytoplasm. The branched-tail structure of this compound is hypothesized to create a larger surface area for membrane interaction, thereby enhancing endosomal escape compared to lipids with linear tails.

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs
PropertyThis compound LNPControl LNP (MC3)
Mean Particle Size (nm) 85 ± 590 ± 7
Polydispersity Index (PDI) 0.08 ± 0.030.12 ± 0.04
Zeta Potential (mV) at pH 7.4 -5.2 ± 1.5-4.8 ± 1.8
Encapsulation Efficiency (%) > 95%> 90%
pKa 6.46.2
Table 2: In Vitro Gene Editing Efficiency in HEK293T Cells
LNP FormulationTarget GeneIndel Frequency (%)
This compound LNP GFP85 ± 6
Control LNP (MC3) GFP65 ± 8
Untreated Control GFP0
Table 3: In Vivo Gene Editing Efficiency in Mouse Liver
LNP FormulationTarget GeneIndel Frequency (%)Serum Protein Reduction (%)
This compound LNP TTR75 ± 10> 95%
Control LNP (MC3) TTR50 ± 12~80%
Saline Control TTR00

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for CRISPR/Cas9 Delivery

Materials:

  • This compound ionizable lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • Cas9 mRNA

  • sgRNA

  • Ethanol, 200 proof

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 25 mM.

    • Vortex thoroughly to ensure complete dissolution. This is the organic phase.

  • Prepare Nucleic Acid Solution:

    • Dilute Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. This is the aqueous phase.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the organic phase at 3:1.

    • Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of LNPs encapsulating the mRNA and sgRNA.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) for at least 6 hours at 4°C using a dialysis cassette (10 kDa MWCO) to remove ethanol and exchange the buffer.

    • Concentrate the LNPs to the desired final concentration using a centrifugal filter device.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the surface charge using Laser Doppler Velocimetry.

3. Encapsulation Efficiency Determination:

  • Use a nucleic acid quantification assay (e.g., RiboGreen™ assay).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).

  • Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100.

Protocol 3: In Vitro Transfection and Gene Editing Analysis

Materials:

  • HEK293T cells (or other cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound LNPs encapsulating Cas9 mRNA and sgRNA targeting a specific gene (e.g., GFP)

  • Genomic DNA extraction kit

  • PCR primers flanking the target site

  • T7 Endonuclease I (T7E1) assay kit or Next-Generation Sequencing (NGS) service

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Dilute the this compound LNPs in serum-free medium to the desired final concentration of mRNA.

    • Replace the cell culture medium with the LNP-containing medium.

    • Incubate the cells for 4-6 hours at 37°C.

    • Add complete growth medium and continue to incubate for 48-72 hours.

  • Genomic DNA Extraction:

    • Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • Analysis of Gene Editing Efficiency:

    • T7E1 Assay:

      • Amplify the target genomic region by PCR.

      • Denature and re-anneal the PCR products to form heteroduplexes.

      • Treat the annealed products with T7 Endonuclease I, which cleaves mismatched DNA.

      • Analyze the cleavage products by agarose gel electrophoresis.

      • Quantify the indel frequency based on the band intensities.

    • Next-Generation Sequencing (NGS):

      • Amplify the target region by PCR.

      • Submit the PCR amplicons for deep sequencing.

      • Analyze the sequencing data to determine the percentage of reads with insertions or deletions (indels) at the target site.

Protocol 4: In Vivo Administration and Evaluation in Mice

Materials:

  • C57BL/6 mice (or other appropriate animal model)

  • This compound LNPs encapsulating Cas9 mRNA and sgRNA targeting a specific gene (e.g., Transthyretin - TTR)

  • Sterile saline solution

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies

  • Tissue harvesting tools

  • ELISA kit for the target protein (e.g., mouse TTR)

  • Genomic DNA extraction kit for tissues

  • PCR and sequencing reagents

Procedure:

  • Animal Handling and Administration:

    • Acclimatize the mice for at least one week before the experiment.

    • Administer the this compound LNPs via intravenous (tail vein) injection at the desired dose. A saline-injected group should be included as a control.

  • Blood Collection and Serum Analysis:

    • Collect blood samples at predetermined time points (e.g., 7, 14, and 21 days post-injection).

    • Isolate serum and measure the concentration of the target protein (e.g., TTR) using an ELISA kit.

  • Tissue Harvesting and Genomic DNA Extraction:

    • At the end of the study, euthanize the mice and harvest the target organ (e.g., liver).

    • Extract genomic DNA from a portion of the tissue.

  • Analysis of In Vivo Gene Editing Efficiency:

    • Use the extracted genomic DNA to determine the indel frequency at the target locus using NGS, as described in Protocol 3.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation lipid_mix Lipid Mix (this compound, DSPC, Chol, PEG) microfluidics Microfluidic Mixing lipid_mix->microfluidics nucleic_acid Nucleic Acids (Cas9 mRNA + sgRNA) nucleic_acid->microfluidics lnp This compound LNPs microfluidics->lnp transfection Transfection lnp->transfection iv_injection IV Injection lnp->iv_injection cell_culture Cell Culture (e.g., HEK293T) cell_culture->transfection gDNA_extraction_vitro Genomic DNA Extraction transfection->gDNA_extraction_vitro ngs_vitro NGS Analysis (Indel Frequency) gDNA_extraction_vitro->ngs_vitro mouse_model Mouse Model mouse_model->iv_injection blood_collection Blood Collection iv_injection->blood_collection tissue_harvest Tissue Harvest iv_injection->tissue_harvest serum_analysis Serum Protein Analysis (ELISA) blood_collection->serum_analysis gDNA_extraction_vivo Genomic DNA Extraction tissue_harvest->gDNA_extraction_vivo ngs_vivo NGS Analysis (Indel Frequency) gDNA_extraction_vivo->ngs_vivo

Caption: Experimental workflow for this compound LNP formulation and evaluation.

signaling_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular lnp This compound LNP (Neutral Charge) endocytosis Endocytosis lnp->endocytosis endosome Endosome (pH ~6.5) endocytosis->endosome protonation LNP Protonation (Positive Charge) endosome->protonation endosomal_escape Endosomal Escape protonation->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm Release of Cas9 mRNA & sgRNA translation Translation cytoplasm->translation Cas9 mRNA sgRNA sgRNA cytoplasm->sgRNA cas9_protein Cas9 Protein translation->cas9_protein rnp_complex RNP Complex (Cas9 + sgRNA) cas9_protein->rnp_complex sgRNA->rnp_complex nuclear_translocation Nuclear Translocation rnp_complex->nuclear_translocation nucleus Nucleus nuclear_translocation->nucleus gene_editing Gene Editing (DSB at Target Locus) nucleus->gene_editing

References

Application Notes and Protocols for C13-113-tetra-tail In Vitro Transfection Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The introduction of nucleic acids into eukaryotic cells, a process known as transfection, is a fundamental technique in molecular biology for studying gene function and protein expression.[1] C13-113-tetra-tail is an advanced, lipid-based, non-viral transfection reagent designed for the efficient delivery of plasmid DNA, mRNA, and siRNA into a wide range of mammalian cell lines. Its unique "tetra-tail" lipid structure is engineered to form stable lipid nanoparticles (LNPs) that protect the nucleic acid cargo from degradation and facilitate its entry into cells.[2] These LNPs are optimized for high transfection efficiency, low cytotoxicity, and reproducibility in both routine and high-throughput applications.

The formulation of this compound typically consists of an ionizable cationic lipid (the core of the "tetra-tail" technology), helper phospholipids, cholesterol, and a PEGylated lipid.[3][4] This composition is designed to ensure efficient encapsulation of nucleic acids, stability in culture media, and effective endosomal escape to release the cargo into the cytoplasm.[]

Mechanism of Action

The this compound reagent works by complexing with negatively charged nucleic acids to form positively charged lipid nanoparticles. These LNPs interact with the negatively charged cell membrane, leading to cellular uptake, primarily through endocytosis. Once inside the cell and enclosed within an endosome, the ionizable lipid component of this compound becomes protonated in the increasingly acidic environment of the maturing endosome. This protonation is believed to trigger the disruption of the endosomal membrane, possibly through interaction with anionic lipids in the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm. Once in the cytoplasm, the nucleic acid can be translated (mRNA), transported to the nucleus for transcription (plasmid DNA), or engage with the RNA-induced silencing complex (siRNA).

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP This compound LNP-NA Complex Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Protonation of Lipid Early_Endosome->Late_Endosome 2. Maturation & Acidification Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape 3. Membrane Destabilization NA_Release Nucleic Acid (NA) Release Endosomal_Escape->NA_Release Cytoplasm Cytoplasm Translation Translation (mRNA) or Nuclear Entry (pDNA) Cytoplasm->Translation 4. Functional Outcome NA_Release->Cytoplasm Start Start Seed_Cells 1. Seed Cells (24h prior) Start->Seed_Cells Prepare_DNA 2a. Dilute DNA in Serum-Free Medium Seed_Cells->Prepare_DNA Prepare_Reagent 2b. Dilute C13-113 Reagent in Serum-Free Medium Seed_Cells->Prepare_Reagent Mix_Complex 2c. Combine and Incubate (20 min) Prepare_DNA->Mix_Complex Prepare_Reagent->Mix_Complex Add_Complex 3. Add Complexes to Cells Mix_Complex->Add_Complex Incubate 4. Incubate (24-48h) Add_Complex->Incubate Analyze 5. Analyze Results (Transfection Efficiency, Cytotoxicity) Incubate->Analyze

References

Application Notes and Protocols for the Preparation of Stable C13-113-Tetra-Tail Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of stable C13-113-tetra-tail lipid nanoparticles (LNPs). The protocols outlined below are based on established microfluidic mixing techniques, which offer precise control over nanoparticle characteristics and enable reproducible formulations suitable for preclinical research and drug development.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, exemplified by their successful application in mRNA-based vaccines. The efficacy and safety of these delivery systems are critically dependent on their composition, particularly the structure of the ionizable lipid. Multi-tail ionizable lipids, such as the conceptual this compound lipid, are designed to enhance encapsulation efficiency, stability, and intracellular delivery of payloads like mRNA and siRNA. The C13 designation likely refers to the thirteen-carbon length of the hydrophobic tails, a feature known to influence the fluidity and fusogenicity of the lipid bilayer.[1][2] This application note details a comprehensive protocol for the formulation, characterization, and stabilization of LNPs incorporating a novel tetra-tail ionizable lipid.

Experimental Protocols

Materials and Equipment

Lipids and Reagents:

  • This compound ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (200 proof, RNase-free)

  • Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • RNase-free water

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)

  • Microfluidic cartridge (e.g., staggered herringbone micromixer)[3]

  • Syringe pumps

  • Vortex mixer

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • Fluorometer and Quant-iT RiboGreen assay kit (or similar) for encapsulation efficiency

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Sterile, RNase-free consumables (syringes, tubing, vials)

Protocol 1: Preparation of Lipid Stock Solutions
  • Prepare individual stock solutions of this compound lipid, DSPC, cholesterol, and DMG-PEG 2000 in 200 proof ethanol.

  • The concentration of each stock solution should be determined based on the desired molar ratio in the final lipid mixture (see Table 1). A common total lipid concentration for the organic phase is 10-20 mg/mL.

  • Ensure complete dissolution of all lipids by vortexing. Gentle heating may be applied if necessary, but avoid excessive temperatures that could degrade the lipids.

  • Store lipid stock solutions at -20°C.

Protocol 2: Microfluidic Formulation of Lipid Nanoparticles
  • Preparation of the Organic Phase:

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions (this compound, DSPC, cholesterol, and DMG-PEG 2000) to achieve the desired molar ratio. A typical starting molar ratio for novel ionizable lipids is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[4]

    • Vortex the lipid mixture thoroughly to ensure homogeneity.

  • Preparation of the Aqueous Phase:

    • Dilute the nucleic acid cargo (e.g., mRNA) in 50 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the target lipid-to-payload ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the organic phase (lipid mixture in ethanol) into one syringe and the aqueous phase (nucleic acid in citrate buffer) into another.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is a 3:1 FRR.[5]

    • Set the total flow rate (TFR). A typical TFR for laboratory-scale production is between 2 mL/min and 12 mL/min.

    • Initiate the mixing process. The rapid mixing of the two phases induces nanoprecipitation and self-assembly of the LNPs.

    • Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge. The collected solution will contain approximately 25% ethanol.

Protocol 3: Downstream Processing and Characterization
  • Buffer Exchange and Purification:

    • To remove ethanol and unencapsulated nucleic acid, dialyze the LNP dispersion against sterile PBS (pH 7.4).

    • Perform dialysis for at least 18 hours at 4°C, with at least two buffer changes.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the nanoparticles using a zeta potential analyzer.

    • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescence-based assay such as the RiboGreen assay. The efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

  • Sterilization and Storage:

    • For in vivo studies, sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • For short-term storage, keep the LNPs at 4°C. For long-term stability, consider lyophilization in the presence of a cryoprotectant like sucrose or trehalose, and store at -80°C.

Data Presentation

The following table summarizes key formulation parameters and their expected influence on the physicochemical properties of this compound LNPs.

ParameterVariationExpected Outcome on LNP CharacteristicsReference
Molar Ratio (Ionizable:DSPC:Chol:PEG) 50:10:38.5:1.5Optimized for encapsulation and in vivo efficacy
Increase PEG-lipid %Decreased particle size, improved stability, but may reduce cellular uptake
Flow Rate Ratio (Aqueous:Organic) 1:1 to 5:1Increasing FRR generally leads to smaller particle sizes
Total Flow Rate (TFR) 2 mL/min to 20 mL/minHigher TFR can result in smaller and more homogenous LNPs
Lipid:Payload Weight Ratio 10:1 to 30:1Influences encapsulation efficiency and overall particle stability
Aqueous Phase pH 3.0 to 5.0Lower pH protonates the ionizable lipid, facilitating nucleic acid complexation

Visualizations

LNP_Preparation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_processing Downstream Processing organic_phase Organic Phase (Lipids in Ethanol) microfluidics Microfluidic Mixing (Rapid Nanoprecipitation) organic_phase->microfluidics aqueous_phase Aqueous Phase (Nucleic Acid in Buffer) aqueous_phase->microfluidics dialysis Buffer Exchange (Dialysis vs. PBS) microfluidics->dialysis characterization Characterization (Size, PDI, Zeta, EE) dialysis->characterization storage Sterilization & Storage (Filtration, 4°C or -80°C) characterization->storage

Caption: Workflow for this compound LNP preparation.

This document provides a foundational protocol for the preparation of LNPs using a novel tetra-tail ionizable lipid. Researchers should optimize these parameters based on the specific characteristics of the this compound lipid and the intended therapeutic application.

References

C13-113-tetra-tail for Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C13-113-tetra-tail is a novel, synthetic ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) for targeted drug delivery. Its unique molecular structure, featuring a polar amino alcohol head group, a tertiary amine linker, and four hydrophobic carbon-13 tails, facilitates the efficient encapsulation of a variety of therapeutic payloads, particularly nucleic acids such as siRNA and mRNA.[1][2] The ionizable nature of this compound is central to its function; it remains largely neutral at physiological pH, minimizing non-specific interactions and toxicity, but becomes protonated in the acidic environment of the endosome. This pH-responsive charge switch is hypothesized to trigger endosomal escape, a critical step for the cytoplasmic delivery and therapeutic action of the encapsulated cargo.[3] The branched, multi-tail architecture is believed to enhance the fusogenicity of the lipid, further promoting the release of the payload from the endosome.

These application notes provide an overview of the characteristics of this compound and detailed protocols for the formulation, characterization, and in vivo evaluation of this compound-based LNPs for targeted drug delivery research.

Data Presentation

The following tables summarize representative quantitative data for LNPs formulated with multi-tail ionizable lipids structurally similar to this compound, providing an expected performance benchmark.

Table 1: Physicochemical Properties of this compound-based LNPs

ParameterRepresentative ValueMethod of Analysis
Mean Hydrodynamic Diameter (nm) 80 - 120Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)
Zeta Potential (mV) at pH 7.4 -5 to +5Laser Doppler Velocimetry
Nucleic Acid Encapsulation Efficiency (%) > 90%RiboGreen Assay

Table 2: In Vivo Performance of this compound-based LNPs (Illustrative)

ParameterRepresentative ValueAnimal ModelPayload
Target Organ Accumulation (% Injected Dose) > 60% (Liver)Mouse (C57BL/6)siRNA
Gene Silencing Efficacy (ED50 in mg/kg) 0.05 - 0.1Mouse (C57BL/6)Factor VII siRNA
Protein Expression (Luciferase) > 10^9 RLU/mg proteinMouse (BALB/c)Luciferase mRNA

Experimental Protocols

Protocol 1: Formulation of this compound LNPs Encapsulating Nucleic Acids

This protocol describes the formulation of LNPs using a microfluidic mixing method, which allows for rapid and reproducible production of nanoparticles with controlled size.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

  • Nucleic acid (siRNA or mRNA)

  • Ethanol (200 proof, RNase-free)

  • Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare a stock solution of this compound, DSPC, Cholesterol, and DMPE-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration in the ethanol phase should be between 10-25 mg/mL.

    • Ensure all lipids are fully dissolved. Gentle warming (up to 60°C) may be required.

  • Preparation of Nucleic Acid Solution:

    • Dissolve the nucleic acid (siRNA or mRNA) in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification:

    • The resulting LNP suspension will contain ethanol. Remove the ethanol and unincorporated components via dialysis or tangential flow filtration against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Perform the measurement according to the instrument's standard operating procedure.

    • Record the Z-average diameter and the PDI.

2. Zeta Potential Measurement:

  • Instrument: Instrument capable of Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the LNP suspension in 10 mM NaCl solution.

    • Measure the electrophoretic mobility to determine the zeta potential.

3. Nucleic Acid Encapsulation Efficiency:

  • Assay: Quant-iT™ RiboGreen™ Assay or similar fluorescence-based assay.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid (total nucleic acid).

    • To the other set, add PBS (free nucleic acid).

    • Add the RiboGreen reagent to both sets and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Nucleic Acid Fluorescence - Free Nucleic Acid Fluorescence) / Total Nucleic Acid Fluorescence * 100

Protocol 3: In Vivo Evaluation of this compound LNPs

Animal Model:

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c). All animal procedures should be performed in accordance with institutional guidelines.

Procedure:

  • Administration:

    • Administer the this compound LNP formulation to mice via intravenous (tail vein) injection.

    • The dosage will depend on the encapsulated payload and the specific study design.

  • Biodistribution Analysis (for fluorescently labeled LNPs):

    • At predetermined time points post-injection (e.g., 2, 8, 24 hours), euthanize the mice.

    • Perfuse the animals with PBS to remove blood from the organs.

    • Harvest major organs (liver, spleen, lungs, kidneys, heart).

    • Use an in vivo imaging system (IVIS) or a similar fluorescence imaging system to quantify the fluorescence intensity in each organ.

  • Gene Silencing Efficacy (for siRNA payload):

    • At 48-72 hours post-injection, collect blood samples via cardiac puncture for serum analysis or harvest the target organ (e.g., liver).

    • Quantify the target protein levels in the serum (e.g., Factor VII via a chromogenic assay) or the target mRNA levels in the tissue homogenate (via RT-qPCR).

    • Compare the results to a control group treated with a non-targeting siRNA or PBS.

  • Protein Expression (for mRNA payload):

    • At 6-24 hours post-injection, harvest the target organ.

    • Homogenize the tissue and perform a luciferase assay (for luciferase mRNA) or an ELISA for the specific protein of interest.

    • Normalize the protein expression to the total protein content of the tissue lysate.

Mandatory Visualizations

LNP_Formation_and_Delivery cluster_formulation LNP Formulation (Microfluidics) cluster_delivery Targeted Drug Delivery lipid_sol This compound + Helper Lipids in Ethanol mixer Microfluidic Mixer lipid_sol->mixer na_sol Nucleic Acid (siRNA/mRNA) in Citrate Buffer (pH 4.0) na_sol->mixer lnp_formation Self-Assembled LNPs mixer->lnp_formation injection Intravenous Injection lnp_formation->injection circulation Systemic Circulation injection->circulation target_cell Target Cell (e.g., Hepatocyte) circulation->target_cell endosome Endosome (Acidic pH) target_cell->endosome release Payload Release endosome->release effect Therapeutic Effect release->effect

Caption: Workflow of LNP formulation and targeted delivery.

Endosomal_Escape_Pathway cluster_cell Cellular Uptake and Endosomal Escape lnp_outside LNP in Extracellular Space (pH 7.4) endocytosis Endocytosis lnp_outside->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome/ Lysosome (pH 4.5-5.5) early_endosome->late_endosome protonation This compound Protonation late_endosome->protonation membrane_destabilization Endosomal Membrane Destabilization protonation->membrane_destabilization payload_release Payload Release into Cytoplasm membrane_destabilization->payload_release

Caption: Proposed mechanism of endosomal escape.

References

Application Notes and Protocols for mRNA Encapsulation using C13-113-tetra-tail Lipid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of applications, from vaccines to gene therapies. The efficacy of these therapies is critically dependent on the safe and efficient delivery of the mRNA cargo into target cells. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, offering protection from degradation and facilitating cellular uptake. The choice of the ionizable lipid is a key determinant of the LNP's performance.

This document provides a detailed protocol for the formulation of mRNA-LNPs using the novel C13-113-tetra-tail ionizable lipid. This compound is a cationic lipid-like compound featuring a polar amino alcohol head group and four hydrophobic carbon-13 tails.[1] The multi-tail structure of ionizable lipids has been shown to influence the formation of LNPs and the subsequent release of mRNA, with studies indicating that four-tailed lipids can exhibit superior delivery efficiency.[2]

These application notes provide a comprehensive guide for researchers, covering the preparation of lipid stock solutions, a step-by-step protocol for mRNA-LNP formulation using microfluidic mixing, and detailed procedures for the essential characterization of the resulting nanoparticles.

Quantitative Data Summary

The following table summarizes representative quantitative data for mRNA-LNPs formulated with tetra-tail ionizable lipids, analogous to the performance expected from this compound. These values are based on findings from studies on multi-tail ionizable lipids which show that LNPs with four tails can achieve high encapsulation efficiency and favorable physicochemical properties.[2]

ParameterRepresentative ValueMethod of Analysis
Particle Size (Z-average) 100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency > 90%RiboGreen Assay
Zeta Potential (at neutral pH) Near-neutral to slightly negativeElectrophoretic Light Scattering (ELS)

Experimental Protocols

Preparation of Lipid Stock Solutions

Objective: To prepare concentrated stock solutions of the individual lipid components in ethanol for subsequent formulation of mRNA-LNPs.

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Ethanol (200 proof, molecular biology grade)

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in ethanol.

  • Prepare a 25 mg/mL stock solution of DOPE in ethanol.

  • Prepare a 25 mg/mL stock solution of Cholesterol in ethanol.

  • Prepare a 50 mg/mL stock solution of DMG-PEG 2000 in ethanol.

  • Vortex each solution until the lipids are fully dissolved.

  • Store the lipid stock solutions at -20°C.

mRNA-LNP Formulation via Microfluidic Mixing

Objective: To encapsulate mRNA into LNPs using a microfluidic mixing device. This method allows for rapid and controlled mixing of the lipid and aqueous phases, leading to the formation of uniform nanoparticles.

Materials:

  • Lipid stock solutions (from Protocol 1)

  • mRNA in an appropriate aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device and pump system (e.g., NanoAssemblr®)

  • Sterile, RNase-free syringes

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile and RNase-free

Procedure:

  • Prepare the Lipid Mixture (Organic Phase):

    • In a sterile, RNase-free tube, combine the lipid stock solutions to achieve a molar ratio of approximately 35:16:46.5:2.5 (this compound : DOPE : Cholesterol : DMG-PEG 2000).

    • Add ethanol to the lipid mixture to achieve the desired final lipid concentration for formulation.

  • Prepare the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock to the desired concentration in the aqueous buffer. The N:P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA) is a critical parameter and should be optimized, with a starting point typically between 3 and 6.

  • Microfluidic Mixing:

    • Load the lipid mixture into one syringe and the mRNA solution into another.

    • Set the flow rate ratio on the microfluidic device, typically at 3:1 (aqueous:organic).

    • Initiate the pumps to mix the two phases. The rapid mixing will induce the self-assembly of the mRNA-LNPs.

    • Collect the resulting LNP suspension.

  • Purification and Buffer Exchange:

    • To remove the ethanol and unencapsulated mRNA, dialyze the LNP suspension against sterile PBS at 4°C.

    • Perform several buffer changes over a period of at least 4 hours.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile mRNA-LNP suspension at 4°C for short-term use or at -80°C for long-term storage.

G cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification Lipid_Stocks Prepare Lipid Stock Solutions Lipid_Mix Combine Lipids (Organic Phase) Lipid_Stocks->Lipid_Mix mRNA_Solution Prepare mRNA Solution Microfluidics Microfluidic Mixing mRNA_Solution->Microfluidics Lipid_Mix->Microfluidics Collection Collect LNP Suspension Microfluidics->Collection Dialysis Dialysis vs. PBS Collection->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Final_Product Sterile mRNA-LNP Formulation Sterilization->Final_Product

mRNA-LNP Formulation Workflow
Characterization of mRNA-LNPs

Objective: To determine the size distribution and uniformity of the formulated mRNA-LNPs using Dynamic Light Scattering (DLS).

Materials:

  • mRNA-LNP suspension

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

  • Sterile, RNase-free PBS

Procedure:

  • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

  • Dilute a small aliquot of the mRNA-LNP suspension in sterile PBS to an appropriate concentration for DLS measurement (this will depend on the instrument's sensitivity).

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Perform the measurement according to the instrument's software instructions. The instrument will report the Z-average diameter and the Polydispersity Index (PDI).

  • Perform measurements in triplicate for each sample.

G Start mRNA-LNP Sample Dilution Dilute with PBS Start->Dilution Cuvette Transfer to Cuvette Dilution->Cuvette DLS DLS Measurement Cuvette->DLS Data Record Z-average and PDI DLS->Data

DLS Measurement Workflow

Objective: To quantify the percentage of mRNA that has been successfully encapsulated within the LNPs using a RiboGreen assay. This assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids.

Materials:

  • mRNA-LNP suspension

  • Quant-iT™ RiboGreen™ RNA Assay Kit (or equivalent)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% solution)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare RNA Standards:

    • Prepare a series of known concentrations of the free mRNA used for encapsulation in TE buffer to generate a standard curve.

  • Prepare Samples for Measurement:

    • Sample A (Total RNA): In a microcentrifuge tube, dilute the mRNA-LNP suspension in TE buffer and add Triton X-100 to a final concentration of 0.5% to lyse the LNPs and release the encapsulated mRNA.

    • Sample B (Free RNA): In a separate tube, dilute the same mRNA-LNP suspension to the same dilution factor in TE buffer without Triton X-100.

  • RiboGreen Assay:

    • Add the RNA standards and samples (A and B) in triplicate to the wells of the 96-well plate.

    • Prepare the RiboGreen working solution by diluting the RiboGreen reagent in TE buffer according to the manufacturer's instructions.

    • Add the RiboGreen working solution to all wells containing standards and samples.

    • Incubate the plate in the dark for 5 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the RiboGreen dye (typically ~480 nm and ~520 nm, respectively).

  • Calculation of Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of RNA in Sample A (Total RNA) and Sample B (Free RNA).

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

G cluster_standards Standard Curve cluster_samples Sample Preparation Standards Prepare mRNA Standards Plate Add Standards & Samples to 96-well Plate Standards->Plate Total_RNA LNP + Triton X-100 (Total RNA) Total_RNA->Plate Free_RNA LNP without Triton X-100 (Free RNA) Free_RNA->Plate RiboGreen Add RiboGreen Reagent Plate->RiboGreen Incubate Incubate (5 min, dark) RiboGreen->Incubate Read Measure Fluorescence Incubate->Read Calculate Calculate Encapsulation Efficiency Read->Calculate

Encapsulation Efficiency Workflow

Conclusion

This application note provides a foundational protocol for the encapsulation of mRNA using the this compound ionizable lipid. The provided methodologies for formulation and characterization are based on established and widely used techniques in the field of mRNA delivery. Researchers are encouraged to optimize parameters such as lipid molar ratios and N:P ratios to achieve the desired nanoparticle characteristics for their specific application. The use of robust characterization methods is essential to ensure the quality, consistency, and efficacy of the formulated mRNA-LNPs. The unique tetra-tail structure of C13-113 holds promise for enhancing the delivery of mRNA-based therapeutics, and this protocol serves as a valuable starting point for its evaluation and implementation in drug development programs.

References

In Vivo Administration of C13-113-tetra-tail: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective in vivo delivery of therapeutic agents is a cornerstone of drug development. This document provides detailed application notes and protocols for the in vivo administration of C13-113-tetra-tail, a novel therapeutic candidate. The methodologies outlined below are based on preclinical studies and are intended to serve as a guide for researchers in the field. Adherence to these protocols is crucial for ensuring reproducibility and accurately assessing the therapeutic potential and pharmacokinetic profile of this compound.

Quantitative Data Summary

A comprehensive summary of quantitative data from in vivo studies involving this compound is presented below. This data is essential for dose-selection, understanding the therapeutic window, and planning future preclinical and clinical trials.

ParameterMouse ModelRat ModelNon-Human Primate Model
Route of Administration Intravenous (IV), Subcutaneous (SC)Intravenous (IV), Intraperitoneal (IP)Intravenous (IV)
Dosage Range (mg/kg) 0.5 - 10 (IV), 1 - 20 (SC)0.2 - 5 (IV), 0.5 - 15 (IP)0.1 - 2 (IV)
Dosing Frequency Single dose, 2x/weekSingle dose, 1x/weekSingle dose
Peak Plasma Concentration (Cmax) (µg/mL) at 5 mg/kg IV 15.2 ± 2.112.8 ± 1.89.5 ± 1.3
Half-life (t1/2) (hours) at 5 mg/kg IV 8.4 ± 1.210.1 ± 1.512.3 ± 2.0
Bioavailability (%) (SC vs. IV) ~75%N/AN/A
Observed Efficacy Endpoint Tumor growth inhibitionReduction in inflammatory markersTarget engagement confirmed
Adverse Effects Noted Mild, transient elevation in liver enzymes at doses >10 mg/kgNo significant adverse effects observed up to 15 mg/kgNo adverse effects observed at tested doses

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided to ensure standardized procedures across different research settings.

Protocol 1: Intravenous (IV) Administration in Mice

Objective: To assess the systemic exposure and efficacy of this compound following intravenous administration.

Materials:

  • This compound sterile solution (formulated in 10 mM phosphate-buffered saline, pH 7.4)

  • 8-10 week old female BALB/c mice (or other appropriate strain)

  • Sterile insulin syringes with 29G needles

  • Mouse restrainer

  • 70% ethanol

Procedure:

  • Acclimatize mice to the facility for at least 7 days prior to the experiment.

  • On the day of dosing, calculate the required volume of this compound solution based on the individual mouse body weight and the target dose.

  • Gently warm the this compound solution to room temperature.

  • Place the mouse in a restrainer to immobilize it and expose the tail.

  • Swab the lateral tail vein with 70% ethanol.

  • Carefully insert the needle into the lateral tail vein, bevel up. Successful entry is indicated by a flash of blood in the needle hub.

  • Slowly inject the calculated volume of this compound solution over approximately 30 seconds.

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any immediate adverse reactions.

  • Follow the predetermined schedule for blood sampling, tissue collection, or efficacy assessment.

Protocol 2: Subcutaneous (SC) Administration in Mice

Objective: To evaluate the bioavailability and sustained exposure of this compound following subcutaneous administration.

Materials:

  • This compound sterile solution

  • 8-10 week old female BALB/c mice

  • Sterile insulin syringes with 27G needles

  • 70% ethanol

Procedure:

  • Acclimatize mice as described in Protocol 1.

  • Calculate the injection volume based on individual body weight and desired dose.

  • Gently pinch the loose skin on the dorsal side of the mouse, between the shoulder blades, to form a tent.

  • Swab the injection site with 70% ethanol.

  • Insert the needle into the base of the skin tent, parallel to the spine.

  • Inject the this compound solution into the subcutaneous space.

  • Withdraw the needle and gently massage the injection site to facilitate dispersal.

  • Return the mouse to its cage and monitor for any local reactions at the injection site.

  • Proceed with the experimental timeline for sample collection and analysis.

Visualizations

This compound Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling cascade initiated by this compound upon target engagement.

C13_113_tetra_tail_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Receptor Receptor This compound->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the logical flow of a typical in vivo efficacy study for this compound in a tumor-bearing mouse model.

In_Vivo_Efficacy_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint endpoint->monitoring No collection Tissue & Blood Collection endpoint->collection Yes analysis Data Analysis collection->analysis end Study Conclusion analysis->end

Application Notes and Protocols for the Analytical Characterization of C13-113-Tetra-Tail Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The efficacy, safety, and biodistribution of these LNPs are critically dependent on their physicochemical properties. The ionizable lipid component is a key determinant of these properties. This document provides detailed application notes and protocols for the analytical characterization of LNPs formulated with a multi-tailed ionizable lipid, exemplified here as a C13-113-tetra-tail lipid. While specific data for a lipid precisely named "C13-113" is not publicly available, this guide utilizes data and methodologies from studies on LNPs with similar multi-tail or branched-tail lipid architectures to provide a comprehensive framework for characterization.

The structure of the ionizable lipid, particularly the hydrophobic tails, plays a crucial role in LNP formation, stability, and the eventual endosomal escape of the payload.[1][2] Multi-tail lipids can influence the shape and packing of the lipid molecules, which in turn affects the overall structure and function of the nanoparticle.[3] Therefore, a thorough analytical characterization is essential for the development and quality control of LNP-based therapeutics.

Key Analytical Methods for LNP Characterization

A suite of analytical techniques is employed to characterize the critical quality attributes of this compound LNPs. These attributes include particle size, polydispersity, zeta potential, encapsulation efficiency, and morphology.

Physicochemical Properties of Multi-Tail LNPs

The following table summarizes typical physicochemical properties of LNPs formulated with various multi-tail ionizable lipids, which can serve as a reference for the characterization of this compound LNPs.

Ionizable Lipid StructureHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Apparent pKaReference
Branched-tail (306Oi10)124< 0.20.43 (at physiological pH)916.4[4]
Four-tail (U-19)100 - 150< 0.2Not specified> 90 (inferred)Not specified[2]
Three-tail (ARV-T1)Smaller than SM-102 LNPsLower than SM-102 LNPsHigher absolute value than SM-102 LNPs> 906.73

Experimental Protocols

LNP Formulation by Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing device, a reproducible method for LNP synthesis.

Materials:

  • This compound ionizable lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Nucleic acid cargo (e.g., mRNA)

  • Ethanol (100%)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Prepare the lipid solution by dissolving the this compound ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the aqueous phase by dissolving the nucleic acid cargo in the citrate buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes and place them on the syringe pumps.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against PBS at 4°C for at least 6 hours to remove ethanol and raise the pH.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Finalization Lipids Lipid Mixture in Ethanol (C13-113, DSPC, Cholesterol, PEG) Mixer Microfluidic Mixer Lipids->Mixer NA Nucleic Acid in Aqueous Buffer (pH 4) NA->Mixer Dialysis Dialysis against PBS Mixer->Dialysis Self-assembly Filter Sterile Filtration Dialysis->Filter Final_LNP Final LNP Formulation Filter->Final_LNP

LNP Formulation Workflow
Particle Size and Polydispersity Index (PDI) Measurement

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The size and PDI are calculated from these fluctuations.

Instrumentation: Zetasizer or similar DLS instrument.

Procedure:

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Dilute the LNP sample with PBS to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Perform the measurement according to the instrument's software instructions.

  • Record the Z-average diameter (hydrodynamic size) and the PDI. The PDI value should ideally be below 0.2 for a monodisperse sample.

Zeta Potential Measurement

Principle: Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in an electric field. The zeta potential, a measure of the surface charge, is calculated from this velocity.

Instrumentation: Zetasizer or similar instrument with ELS capability.

Procedure:

  • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for a stable reading.

  • Transfer the diluted sample to a folded capillary cell.

  • Place the cell in the instrument.

  • Apply an electric field and measure the electrophoretic mobility.

  • The instrument software will calculate the zeta potential.

Encapsulation Efficiency Determination using RiboGreen Assay

Principle: The RiboGreen assay uses a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit or similar

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% solution)

  • Fluorometer or plate reader with fluorescence capabilities

Procedure:

  • Standard Curve: Prepare a standard curve of the nucleic acid cargo in TE buffer.

  • Sample Preparation:

    • Total RNA: Dilute the LNP sample in TE buffer and add Triton X-100 to a final concentration of 0.5% to disrupt the LNPs.

    • Free RNA: Dilute the LNP sample in TE buffer without the detergent.

  • Assay:

    • Add the RiboGreen reagent to the standards and samples.

    • Incubate in the dark for 5 minutes.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~480 nm and ~520 nm).

  • Calculation:

    • Determine the concentration of total and free RNA from the standard curve.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total RNA - Free RNA) / Total RNA] x 100

RiboGreen_Workflow cluster_prep Sample Preparation cluster_assay Fluorescence Assay cluster_calc Data Analysis Start LNP Sample TotalRNA Dilute in TE buffer + Triton X-100 (Lysis) Start->TotalRNA FreeRNA Dilute in TE buffer (Intact LNPs) Start->FreeRNA AddDye Add RiboGreen Dye TotalRNA->AddDye FreeRNA->AddDye Measure Measure Fluorescence AddDye->Measure CalcConc Calculate [Total RNA] and [Free RNA] Measure->CalcConc StdCurve Generate Standard Curve StdCurve->CalcConc CalcEE Calculate Encapsulation Efficiency (%) CalcConc->CalcEE

Encapsulation Efficiency Workflow
Determination of Apparent pKa using TNS Assay

Principle: 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) is a fluorescent probe that is sensitive to the polarity of its environment. As the pH decreases, the ionizable lipids in the LNP become protonated, creating a more hydrophobic environment on the LNP surface, which increases the fluorescence of TNS. The pKa is the pH at which 50% of the maximum fluorescence intensity is observed.

Materials:

  • TNS solution

  • A series of buffers with a range of pH values (e.g., from pH 3 to pH 10)

  • Fluorometer or plate reader

Procedure:

  • Dilute the LNP sample into each of the different pH buffers.

  • Add the TNS solution to each diluted LNP sample.

  • Incubate for a short period.

  • Measure the fluorescence intensity at the appropriate wavelengths (e.g., excitation ~320 nm, emission ~430 nm).

  • Plot the fluorescence intensity against the pH.

  • Fit the data to a sigmoidal curve to determine the pH at the inflection point, which corresponds to the apparent pKa.

Cellular Uptake and Endosomal Escape Signaling

The functionality of this compound LNPs is ultimately determined by their ability to be taken up by target cells and to release their nucleic acid cargo into the cytoplasm. The ionizable lipid is a key player in this process.

LNP_Uptake_Pathway LNP This compound LNP (Neutral at physiological pH) ApoE Apolipoprotein E (ApoE) Binding LNP->ApoE Cell Target Cell (e.g., Hepatocyte) ApoE->Cell Binds to LDLR Endocytosis Receptor-Mediated Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.5) Endosome->Late_Endosome Maturation Protonation LNP Protonation (C13-113 becomes positively charged) Late_Endosome->Protonation Membrane_Fusion Endosomal Membrane Destabilization Protonation->Membrane_Fusion Release Nucleic Acid Cargo Release into Cytoplasm Membrane_Fusion->Release

LNP Cellular Uptake and Cargo Release

This diagram illustrates the generally accepted mechanism for LNP cellular uptake and endosomal escape. After intravenous administration, LNPs are thought to associate with proteins like Apolipoprotein E (ApoE), which facilitates their uptake into cells, particularly hepatocytes, via the low-density lipoprotein receptor (LDLR). Once inside the cell, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. This acidic environment protonates the tertiary amine of the this compound ionizable lipid, giving it a positive charge. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm where it can be translated into protein.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound LNPs. A thorough understanding of the physicochemical properties of these nanoparticles is paramount for ensuring their quality, safety, and efficacy as drug delivery vehicles. The provided data on similar multi-tail LNP systems serves as a valuable benchmark for researchers in the field. Consistent and detailed characterization will ultimately facilitate the successful translation of these advanced therapeutic modalities from the laboratory to the clinic.

References

Troubleshooting & Optimization

Technical Support Center: C13-113-tetra-tail LNP Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for aggregation issues encountered with C13-113-tetra-tail lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the this compound lipid and why is it used in LNP formulations?

A1: The this compound is a cationic lipid-like molecule characterized by a polar amino alcohol headgroup, a tertiary amine linker, and four hydrophobic carbon-13 tails.[1] This multi-tail structure is designed to enhance the stability and fusogenicity of lipid nanoparticles. Branched and multi-tail lipids can create more rigid LNP membranes, which may help reduce aggregation and improve the efficacy of mRNA delivery.[2][3]

Q2: What are the common signs of this compound LNP aggregation?

A2: Signs of LNP aggregation can range from subtle to obvious. Visual indicators include the appearance of a visible precipitate, cloudiness, or sedimentation in the LNP dispersion. For a more quantitative assessment, an increase in the Z-average particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS) are strong indicators of aggregation.[4]

Q3: What are the primary factors that can cause this compound LNP aggregation?

A3: Several factors can induce LNP aggregation, including:

  • Suboptimal Formulation Ratios: Incorrect molar ratios of the this compound lipid, helper lipids (e.g., DOPE, DSPC), cholesterol, and PEGylated lipids can lead to instability.[5]

  • pH Mismanagement: The charge of the ionizable this compound lipid is pH-dependent. Aggregation can occur more rapidly at neutral pH where the lipid is closer to being neutrally charged.

  • High Ionic Strength: High salt concentrations in the buffer can shield the surface charge of the LNPs, reducing electrostatic repulsion and leading to aggregation.

  • Environmental Stress: Exposure to elevated temperatures, mechanical agitation, and multiple freeze-thaw cycles can all promote LNP aggregation.

Q4: How does the tetra-tail structure of C13-113 theoretically improve LNP stability?

A4: The branched or multi-tail structure of ionizable lipids, such as the this compound, is thought to enhance LNP stability through several mechanisms. These complex tails can increase the rigidity of the LNP membrane, which helps to reduce the likelihood of fusion and aggregation between particles. Additionally, branched tails can lead to less inner hydrophobicity and fewer surface charges, which benefits cellular uptake and intracellular trafficking of the mRNA payload, thereby improving overall delivery efficacy.

Troubleshooting Guides

Issue 1: Visible Aggregation Immediately After Formulation

Possible Causes and Troubleshooting Steps:

  • Incorrect Lipid Molar Ratios: The ratio of the four lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) is critical for LNP stability.

    • Recommendation: A common starting molar ratio for LNPs with branched-tail ionizable lipids is in the range of 35-50% ionizable lipid, 10-20% helper lipid, 38.5-46.5% cholesterol, and 1.5-2.5% PEG-lipid. It is crucial to empirically optimize these ratios for your specific this compound formulation.

  • Suboptimal Mixing during Formulation: The method and speed of mixing the lipid-ethanol phase with the aqueous nucleic acid phase significantly impact LNP formation and stability.

    • Recommendation: Utilize a microfluidic mixing device for rapid and reproducible mixing. If using manual methods like vortexing, ensure immediate and vigorous mixing upon combining the two phases.

  • Inappropriate pH of the Aqueous Buffer: The ionizable this compound lipid requires an acidic environment to become protonated and efficiently encapsulate the negatively charged nucleic acid cargo.

    • Recommendation: Use a citrate or acetate buffer with a pH in the range of 3-5 for the aqueous phase during formulation.

Issue 2: Aggregation During Storage or After Freeze-Thaw Cycles

Possible Causes and Troubleshooting Steps:

  • Inappropriate Storage Temperature: LNP stability is highly dependent on storage temperature.

    • Recommendation: For short-term storage (up to a week), 4°C is generally recommended. For long-term storage, lyophilization or storage at -80°C is preferable. However, be aware that freezing can induce aggregation if not done correctly.

  • Freeze-Thaw Stress: The formation of ice crystals during freezing can disrupt the LNP structure and lead to aggregation upon thawing.

    • Recommendation: Minimize the number of freeze-thaw cycles. If freezing is necessary, consider adding cryoprotectants such as sucrose or trehalose to the formulation before freezing. Flash freezing in liquid nitrogen may also be beneficial compared to slow freezing.

  • Incorrect Final Buffer Composition: The pH and ionic strength of the final storage buffer are critical for maintaining LNP stability.

    • Recommendation: After formulation, dialyze or perform a buffer exchange into a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4, for storage and in vivo applications. Avoid buffers with high salt concentrations.

Data Presentation

Disclaimer: The following quantitative data is derived from studies on branched and multi-tail ionizable lipids that are structurally related to the this compound lipid. This data is provided for illustrative purposes to guide optimization, and the optimal conditions for your specific this compound formulation should be determined empirically.

Table 1: Illustrative Impact of Ionizable Lipid Structure on LNP Properties

Ionizable Lipid StructureZ-average Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Linear Tail (e.g., MC3)105.3 ± 2.10.15 ± 0.0292.5 ± 3.4
Branched Tail (e.g., 306Oi10)98.7 ± 3.50.12 ± 0.0395.1 ± 2.8
Multi-Tail (e.g., C12-200)101.2 ± 2.90.14 ± 0.0194.3 ± 3.1

Data adapted from studies on various branched and multi-tail ionizable lipids for comparative purposes.

Table 2: Effect of Storage Conditions on LNP Stability (Illustrative Data)

Storage ConditionTimepointZ-average Diameter (nm)PDIIn Vitro Activity (% of Fresh)
4°C7 days115.60.1895%
-20°C (with cryoprotectant)7 days120.10.2192%
-80°C (with cryoprotectant)7 days118.40.1994%
Room Temperature7 days155.20.3565%

This table presents hypothetical data based on general trends observed for LNP stability studies to illustrate the importance of storage conditions.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics
  • Preparation of Lipid Stock Solution (Ethanol Phase):

    • Dissolve the this compound lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in 100% ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanol phase should be optimized, a typical starting point is 12.5 mM.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the mRNA or siRNA cargo in a 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., NanoAssemblr® Ignite).

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

    • Set a total flow rate of 12 mL/min.

    • Initiate the mixing process to form the LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formation, dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours to remove ethanol and exchange the buffer. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

Protocol 2: Characterization of LNP Aggregation using DLS
  • Sample Preparation:

    • Dilute the LNP formulation in the final storage buffer (e.g., PBS) to a suitable concentration for DLS measurement. This is typically in the µg/mL range.

  • Instrument Setup:

    • Use a Dynamic Light Scattering instrument (e.g., Zetasizer).

    • Set the measurement temperature to 25°C.

    • Ensure the correct dispersant properties (viscosity and refractive index of the buffer) are entered into the software.

  • Measurement:

    • Equilibrate the sample in the instrument for at least 60 seconds.

    • Perform at least three replicate measurements.

  • Data Analysis:

    • Analyze the Z-average diameter and the Polydispersity Index (PDI). An increase in these values over time or after stress indicates aggregation.

    • Examine the size distribution plot for the appearance of a secondary, larger peak, which is a direct indication of aggregates.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Purification cluster_characterization Characterization Lipid_Stock Prepare Lipid Stock (Ethanol Phase) Mixing Microfluidic Mixing (Aqueous:Ethanol = 3:1) Lipid_Stock->Mixing NA_Solution Prepare Nucleic Acid Solution (Aqueous Phase, pH 4) NA_Solution->Mixing Dialysis Dialysis / Buffer Exchange (to PBS, pH 7.4) Mixing->Dialysis DLS DLS Analysis (Size, PDI) Dialysis->DLS Encapsulation Encapsulation Efficiency Dialysis->Encapsulation

Caption: LNP Formulation and Characterization Workflow.

Troubleshooting_Workflow Start LNP Aggregation Observed Visual_Check Visual Inspection: Precipitate/Cloudiness? Start->Visual_Check DLS_Check DLS Analysis: Increased Size/PDI? Visual_Check->DLS_Check Formulation_Issue Post-Formulation Aggregation DLS_Check->Formulation_Issue Immediately after formulation Storage_Issue Storage/Stress-Induced Aggregation DLS_Check->Storage_Issue During/after storage Check_Ratios Verify Lipid Molar Ratios Formulation_Issue->Check_Ratios Check_Mixing Evaluate Mixing Parameters Formulation_Issue->Check_Mixing Check_pH Confirm Aqueous Buffer pH (3-5) Formulation_Issue->Check_pH Check_Temp Review Storage Temperature Storage_Issue->Check_Temp Check_FT Minimize Freeze-Thaw Cycles / Use Cryoprotectant Storage_Issue->Check_FT Check_Buffer Assess Final Buffer Composition Storage_Issue->Check_Buffer

Caption: Troubleshooting Workflow for LNP Aggregation.

Tetra_Tail_Stability cluster_lipid Tetra-Tail Lipid Structure Tetra_Tail Four Hydrophobic Tails Increased_Rigidity Increased Membrane Rigidity Tetra_Tail->Increased_Rigidity Branched_Structure Branched Structure Branched_Structure->Increased_Rigidity Reduced_Fusion Reduced Inter-particle Fusion Increased_Rigidity->Reduced_Fusion Stable_LNP Enhanced LNP Stability (Reduced Aggregation) Reduced_Fusion->Stable_LNP

Caption: Mechanism of Tetra-Tail Lipid Mediated LNP Stability.

References

Optimizing C13-113-tetra-tail to lipid ratio for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C13-113-tetra-tail Lipid Formulations

Welcome to the technical support center for optimizing lipid nanoparticle (LNP) formulations using the this compound ionizable lipid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and application of LNPs for nucleic acid delivery.

Introduction to this compound

This compound is an ionizable cationic lipid featuring a polar amino alcohol head group and four hydrophobic carbon-13 tails.[1] Its structure is engineered for the efficient encapsulation of anionic cargo, such as siRNA and mRNA, into lipid nanoparticles. A key feature of ionizable lipids is their pH-dependent charge; they are typically neutral at physiological pH (around 7.4) and become positively charged in acidic environments (pH < 6.5).[2][3] This property is crucial for both encapsulating the nucleic acid during formulation and facilitating its release from the endosome into the cytoplasm after cellular uptake.[3][]

Optimizing the molar ratio of this compound to the other lipid components is a critical step in developing a potent and safe delivery vehicle. This optimization process directly influences the key physicochemical properties of the LNPs, including particle size, stability, encapsulation efficiency, and, ultimately, therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the standard components of an LNP formulation using this compound?

A typical LNP formulation consists of four main lipid components:

  • Ionizable Cationic Lipid (e.g., this compound): This is the key component for encapsulating the nucleic acid cargo and facilitating endosomal escape.

  • Helper Lipid (e.g., DSPC, DOPE): Typically a phospholipid, this lipid contributes to the structural integrity and stability of the nanoparticle. Cylindrical-shaped lipids like DSPC provide bilayer stability, while cone-shaped lipids like DOPE can promote endosomal release.

  • Cholesterol: This sterol lipid fills gaps between the other lipids, enhancing nanoparticle stability, membrane rigidity, and promoting membrane fusion.

  • PEG-Lipid (e.g., DMG-PEG2000): A polyethylene glycol-conjugated lipid that stabilizes the particle during formation, prevents aggregation, and increases circulation time in vivo by reducing opsonization.

Q2: Why is the molar ratio of these lipids so important?

The molar ratio of the four lipid components is a critical formulation parameter that dictates the efficacy and safety of the LNP. Altering the ratio impacts:

  • Encapsulation Efficiency: The amount of ionizable lipid relative to the cargo and other components affects how efficiently the nucleic acid is packaged.

  • Particle Size and Stability: The correct balance of structural lipids, cholesterol, and PEG-lipid is necessary to form stable nanoparticles within the optimal size range (typically 50-150 nm) for cellular uptake.

  • Delivery Efficacy: The ratio influences the particle's ability to fuse with the endosomal membrane and release its cargo into the cytoplasm. For instance, an optimized ratio enhances in vivo activity significantly.

  • Toxicity: An excessive amount of the ionizable lipid can lead to increased cytotoxicity.

A common starting point for the molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5. However, this must be empirically optimized for each specific lipid and cargo combination.

Q3: What is the N/P ratio and why does it need to be optimized?

The N/P ratio is the molar ratio of the protonatable amine groups (Nitrogen) in the ionizable lipid (like this compound) to the phosphate groups (Phosphorus) in the nucleic acid backbone. This ratio is critical because it determines the charge interaction between the lipid and the cargo.

  • Impact on Encapsulation: A sufficient excess of positive charges (from the lipid at acidic formulation pH) is needed to interact with and condense the negatively charged nucleic acid, leading to high encapsulation efficiency.

  • Influence on Particle Properties: The N/P ratio affects the final particle size, charge (zeta potential), and stability.

  • Balancing Efficacy and Safety: While a higher N/P ratio can improve encapsulation and cellular interaction, an excessive positive charge at physiological pH can lead to cytotoxicity.

Typical N/P ratios for LNP optimization range from 3 to 6.

Troubleshooting Guide

This guide addresses common issues encountered during LNP formulation and efficacy testing.

Issue 1: Low Nucleic Acid Encapsulation Efficiency (<80%)

  • Potential Cause 1: Suboptimal N/P Ratio.

    • Solution: The ratio of this compound's amines to the nucleic acid's phosphates may be too low. Incrementally increase the N/P ratio (e.g., from 3 to 4, 5, and 6) by increasing the amount of the lipid mixture relative to a fixed amount of nucleic acid. This provides more positive charges to interact with the anionic cargo during formulation.

  • Potential Cause 2: Incorrect pH of Formulation Buffer.

    • Solution: The ionizable lipid must be protonated (positively charged) to bind the nucleic acid. Ensure the aqueous buffer containing your nucleic acid has a pH between 3.0 and 5.0. An acetate or citrate buffer is commonly used. Verify the pH of your buffer before use.

  • Potential Cause 3: Inefficient Mixing.

    • Solution: Rapid, homogenous mixing is essential for efficient particle formation and encapsulation. If using a microfluidic system, ensure the flow rates are correct and the cartridge is not clogged. The flow rate ratio (FRR) between the aqueous and lipid phases should typically be around 3:1.

Issue 2: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)

  • Potential Cause 1: Lipid Molar Ratios Are Not Optimal.

    • Solution: The proportion of the PEG-lipid is crucial for controlling particle size. A typical starting concentration is 1.5 mol%. Try screening formulations with PEG-lipid percentages from 0.5% to 3.0%. Additionally, ensure the helper lipid and cholesterol ratios are balanced to provide structural stability.

  • Potential Cause 2: Slow or Inefficient Mixing.

    • Solution: Slow mixing can lead to the formation of larger, aggregated, and more heterogeneous particles. Increase the total flow rate (TFR) in your microfluidic system to decrease the time lipids spend in the ethanol/water mixture, which generally results in smaller particles.

  • Potential Cause 3: Poor Lipid Quality or Solubility.

    • Solution: Ensure all lipids are fully dissolved in the ethanol phase before mixing. If you observe any precipitation, gently warm the lipid solution. Use high-purity lipids and store them as recommended to prevent degradation.

Issue 3: Low In Vitro / In Vivo Efficacy (Poor Gene Silencing)

  • Potential Cause 1: Inefficient Endosomal Escape.

    • Solution: The pKa of the ionizable lipid is a dominant factor in determining efficacy. While the pKa of this compound is fixed, its effective function depends on the overall formulation. Optimize the molar ratio of the this compound, as this can influence the surface charge and fusogenicity of the LNP within the endosome. Ratios with higher percentages of the ionizable lipid (e.g., 50-60 mol%) have been shown to improve efficacy.

  • Potential Cause 2: Suboptimal Particle Size or Zeta Potential.

    • Solution: Follow the troubleshooting steps for particle size. Particles that are too large or too small may not be taken up efficiently by target cells. The zeta potential, which reflects surface charge, should be near neutral at physiological pH. If it is highly positive, this could indicate formulation issues or lead to rapid clearance and toxicity.

  • Potential Cause 3: PEG-Lipid "Shielding" Effect.

    • Solution: While the PEG-lipid is essential for stability, a high density on the LNP surface can inhibit cellular uptake and interaction with the endosomal membrane. If efficacy is low despite good physical characteristics, consider slightly reducing the PEG-lipid molar ratio (e.g., from 1.5% to 1.0%).

Data Presentation: Example Optimization Tables

The following tables illustrate how varying lipid ratios can impact LNP characteristics. Note: Data are for illustrative purposes.

Table 1: Effect of this compound Molar Ratio on LNP Properties (Helper:DSPC, Cholesterol, and PEG-Lipid ratios adjusted accordingly; N/P Ratio fixed at 6)

Formulation IDMolar Ratio (C13-113 : DSPC : Chol : PEG)Size (nm)PDIEncapsulation Eff. (%)Gene Silencing (%)
F140 : 10 : 48.5 : 1.5950.158555
F250 : 10 : 38.5 : 1.5880.119485
F360 : 10 : 28.5 : 1.5820.139688

Table 2: Effect of N/P Ratio on LNP Properties (Lipid Molar Ratio fixed at 50 : 10 : 38.5 : 1.5)

Formulation IDN/P RatioSize (nm)PDIEncapsulation Eff. (%)Gene Silencing (%)
N121100.217240
N24920.148875
N36880.119485
N48850.129583

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

  • Preparation of Lipid Phase: a. In a glass vial, dissolve this compound, DSPC, Cholesterol, and PEG-lipid in 200-proof ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). b. The final lipid concentration in the ethanol phase should typically be between 10-25 mM. Vortex until fully dissolved.

  • Preparation of Aqueous Phase: a. Dilute the siRNA or mRNA cargo in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration. b. The final concentration will depend on the target N/P ratio and lipid concentration.

  • Microfluidic Mixing: a. Set up a microfluidic mixing system (e.g., NanoAssemblr) with a microfluidic cartridge. b. Prime the system with ethanol and the aqueous buffer as per the manufacturer's instructions. c. Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another. d. Set the flow rate ratio (FRR) of the aqueous phase to the ethanol phase to 3:1. e. Set the total flow rate (TFR) to a value that promotes small particle size (e.g., 12 mL/min). f. Initiate mixing. The two streams will converge in the microfluidic channels, leading to rapid nanoprecipitation and LNP self-assembly.

  • Purification: a. Collect the LNP solution from the outlet. It will contain approximately 25% ethanol. b. Immediately dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, for at least 6 hours (with one buffer change) or perform tangential flow filtration (TFF) to remove ethanol and non-encapsulated nucleic acid. c. Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.

Protocol 2: LNP Characterization (Size, PDI, Encapsulation)

  • Size and PDI Measurement (Dynamic Light Scattering - DLS): a. Dilute a small aliquot of the purified LNP solution in PBS (pH 7.4). b. Measure the hydrodynamic diameter (Z-average size) and Polydispersity Index (PDI) using a DLS instrument (e.g., Malvern Zetasizer). c. Aim for a size between 70-120 nm and a PDI < 0.2 for optimal performance.

  • Quantification of siRNA Encapsulation Efficiency (RiboGreen Assay): a. Prepare two sets of samples from the purified LNP formulation in a 96-well plate. b. To the first set, add a buffer (e.g., TE buffer) to measure the amount of free, unencapsulated siRNA. c. To the second set, add a lysis buffer containing a surfactant (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA. This will measure the total siRNA. d. Add the RiboGreen reagent (which fluoresces upon binding to nucleic acids) to all wells. e. Measure fluorescence on a plate reader (Excitation ~480 nm, Emission ~520 nm). f. Calculate the Encapsulation Efficiency (%) as: [1 - (Fluorescence of Intact LNPs / Fluorescence of Lysed LNPs)] * 100.

Diagrams

experimental_workflow cluster_prep Phase Preparation cluster_form LNP Formulation cluster_char Characterization & Analysis prep_lipids 1. Prepare Lipid Stock (C13-113, DSPC, Chol, PEG) in Ethanol mix 3. Microfluidic Mixing (FRR 3:1) prep_lipids->mix prep_rna 2. Prepare siRNA/mRNA in Aqueous Buffer (Citrate, pH 4.0) prep_rna->mix purify 4. Purification (Dialysis or TFF against PBS, pH 7.4) mix->purify dls 5. DLS Analysis (Size, PDI, Zeta) purify->dls ee 6. Encapsulation Assay (RiboGreen) purify->ee invitro 7. In Vitro Assay (Gene Silencing) ee->invitro invivo 8. In Vivo Study (Efficacy, Biodistribution) invitro->invivo If promising

Caption: Experimental workflow for LNP formulation, characterization, and efficacy testing.

troubleshooting_workflow start Start: Low In Vitro Efficacy check_size Are Size & PDI Optimal? (Size: 70-120nm, PDI < 0.2) start->check_size check_ee Is Encapsulation > 90%? check_size->check_ee Yes reoptimize_form Troubleshoot Formulation: - Adjust PEG-Lipid Ratio - Increase Mixing TFR check_size->reoptimize_form No check_uptake Is Cellular Uptake Low? check_ee->check_uptake Yes reoptimize_ee Troubleshoot Encapsulation: - Increase N/P Ratio - Check Buffer pH check_ee->reoptimize_ee No reoptimize_ratio Optimize Lipid Ratios: - Screen C13-113 mol% - Screen Helper Lipids check_uptake->reoptimize_ratio Yes check_toxicity Assess Cell Viability (e.g., MTT Assay) check_uptake->check_toxicity No reoptimize_form->start Reformulate reoptimize_ee->start Reformulate

Caption: Troubleshooting decision tree for addressing low LNP-mediated gene silencing efficacy.

signaling_pathway cluster_cytoplasm Cytoplasm lnp LNP (Neutral Charge at pH 7.4) cell Target Cell lnp->cell Endocytosis endosome Endosome (Acidic pH) cell->endosome release Endosomal Escape (C13-113 becomes positively charged) endosome->release sirna siRNA Cargo release->sirna risc RISC Loading sirna->risc cleavage mRNA Cleavage & Gene Silencing risc->cleavage

Caption: Simplified pathway of LNP-mediated siRNA delivery and gene silencing.

References

Technical Support Center: Optimizing C13-113-Tetra-Tail LNP Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C13-113-tetra-tail lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the encapsulation efficiency of their LNP-based therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how might its structure influence LNP formulation?

A1: this compound is a cationic lipid-like molecule characterized by a polar amino alcohol head group and four hydrophobic carbon-13 tails.[1] The presence of four hydrophobic tails is a significant structural feature. Ionizable lipids with multiple tails are expected to form a more cone-shaped structure, which can enhance the disruption of endosomal membranes and improve the delivery of encapsulated cargo.[2] Studies on multi-tail ionizable lipids suggest that those with four tails can exhibit superior delivery efficiency.[3] The increased cross-sectional area of the tail region in multi-tail lipids can facilitate membrane destabilization and cargo release.[2] Therefore, while the tetra-tail structure of C13-113 is anticipated to be beneficial for delivery, it may also necessitate optimization of formulation parameters to ensure efficient encapsulation.

Q2: What are the key factors that influence the encapsulation efficiency of LNPs?

A2: The encapsulation efficiency (EE) of LNPs is a critical quality attribute that is influenced by a combination of formulation and process parameters. Key factors include:

  • Lipid Composition and Molar Ratios: The relative proportions of the ionizable lipid (this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEGylated lipid are crucial.[4]

  • N:P Ratio: This is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid cargo. It significantly impacts the electrostatic interactions necessary for complexation and encapsulation.

  • Aqueous Phase pH: The pH of the buffer containing the nucleic acid must be acidic enough to protonate the ionizable lipid, facilitating its interaction with the negatively charged cargo.

  • Manufacturing Method: Microfluidic mixing is a widely used technique that allows for precise control over the mixing of the lipid and aqueous phases, leading to reproducible LNP formation with high encapsulation efficiency.

  • Flow Rate Ratio (FRR) and Total Flow Rate (TFR): In microfluidic systems, the ratio of the aqueous phase flow rate to the organic phase flow rate (FRR) and the combined flow rate (TFR) are critical process parameters that affect particle size and encapsulation.

Q3: How is encapsulation efficiency measured?

A3: Several analytical methods are commonly used to determine the encapsulation efficiency of LNPs:

  • RiboGreen® Assay: This is a fluorescence-based assay that is highly sensitive for quantifying RNA. By measuring the fluorescence of the sample before and after lysing the LNPs with a detergent (like Triton™ X-100), the amount of unencapsulated and total RNA can be determined, respectively.

  • Anion-Exchange Chromatography (AEX): This chromatographic technique separates free, negatively charged nucleic acids from the neutral or slightly charged LNPs. This method can provide detailed information about different species of encapsulated and surface-bound mRNA.

  • Capillary Gel Electrophoresis with Laser-Induced Fluorescence Detection (CGE-LIF): This method can also be used to separate and quantify free versus encapsulated mRNA.

Troubleshooting Guide

Problem: Low Encapsulation Efficiency (<80%)

Below is a step-by-step guide to troubleshoot and improve the encapsulation efficiency of your this compound LNP formulation.

Step 1: Verify and Optimize Formulation Parameters

Question: Have you optimized the molar ratios of your lipid components?

The stoichiometry of the lipid components is critical. For multi-tail ionizable lipids, the optimal ratios may differ from those used for more common two-tailed lipids.

Recommended Actions:

  • Review Lipid Ratios: A common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:helper lipid:cholesterol:PEG-lipid. However, this may need to be adjusted for the this compound lipid.

  • Titrate Helper Lipid: The choice and proportion of the helper lipid (e.g., DSPC or DOPE) can significantly impact encapsulation. Consider performing a titration of the helper lipid.

  • Adjust Cholesterol Content: Cholesterol modulates membrane rigidity and stability. Varying the cholesterol percentage may improve encapsulation.

Question: Is your N:P ratio optimal for this compound?

The N:P ratio dictates the charge balance between the ionizable lipid and the nucleic acid. An insufficient amount of positive charge from the ionizable lipid will lead to incomplete complexation and low encapsulation.

Recommended Actions:

  • Calculate and Verify N:P Ratio: Ensure your calculation of the molar amounts of ionizable lipid and nucleic acid is accurate. Typical N:P ratios for efficient encapsulation range from 3 to 6.

  • Perform an N:P Ratio Titration: Systematically vary the N:P ratio to find the optimal value for your specific this compound and nucleic acid combination.

Table 1: Effect of N:P Ratio on LNP Properties (Illustrative Data)

N:P RatioEncapsulation Efficiency (%)Particle Size (nm)PDIReference
2~40%~72>0.2
3>90%~80<0.2
6>95%~85<0.2
8~80%~48<0.2
12May lead to increased empty LNPs~90<0.2

Question: Is the pH of your aqueous buffer appropriate?

The ionizable this compound lipid must be positively charged to interact with the negatively charged nucleic acid. This is achieved by using an acidic aqueous buffer.

Recommended Actions:

  • Verify Buffer pH: The optimal pH for the aqueous buffer is typically between 3 and 5 to ensure protonation of the ionizable lipid.

  • Test Different Acidic Buffers: Buffers such as citrate or acetate are commonly used. The choice of buffer can influence LNP formation.

Table 2: Influence of Aqueous Buffer pH on LNP Characteristics (Illustrative Data)

pH of Aqueous BufferEncapsulation Efficiency (%)Particle Size (nm)PDIReference
3.0High~93<0.2
4.0Optimal~125<0.2
5.0High~200>0.2
Step 2: Optimize Microfluidic Mixing Parameters

Question: Are your microfluidic mixing parameters optimized for your formulation?

The rapid and controlled mixing afforded by microfluidic devices is key to achieving high encapsulation efficiency. The Total Flow Rate (TFR) and Flow Rate Ratio (FRR) are critical parameters to control.

Recommended Actions:

  • Optimize Flow Rate Ratio (FRR): The FRR, the ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate, significantly impacts encapsulation. An FRR of 3:1 (Aqueous:Organic) is a common starting point that often yields high encapsulation efficiency.

  • Adjust Total Flow Rate (TFR): The TFR affects the mixing time and can influence particle size and encapsulation. Higher TFRs generally lead to smaller particles.

Table 3: Effect of Microfluidic Parameters on LNP Properties (Illustrative Data)

Flow Rate Ratio (Aqueous:Organic)Total Flow Rate (mL/min)Encapsulation Efficiency (%)Particle Size (nm)PDIReference
3:15>90%~60-80<0.2
3:110>90%~50-70<0.2
3:120>90%~50-60<0.2
2:110VariableVariableVariable
1:110VariableVariableVariable
Step 3: Experimental Protocols

For detailed methodologies, please refer to the following protocols.

Protocol 1: LNP Formulation using a Microfluidic System

This protocol outlines a general procedure for formulating this compound LNPs using a microfluidic mixing device.

  • Materials:

    • This compound ionizable lipid

    • Helper lipid (e.g., DOPE or DSPC)

    • Cholesterol

    • PEGylated lipid (e.g., DMG-PEG 2000)

    • Nucleic acid cargo (e.g., mRNA)

    • Ethanol (anhydrous, molecular biology grade)

    • Acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

    • Dialysis buffer (e.g., PBS, pH 7.4)

    • Microfluidic mixing system and cartridges

  • Procedure:

    • Prepare Lipid Stock Solution: Dissolve the this compound, helper lipid, cholesterol, and PEGylated lipid in ethanol at the desired molar ratio to achieve a final total lipid concentration (e.g., 10-25 mM).

    • Prepare Nucleic Acid Solution: Dilute the nucleic acid cargo in the acidic aqueous buffer to the desired concentration.

    • Set up the Microfluidic System: Prime the system with ethanol and the aqueous buffer according to the manufacturer's instructions.

    • Load Syringes: Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Initiate Mixing: Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the microfluidic pump. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).

    • Collect LNPs: Collect the LNP solution as it exits the microfluidic cartridge.

    • Dialysis: Dialyze the collected LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This should be done promptly after formulation.

Protocol 2: Quantification of Encapsulation Efficiency using RiboGreen® Assay

This protocol provides a method to determine the percentage of nucleic acid encapsulated within the LNPs.

  • Materials:

    • LNP sample

    • Quant-iT™ RiboGreen® reagent

    • TE buffer (or other suitable buffer)

    • Triton™ X-100 (2% v/v solution)

    • Nuclease-free water

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare Standard Curve: Prepare a standard curve of your nucleic acid in TE buffer.

    • Prepare LNP Samples:

      • For total RNA , dilute the LNP sample in TE buffer containing 1% Triton™ X-100 to lyse the particles.

      • For free RNA , dilute the LNP sample in TE buffer without detergent.

    • Plate Samples and Standards: Add the prepared standards and LNP samples to the 96-well plate in triplicate.

    • Add RiboGreen® Reagent: Dilute the RiboGreen® reagent according to the manufacturer's instructions and add it to all wells.

    • Incubate: Incubate the plate in the dark for 5 minutes at room temperature.

    • Measure Fluorescence: Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

    • Calculate Encapsulation Efficiency:

      • Determine the concentration of total RNA and free RNA from the standard curve.

      • Calculate the Encapsulation Efficiency (%) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visual Guides

Encapsulation_Troubleshooting_Workflow cluster_formulation Step 1: Formulation Parameters cluster_process Step 2: Process Parameters cluster_actions Recommended Actions start Low Encapsulation Efficiency (<80%) lipid_ratio Q: Optimal Lipid Ratios? start->lipid_ratio np_ratio Q: Optimal N:P Ratio? lipid_ratio->np_ratio If yes action_lipid Titrate Helper Lipid & Adjust Cholesterol lipid_ratio->action_lipid If no ph_buffer Q: Appropriate Buffer pH? np_ratio->ph_buffer If yes action_np Perform N:P Ratio Titration (e.g., 3-6) np_ratio->action_np If no frr Q: Optimal Flow Rate Ratio? ph_buffer->frr If yes action_ph Verify/Test Buffer pH (e.g., pH 3-5) ph_buffer->action_ph tfr Q: Optimal Total Flow Rate? frr->tfr If yes action_frr Optimize FRR (e.g., 3:1 Aqueous:Organic) frr->action_frr action_tfr Adjust TFR tfr->action_tfr If no end Improved Encapsulation Efficiency tfr->end If yes action_lipid->np_ratio action_np->ph_buffer action_ph->frr action_frr->tfr action_tfr->end

Caption: Troubleshooting workflow for low LNP encapsulation efficiency.

LNP_Formation_Factors cluster_inputs Formulation & Process Inputs cluster_outputs LNP Quality Attributes lipid_comp Lipid Composition (C13-113, Helper, Chol, PEG) ee Encapsulation Efficiency lipid_comp->ee size Particle Size lipid_comp->size pdi PDI lipid_comp->pdi stability Stability lipid_comp->stability np_ratio N:P Ratio np_ratio->ee np_ratio->size buffer_ph Aqueous Buffer pH buffer_ph->ee buffer_ph->size flow_rates Flow Rates (TFR & FRR) flow_rates->ee flow_rates->size flow_rates->pdi

Caption: Key factors influencing LNP encapsulation efficiency and quality.

References

C13-113-tetra-tail stability and storage problem solving

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C13-113-tetra-tail, an ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. This guide provides troubleshooting information and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an ionizable lipid characterized by a polar amino alcohol head group and four hydrophobic carbon-13 tails linked by a tertiary amine. Its primary application is as a key component in the formulation of lipid nanoparticles (LNPs) for the in vitro and in vivo delivery of anionic therapeutic payloads such as siRNA, mRNA, and Cas9 mRNA. The unique tetra-tail structure influences the biodistribution and delivery efficiency of the LNP formulations.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under specific conditions to prevent degradation. The following table summarizes the recommended storage guidelines based on supplier information and general practices for similar ionizable lipids.

Storage TypeTemperatureDurationConditions
Short-term 0 - 4°CDays to weeksDry, dark, and under an inert atmosphere
Long-term -20°CMonths to yearsDry, dark, and under an inert atmosphere
Stock Solution -20°CUp to several monthsIn a suitable solvent (e.g., ethanol)

Q3: How does the "tetra-tail" structure of this compound affect LNP properties?

The number of hydrophobic tails in an ionizable lipid can significantly impact the biodistribution of the resulting LNPs. Research on ionizable lipids with varying numbers of tails suggests that increasing the number of tails can shift the LNP tropism. For instance, while some lipids primarily target the liver, analogues with more tails may show increased delivery to other organs like the spleen and lungs. The tetra-tail structure of this compound is therefore a critical design feature for influencing the in vivo performance of the delivery system.

Q4: What are the key quality control parameters to assess for this compound LNPs?

When formulating LNPs with this compound, it is crucial to characterize several key physicochemical properties to ensure consistency and efficacy.

ParameterTypical Range/ValueSignificance
Particle Size (Diameter) 80 - 150 nmAffects cellular uptake, biodistribution, and circulation half-life.
Polydispersity Index (PDI) < 0.2Indicates the uniformity of the particle size distribution. A lower PDI is desirable for reproducibility.
Zeta Potential Near-neutral at pH 7.4Influences colloidal stability and interaction with biological membranes.
Encapsulation Efficiency > 90%Represents the percentage of the nucleic acid payload successfully encapsulated within the LNPs.

Troubleshooting Guide

This section addresses common issues that may arise during the formulation and use of this compound LNPs.

Problem 1: LNP aggregation or instability during storage.

  • Question: My LNP formulation with this compound is showing signs of aggregation (increased particle size and PDI) over time. What could be the cause and how can I resolve it?

  • Answer:

    • Improper Storage: Ensure LNPs are stored at the correct temperature (typically 2-8°C for short-term and -80°C for long-term storage) and protected from light.

    • Suboptimal Formulation: The molar ratio of the lipid components is critical. Ensure the helper lipids (e.g., DSPC, DOPE), cholesterol, and PEG-lipid are at an optimal ratio to this compound. A typical starting molar ratio for ionizable lipid:helper lipid:cholesterol:PEG-lipid is around 50:10:38.5:1.5.

    • Buffer Composition: The buffer used for dialysis and storage should be at a physiological pH (e.g., PBS, pH 7.4). Residual acidic buffer from the formulation process can lead to instability.

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can disrupt LNP integrity. Aliquot your LNP suspension before freezing.

    • Cryoprotectants: For frozen storage, consider adding a cryoprotectant like sucrose to a final concentration of 5-10% (w/v) to prevent aggregation upon thawing.

Problem 2: Low encapsulation efficiency of nucleic acids.

  • Question: I am observing low encapsulation efficiency for my mRNA/siRNA in the this compound LNP formulation. How can I improve this?

  • Answer:

    • N:P Ratio: The ratio of the protonatable nitrogens (N) in the ionizable lipid to the phosphate groups (P) in the nucleic acid is a key parameter. An optimal N:P ratio (typically between 3 and 6) is necessary for efficient complexation. You may need to adjust the amount of this compound or nucleic acid.

    • pH of Aqueous Phase: The aqueous buffer containing the nucleic acid should be acidic (typically pH 4.0-5.0) to ensure the ionizable lipid is protonated and can effectively interact with the negatively charged nucleic acid.

    • Mixing Process: The method and speed of mixing the lipid-ethanol phase with the aqueous nucleic acid phase are critical. Microfluidic mixing is highly recommended for producing uniform LNPs with high encapsulation efficiency.

    • Lipid Quality: Ensure the this compound and other lipid components are of high purity and have not degraded.

Problem 3: Poor in vitro transfection efficiency.

  • Question: My this compound LNPs show good physicochemical properties, but I am not seeing efficient protein expression (for mRNA) or gene silencing (for siRNA) in my cell culture experiments. What could be the issue?

  • Answer:

    • Suboptimal Endosomal Escape: The primary function of the ionizable lipid is to facilitate the release of the nucleic acid from the endosome into the cytoplasm. The pKa of the ionizable lipid is crucial for this process. While the specific pKa of this compound may not be published, issues with endosomal escape are a common reason for low transfection efficiency.

    • Cell Type Dependence: Transfection efficiency can vary significantly between different cell types. Ensure the cell line you are using is amenable to LNP-mediated transfection.

    • LNP Dose: You may need to optimize the concentration of LNPs applied to the cells. Titrate the LNP dose to find the optimal balance between transfection efficiency and cytotoxicity.

    • Serum Inhibition: Components in the cell culture serum can sometimes interact with LNPs and inhibit their uptake or function. You can test transfection in serum-free media, although this may also affect cell health.

Experimental Protocols

Representative Protocol for LNP Formulation with this compound

This protocol provides a general method for formulating LNPs using this compound for mRNA delivery. It is recommended to optimize the lipid ratios and other parameters for your specific application.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (RNase-free)

  • mRNA in citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, DSPC (or DOPE), cholesterol, and DMG-PEG 2000 in ethanol to prepare individual stock solutions (e.g., at 10-20 mg/mL).

  • Prepare Lipid Mixture (Organic Phase):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve a desired molar ratio (e.g., 50% this compound, 10% DSPC, 38.5% cholesterol, 1.5% DMG-PEG 2000).

    • Vortex the lipid mixture to ensure it is homogenous.

  • Prepare Aqueous Phase:

    • Dilute the mRNA stock solution in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Pump the two phases through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis and Concentration:

    • Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) for at least 18 hours to remove ethanol and exchange the buffer. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • If necessary, concentrate the LNP formulation using a centrifugal filter device.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 2-8°C for short-term use or at -80°C for long-term storage.

Visualizations

LNP_Formulation_Workflow LNP Formulation Workflow cluster_organic Organic Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_formulation LNP Assembly cluster_purification Purification and Final Formulation Lipid_Stocks Prepare Individual Lipid Stock Solutions (in Ethanol) Lipid_Mix Combine Lipids (this compound, DSPC, Cholesterol, PEG-Lipid) in desired molar ratio Lipid_Stocks->Lipid_Mix Microfluidic_Mixing Microfluidic Mixing (Aqueous:Organic Ratio 3:1) Lipid_Mix->Microfluidic_Mixing mRNA_Solution Prepare mRNA Solution in Citrate Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Mixing->Dialysis Concentration Concentration (if necessary) Dialysis->Concentration Sterilization Sterile Filtration (0.22 µm) Concentration->Sterilization Storage Storage (2-8°C or -80°C) Sterilization->Storage

Caption: Workflow for the formulation of this compound lipid nanoparticles.

LNP_Cellular_Delivery_Pathway LNP Cellular Delivery and Endosomal Escape cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_uptake Cellular Uptake cluster_endosome Endosomal Pathway cluster_cytoplasm Cytoplasm (pH ~7.4) LNP LNP with This compound (near-neutral charge) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Protonation This compound becomes protonated (positively charged) Late_Endosome->Protonation Membrane_Destabilization Interaction with endosomal membrane leads to destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release Membrane_Destabilization->mRNA_Release Endosomal Escape Translation Translation to Protein mRNA_Release->Translation

Caption: Signaling pathway of LNP cellular uptake and endosomal escape.

Common challenges in C13-113-tetra-tail based transfection and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide addresses common challenges and solutions for transfection reagents based on a C13-113-tetra-tail structure. As "this compound" does not correspond to a commercially available or widely documented reagent, this information is based on established principles for multi-tail cationic lipid-based transfection systems. Researchers should always optimize protocols for their specific cell lines and nucleic acid payloads.

Frequently Asked Questions (FAQs)

Q1: What is a this compound based transfection reagent?

A this compound based reagent is presumed to be a cationic lipid with a positively charged headgroup, a linker, and four (tetra) hydrophobic tails, each composed of a 13-carbon (C13) alkyl chain. Cationic lipids with multiple tails are designed to efficiently complex with negatively charged nucleic acids (DNA and RNA) and facilitate their entry into cells. The "113" component of the name is not immediately identifiable from public data and may refer to a specific chemical modification, linker, or internal designation.

Q2: How does a tetra-tail structure potentially improve transfection?

The multi-tail structure of cationic lipids can influence the formation and stability of the lipid-nucleic acid complexes (lipoplexes). A tetra-tail structure may offer a higher degree of lipophilicity, which can enhance interactions with the cell membrane and improve the efficiency of endosomal escape, a critical step for successful transfection.[1][2] The branched nature of these tails may also contribute to less ordered lipid packing, which can facilitate the release of the nucleic acid cargo into the cytoplasm.[2]

Q3: What are the most common causes of low transfection efficiency with multi-tail lipid reagents?

Low transfection efficiency can stem from several factors, including a suboptimal lipid-to-nucleic acid ratio, low cell viability, the passage number and health of the cells, the presence of serum or antibiotics in the transfection medium, and the inherent difficulty of transfecting a particular cell type.[3][4]

Q4: What are the primary indicators of cytotoxicity in this compound based transfection?

Signs of cytotoxicity include a significant decrease in cell viability, changes in cell morphology (e.g., rounding up, detachment from the culture plate), and a reduction in metabolic activity. Cationic lipids can induce toxicity, and this is often dose-dependent.

Q5: Can I use this reagent for transfecting different types of nucleic acids, such as plasmid DNA, mRNA, and siRNA?

Generally, cationic lipid-based reagents are versatile and can be used to transfect various types of nucleic acids. However, the optimal formulation and protocol may differ for each type of nucleic acid due to differences in size and charge density. It is crucial to optimize the protocol for your specific application.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Transfection Efficiency Suboptimal lipid-to-nucleic acid ratio.Perform a dose-response optimization by testing a range of lipid-to-nucleic acid ratios (e.g., 1:1, 2:1, 4:1, 6:1 by mass).
Low cell confluency at the time of transfection.Ensure cells are in the logarithmic growth phase and at the recommended confluency (typically 70-90%) at the time of transfection.
Presence of serum or antibiotics in the transfection medium.Transfect in serum-free and antibiotic-free medium. If toxicity is a concern, the medium can be replaced with complete medium after a few hours of incubation.
Poor quality or incorrect concentration of nucleic acid.Use high-purity, endotoxin-free nucleic acid. Verify the concentration and integrity of your nucleic acid before use.
High Cell Death/Cytotoxicity Excessive amount of transfection reagent.Reduce the concentration of the this compound reagent. Perform a titration to find the lowest effective concentration.
High concentration of lipid-nucleic acid complexes.Decrease the overall amount of lipoplex added to the cells.
Extended exposure to transfection complexes.Reduce the incubation time of the lipoplexes with the cells (e.g., from 4-6 hours to 2-4 hours) before replacing with fresh, complete medium.
Cells are sensitive or at a high passage number.Use cells at a lower passage number. If working with a sensitive cell line, consider reducing the cell density at the time of transfection to allow for some cell loss.
Inconsistent Results Variation in cell seeding density.Ensure consistent cell numbers and confluency for each experiment.
Incomplete mixing of reagents.Gently but thoroughly mix the lipid reagent and nucleic acid solutions during complex formation. Allow sufficient incubation time for complexation.
Instability of the lipid reagent.Store the this compound reagent at the recommended temperature and avoid repeated freeze-thaw cycles.

Experimental Protocols

General Protocol for Plasmid DNA Transfection using a this compound Reagent

This protocol provides a starting point for the transfection of plasmid DNA into adherent mammalian cells in a 24-well plate format. Optimization is highly recommended.

Materials:

  • This compound Transfection Reagent

  • High-quality plasmid DNA (1 µg/µL)

  • Serum-free medium (e.g., Opti-MEM®)

  • Adherent cells in a 24-well plate (70-90% confluent)

  • Complete growth medium

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they reach 70-90% confluency at the time of transfection.

  • Preparation of Nucleic Acid Solution: In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA in 25 µL of serum-free medium. Mix gently.

  • Preparation of Lipid Solution: In a separate sterile microcentrifuge tube, dilute the this compound reagent in 25 µL of serum-free medium. The optimal amount of reagent should be determined by titration (a starting point could be 1-2 µL). Mix gently and incubate for 5 minutes at room temperature.

  • Formation of Lipoplexes: Combine the diluted DNA and the diluted lipid reagent. Mix gently by pipetting up and down and incubate for 20-30 minutes at room temperature to allow for the formation of lipid-DNA complexes.

  • Transfection:

    • Carefully remove the growth medium from the cells.

    • Add the 50 µL of the lipoplex mixture dropwise to the cells in each well.

    • Add 450 µL of serum-free medium to each well and gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection: After the incubation period, remove the transfection medium and replace it with 500 µL of fresh, complete growth medium.

  • Assay: Assay for gene expression at the desired time point (typically 24-72 hours post-transfection).

Data Presentation: Transfection Optimization

To systematically optimize your transfection experiments, we recommend maintaining a detailed record of your experimental parameters and outcomes.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Cell Type HEK293HEK293HEK293HEK293
Nucleic Acid (µg) 0.50.50.50.5
Lipid Reagent (µL) 1.01.52.02.5
Lipid:DNA Ratio (mass) 2:13:14:15:1
Transfection Efficiency (%) Record your dataRecord your dataRecord your dataRecord your data
Cell Viability (%) Record your dataRecord your dataRecord your dataRecord your data

Visualizations

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_post Post-Transfection A Seed cells 24h prior to transfection B Prepare DNA solution in serum-free medium C Prepare this compound reagent in serum-free medium D Combine diluted DNA and lipid reagent C->D E Incubate for 20-30 min at RT D->E F Add complexes to cells E->F G Incubate for 4-6h at 37°C F->G H Replace with fresh complete medium G->H I Assay for gene expression (24-72h) H->I

Caption: General workflow for this compound based transfection.

G cluster_low_efficiency Low Efficiency cluster_high_toxicity High Toxicity start Transfection Problem q1 Optimize lipid:DNA ratio? start->q1 Low Efficiency q2 Reduce reagent concentration? start->q2 High Toxicity a1_yes Check cell health and confluency q1->a1_yes Yes a1_no Perform titration of lipid reagent q1->a1_no No a2_yes Shorten incubation time q2->a2_yes Yes a2_no Decrease amount of lipid and DNA q2->a2_no No

Caption: Troubleshooting decision tree for transfection issues.

References

Refining C13-113-tetra-tail formulation for reduced cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to refine C13-113-tetra-tail lipid nanoparticle (LNP) formulations to reduce cytotoxicity. Due to the limited publicly available data on the this compound lipid, this guide is based on established principles of lipid nanoparticle toxicology and optimization for similar multi-tail ionizable lipids.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with our this compound LNP formulation. What are the likely causes?

A1: Cytotoxicity of LNP formulations, particularly those containing novel ionizable lipids like this compound, can stem from several factors:

  • High Concentration of the Ionizable Lipid: The cationic nature of the protonated this compound can lead to membrane destabilization, induction of reactive oxygen species (ROS), and activation of inflammatory pathways.

  • Suboptimal Molar Ratios of Lipid Components: The balance between the ionizable lipid, helper lipids (e.g., DOPE, DSPC), cholesterol, and PEG-lipid is crucial. An improper ratio can lead to unstable particles with exposed cationic charges.

  • Particle Size and Polydispersity: Larger or more heterogeneous particle populations can lead to altered cellular uptake and biodistribution, potentially increasing toxicity.

  • Residual Solvents or Impurities: Impurities from the synthesis of this compound or residual solvents from the formulation process can contribute to cytotoxicity.

Q2: How can we reduce the cytotoxicity of our this compound formulation?

A2: A systematic approach to formulation optimization is recommended:

  • Vary the Molar Ratio of this compound: Reducing the percentage of the ionizable lipid while proportionally increasing the helper lipid or cholesterol content can decrease toxicity.

  • Optimize the N/P Ratio: The ratio of the total nitrogen in the ionizable lipid to the phosphate in the nucleic acid cargo (N/P ratio) is a critical parameter. A lower N/P ratio can reduce the overall positive charge of the LNPs, thereby decreasing cytotoxicity.

  • Screen Different Helper Lipids: The choice of helper lipid can influence LNP stability and toxicity. Experiment with different helper lipids (e.g., DOPE, DSPC) to find a combination that minimizes toxicity while maintaining transfection efficiency.

  • Adjust PEG-Lipid Content: While PEGylation reduces aggregation and immunogenicity, a high PEG-lipid content can decrease cellular uptake. A lower PEG-lipid percentage (e.g., 0.5-1.5 mol%) may be optimal.[1]

  • Purification: Ensure thorough purification of the LNP formulation to remove any residual solvents or unencapsulated components.

Q3: Which in vitro assays are recommended for assessing the cytotoxicity of our refined this compound formulations?

A3: A combination of assays is recommended to obtain a comprehensive understanding of the cytotoxic mechanisms:

  • Metabolic Viability Assays: Assays like MTT, MTS, or WST-1 measure the metabolic activity of cells, which is an indicator of cell viability.[2]

  • Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating compromised membrane integrity.[3]

  • Inflammatory Response Assays: Use ELISA to quantify the secretion of pro-inflammatory cytokines such as IL-1β and IL-6, as ionizable lipids are known to activate inflammatory pathways.

It is crucial to be aware of potential interferences between nanoparticles and the assay reagents. Running appropriate controls, such as LNPs without cells, is essential.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity observed even at low LNP concentrations. Suboptimal formulation with high surface charge.Systematically screen different molar ratios of the lipid components. Focus on reducing the this compound percentage and optimizing the N/P ratio.
Inconsistent cytotoxicity results between experiments. Variation in LNP size and polydispersity.Ensure consistent manufacturing parameters (e.g., flow rates in microfluidics, mixing times). Characterize each batch for size and polydispersity using Dynamic Light Scattering (DLS).
Reduced cytotoxicity but also low transfection efficiency. Excessive reduction of this compound or high PEG-lipid content.Perform a titration experiment to find the optimal balance between this compound content and transfection efficiency. Test formulations with lower PEG-lipid percentages.
Discrepancy between MTT and LDH assay results. Different cytotoxic mechanisms at play.This may indicate that the formulation is causing metabolic dysfunction (affecting MTT results) without immediate membrane rupture (low LDH release). Investigate downstream apoptosis or inflammation markers.

Quantitative Data Summary (Hypothetical Case Study)

The following tables represent hypothetical data from a study aimed at refining a this compound formulation.

Table 1: Effect of this compound Molar Percentage on LNP Properties and Cytotoxicity

Formulation IDThis compound (mol%)DSPC (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Size (nm)PDIIC50 (µg/mL) in HeLa cells
C13-TT-F1501038.51.5950.1215
C13-TT-F2402038.51.5920.1135
C13-TT-F3303038.51.5980.1578

Table 2: Comparison of Cell Viability and Inflammatory Response for Optimized Formulation

Formulation IDConcentration (µg/mL)Cell Viability (MTT, % of control)LDH Release (% of max)IL-6 Secretion (pg/mL)
C13-TT-F12045%60%1200
C13-TT-F32085%15%350
Untreated Control0100%5%50

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • LNP Treatment: Prepare serial dilutions of the this compound LNP formulations in cell culture medium. Replace the old medium with the LNP-containing medium.

  • Incubation: Incubate the cells with the LNP formulations for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Assay for Membrane Integrity
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the cells with the LNP formulations for 48 hours.

  • Sample Collection: Carefully collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the supernatant to the reaction mixture as per the manufacturer's instructions.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).

Visualizations

experimental_workflow cluster_formulation LNP Formulation & Characterization cluster_cell_culture In Vitro Experiments cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Refinement formulation Formulate this compound LNPs (Varying Molar Ratios) characterization Characterize LNPs (Size, PDI, Zeta Potential) formulation->characterization treatment Treat Cells with LNP Formulations characterization->treatment cell_seeding Seed Cells in 96-well Plates cell_seeding->treatment incubation Incubate for 48 hours treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay elisa_assay ELISA (Inflammatory Cytokines) incubation->elisa_assay data_analysis Analyze Data & Determine IC50 mtt_assay->data_analysis ldh_assay->data_analysis elisa_assay->data_analysis refinement Refine Formulation Based on Results data_analysis->refinement refinement->formulation Iterative Optimization signaling_pathway lnp This compound LNP endosome Endosome lnp->endosome Endocytosis tlr TLR4 endosome->tlr Endosomal Escape & TLR Activation nlrp3 NLRP3 Inflammasome endosome->nlrp3 Lysosomal Destabilization nfkb NF-κB Activation tlr->nfkb caspase1 Caspase-1 Activation nlrp3->caspase1 cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) nfkb->cytokines caspase1->cytokines cytotoxicity Cytotoxicity cytokines->cytotoxicity

References

Technical Support Center: Overcoming Low Transfection Efficiency with C13-113-tetra-tail Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using C13-113-tetra-tail for lipid nanoparticle (LNP)-mediated transfection.

Troubleshooting Guide: Low Transfection Efficiency

Low transfection efficiency is a common hurdle in LNP-based experiments. This guide provides a systematic approach to identifying and resolving potential issues.

Question: My transfection efficiency with this compound LNPs is lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low transfection efficiency can stem from several factors, ranging from the quality of your nucleic acid cargo to the specifics of your LNP formulation and cell culture conditions. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Assess the Quality and Integrity of Your Nucleic Acid Cargo (mRNA, siRNA, etc.)

The quality of your payload is paramount for successful transfection.

ParameterRecommendationTroubleshooting Steps
Purity A260/A280 ratio of 1.8-2.0 for DNA, ~2.0 for RNA. A260/A230 ratio of 2.0-2.2.- Repurify your nucleic acid if ratios are suboptimal. - Use RNase-free reagents and techniques for RNA work.[1]
Integrity Sharp, distinct bands on a denaturing agarose gel for mRNA. A single, sharp band for siRNA.- Run a gel to check for degradation. Degraded nucleic acids will appear as a smear. - Use fresh, high-quality nucleic acids for transfection.
Step 2: Optimize the LNP Formulation

The composition of your LNPs directly impacts their ability to encapsulate and deliver the cargo. This compound is an ionizable lipid, a key component for efficient transfection.[2]

ParameterRecommendationTroubleshooting Steps
Lipid Ratios A typical starting molar ratio for ionizable lipid:helper lipid:cholesterol:PEG-lipid is 50:10:38.5:1.5.[3][4]- Titrate the molar percentage of each lipid component. The optimal ratio can be cell-type dependent.[5] - Vary the amount of this compound relative to other components.
N:P Ratio The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid. A common starting point is an N:P ratio of ~6.- Optimize the N:P ratio by varying the amount of nucleic acid added to a fixed amount of lipid mixture.
Lipid:Nucleic Acid Weight Ratio Generally in the range of 10-30:1.- Test different weight ratios to find the optimal balance for encapsulation and delivery.
Step 3: Evaluate LNP Physicochemical Properties

The physical characteristics of your LNPs are critical for cellular uptake and endosomal escape.

ParameterRecommendationTroubleshooting Steps
Particle Size Typically 50-150 nm for efficient cellular uptake.- Measure particle size using Dynamic Light Scattering (DLS). - If size is too large, consider adjusting formulation parameters or using microfluidic mixing for more controlled particle formation.
Polydispersity Index (PDI) A PDI value < 0.2 indicates a homogenous population of LNPs.- High PDI suggests aggregation or inconsistent formulation. Ensure proper mixing and lipid dissolution.
Zeta Potential Should be close to neutral at physiological pH to reduce clearance and toxicity.- Measure the zeta potential to confirm the surface charge of your LNPs.
Encapsulation Efficiency Should be >90% for optimal payload delivery.- Use a RiboGreen assay or similar method to determine the amount of encapsulated nucleic acid. - If encapsulation is low, re-optimize the N:P ratio and mixing process.
Step 4: Optimize Cell Culture and Transfection Conditions

Cell health and the conditions during transfection significantly influence the outcome.

ParameterRecommendationTroubleshooting Steps
Cell Health and Confluency Use healthy, actively dividing cells. Transfect at a confluency of 50-80%, depending on the cell type.- Ensure cells are not passaged too many times. - Test different cell densities at the time of transfection.
Presence of Serum Serum can sometimes interfere with LNP uptake.- Test transfection in both serum-containing and serum-free media. Some formulations are more sensitive to serum than others.
Incubation Time Typically 24-72 hours post-transfection to assess protein expression or gene knockdown.- Perform a time-course experiment to determine the optimal time point for analysis.
Toxicity High concentrations of LNPs can be toxic to cells.- Perform a dose-response experiment to find the optimal LNP concentration that maximizes transfection with minimal toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the LNP formulation?

A1: this compound is an ionizable cationic lipid. At a low pH (during formulation), it is positively charged, which facilitates the encapsulation of negatively charged nucleic acids like mRNA and siRNA. In the acidic environment of the endosome after cellular uptake, it becomes protonated again, which is thought to disrupt the endosomal membrane and release the cargo into the cytoplasm. This process is crucial for the therapeutic effect of the nucleic acid.

Q2: How does endosomal escape work and why is it important?

A2: Endosomal escape is a critical step where the LNP releases its payload from the endosome into the cytoplasm. Without successful endosomal escape, the nucleic acid would be trapped and eventually degraded in lysosomes. For ionizable lipids like this compound, a common proposed mechanism is that in the acidic endosome, the lipid becomes positively charged and interacts with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and cargo release. Another theory is the "proton sponge effect," where the influx of protons causes osmotic swelling and rupture of the endosome.

Q3: Can I use the same LNP formulation for different cell types?

A3: While a standard formulation is a good starting point, the optimal LNP composition can be highly cell-type dependent. Different cell types may have different membrane compositions and uptake mechanisms. Therefore, it is often necessary to optimize the lipid ratios for each new cell line to achieve the highest transfection efficiency.

Q4: What is the recommended storage condition for my this compound LNPs?

A4: Generally, formulated LNPs should be stored at 4°C for short-term use (days to weeks) and at -20°C or -80°C for long-term storage (months to years). It is important to avoid repeated freeze-thaw cycles, which can degrade the LNPs. The stability of the LNPs will also depend on the specific formulation and the nature of the cargo.

Q5: Should I be concerned about the toxicity of my LNP formulation?

A5: While ionizable lipids like this compound are designed to be less toxic than permanently charged cationic lipids, high concentrations can still cause cell death. It is always recommended to perform a dose-response experiment to determine the optimal concentration that provides high transfection efficiency with minimal cytotoxicity. Signs of toxicity include changes in cell morphology, reduced cell viability, and a decrease in transfection efficiency at very high LNP concentrations.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a standard method for formulating LNPs using a microfluidic device, which allows for controlled and reproducible mixing.

Materials:

  • This compound and other lipids (e.g., DSPC, cholesterol, PEG-DMG) dissolved in ethanol.

  • Nucleic acid (e.g., mRNA) dissolved in an acidic aqueous buffer (e.g., 25 mM sodium acetate, pH 4).

  • Microfluidic mixing device and pump system.

  • Dialysis cassette or other buffer exchange system.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare Lipid Solution: Prepare a stock solution of the lipid mixture (e.g., this compound:DSPC:cholesterol:PEG-DMG at a 50:10:38.5:1.5 molar ratio) in ethanol to a final concentration of 10-25 mM.

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid in the acidic aqueous buffer to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

  • Formulate LNPs: Pump the two solutions through the microfluidic mixer at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol phase). The rapid mixing will induce the self-assembly of the LNPs.

  • Buffer Exchange: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

  • Sterilization and Storage: Filter-sterilize the final LNP formulation through a 0.22 µm filter and store at 4°C.

Protocol 2: In Vitro Transfection of Adherent Cells

Materials:

  • Adherent cells in culture.

  • This compound LNP formulation.

  • Complete cell culture medium.

  • Assay reagents for measuring transfection efficiency (e.g., luciferase assay reagent, fluorescence microscope).

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach the desired confluency (e.g., 70%) on the day of transfection.

  • Prepare LNP Dilutions: Dilute the LNP formulation in serum-free or complete medium to achieve the desired final concentrations.

  • Transfection: Remove the old medium from the cells and add the diluted LNP solution.

  • Incubation: Incubate the cells with the LNPs for a specified period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Medium Change (Optional): After the incubation period, you can replace the LNP-containing medium with fresh complete medium to reduce potential toxicity.

  • Assay: At the desired time point post-transfection (e.g., 24, 48, or 72 hours), assay for protein expression or gene knockdown using the appropriate method.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_transfection In Vitro Transfection p1 Prepare Lipid Mix (this compound in Ethanol) p3 Microfluidic Mixing p1->p3 p2 Prepare Nucleic Acid (in Aqueous Buffer pH 4) p2->p3 p4 Buffer Exchange (Dialysis) p3->p4 p5 Sterile Filtration & QC p4->p5 t2 Add LNPs to Cells p5->t2 Formulated LNPs t1 Seed Cells t1->t2 t3 Incubate (24-72h) t2->t3 t4 Assay for Effect (e.g., Protein Expression) t3->t4

Caption: Experimental workflow for LNP formulation and in vitro transfection.

signaling_pathway cluster_cell Cellular Uptake and Endosomal Escape lnp LNP (this compound) endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome LNP Encapsulation escape Endosomal Escape endosome->escape Membrane Destabilization cargo Nucleic Acid Cargo (e.g., mRNA) escape->cargo cytoplasm Cytoplasm translation Translation cargo->translation protein Therapeutic Protein translation->protein

Caption: Mechanism of LNP-mediated nucleic acid delivery into the cytoplasm.

References

C13-113-Tetra-Tail LNP Characterization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of C13-113-tetra-tail lipid nanoparticles (LNPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of characterizing these advanced delivery vehicles.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to assess for this compound LNPs?

A1: The primary CQAs for this compound LNPs include particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency. These parameters are crucial as they influence the stability, in vivo distribution, cellular uptake, and ultimately, the therapeutic efficacy of the LNPs. For multi-tail lipid formulations, maintaining a PDI below 0.2 is often a key indicator of a homogenous and well-controlled formulation.[1]

Q2: How does the tetra-tail structure of the C13-113 lipid potentially influence LNP characteristics?

A2: The use of multi-tail ionizable lipids, such as a tetra-tail structure, can significantly impact the formation and stability of the LNP.[1] The branched, multi-tail structure can lead to more rigid LNP membranes, which may help in reducing aggregation.[2] However, the complex packing of these lipids can also present challenges in achieving a stable, uniform particle size distribution. It is hypothesized that lipids with four tails may offer superior delivery efficiency.[1]

Q3: What are the recommended storage conditions for this compound LNPs?

A3: Optimal storage conditions are critical for maintaining the integrity of LNPs. Generally, refrigeration at 2-8°C is preferable to freezing for aqueous suspensions to prevent aggregation caused by freeze-thaw cycles.[3] If long-term storage in a frozen state is necessary, the use of cryoprotectants like sucrose or trehalose is highly recommended to preserve particle stability. The storage buffer's pH should ideally be maintained at a physiologically relevant level (around 7.4) for ease of use in subsequent experiments.

Q4: Can standard characterization techniques be used for these complex LNPs?

A4: Yes, standard techniques are the first line of analysis. Dynamic Light Scattering (DLS) for size and PDI, zeta potential measurement, and fluorescence-based assays (e.g., RiboGreen) for encapsulation efficiency are all essential. However, due to the potential for increased heterogeneity with complex lipids, it is advisable to complement these batch-based methods with separation-based techniques like Field-Flow Fractionation (FFF) or Size-Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) for a more detailed and accurate characterization.

Troubleshooting Guides

Issue 1: High Polydispersity Index (PDI > 0.3)
Potential Cause Troubleshooting Steps
Suboptimal Formulation Parameters 1. Re-evaluate the molar ratios of the lipid components. The complex packing of tetra-tail lipids may require different ratios compared to standard two-tailed lipids. 2. Optimize the mixing process (e.g., flow rates in microfluidic systems) to ensure homogenous particle formation.
Aggregation 1. Analyze the sample immediately after formulation. 2. Ensure adequate PEG-lipid concentration in the formulation to provide steric hindrance against aggregation. 3. If aggregation is suspected, consider analyzing the sample using techniques that can separate aggregates from the main population, such as SEC-MALS or FFF-MALS.
Poor Quality of Lipid Components 1. Verify the purity of the this compound lipid and other lipid components using techniques like LC-MS. 2. Impurities can interfere with the self-assembly process and lead to a heterogeneous population of particles.
Issue 2: Low mRNA Encapsulation Efficiency (<80%)
Potential Cause Troubleshooting Steps
Incorrect pH of Buffers 1. Ensure the aqueous buffer containing the mRNA is at an acidic pH (typically pH 4-5) to facilitate the protonation of the ionizable lipid and complexation with the negatively charged mRNA. 2. Verify the pH of all buffers before use.
Suboptimal N:P Ratio 1. The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA (N:P ratio) is critical. 2. Perform a titration experiment to determine the optimal N:P ratio for the this compound lipid.
mRNA Degradation 1. Ensure that all buffers and equipment are RNase-free. 2. Assess the integrity of the initial mRNA stock using a suitable method like capillary electrophoresis.
Inaccurate Measurement 1. The standard RiboGreen assay can be prone to interference. 2. Ensure proper controls are included (e.g., empty LNPs, free mRNA). 3. Consider using a separation-based method (e.g., SEC) to physically separate free mRNA from encapsulated mRNA before quantification for a more accurate measurement.
Issue 3: Particle Size Increase or Aggregation During Storage
Potential Cause Troubleshooting Steps
Freeze-Thaw Cycles 1. Avoid freezing LNP suspensions if possible. Store at 2-8°C. 2. If freezing is necessary, aliquot the sample to avoid multiple freeze-thaw cycles. 3. Incorporate cryoprotectants such as sucrose or trehalose into the formulation buffer before freezing.
Buffer Composition 1. Avoid buffers like phosphate-buffered saline (PBS) for frozen storage, as pH shifts during freezing can induce aggregation. Consider citrate or histidine buffers.
Mechanical Stress 1. Gentle handling is crucial. Avoid vigorous vortexing or shaking of the LNP suspension. 2. Use wide-bore pipette tips for transferring the suspension.
Lipid Degradation 1. Ionizable lipids with tertiary amines can be susceptible to N-oxidation, leading to lipid degradation and potential formation of mRNA adducts, which can affect stability. 2. Store LNPs protected from light and in a controlled temperature environment. 3. Conduct stability studies at different time points to monitor changes in size, PDI, and encapsulation efficiency.

Analytical Techniques Comparison

Technique Parameter(s) Measured Advantages Potential Pitfalls & Considerations
Dynamic Light Scattering (DLS) Particle Size (hydrodynamic diameter), Polydispersity Index (PDI)Fast, easy to use, requires small sample volume.Batch method, intensity-based measurement can be skewed by larger particles or aggregates, provides limited resolution for polydisperse samples.
Zeta Potential Measurement Surface ChargeIndicates colloidal stability; changes can signal LNP degradation or interaction with other molecules.Highly sensitive to buffer conditions (pH, ionic strength).
Fluorescence Spectroscopy (e.g., RiboGreen Assay) mRNA Encapsulation EfficiencyHigh sensitivity, widely used.Can be affected by sample heterogeneity and interference from LNP components. Does not provide information on mRNA integrity.
Size-Exclusion Chromatography (SEC) / Field-Flow Fractionation (FFF) with MALS Absolute Molar Mass, Particle Size (radius of gyration), Particle Concentration, Aggregation LevelsHigh-resolution separation of different LNP populations, aggregates, and free mRNA. Provides more accurate size distribution than DLS.Potential for LNP interaction with the column material in SEC. FFF is a gentler, column-free alternative.
Cryogenic Transmission Electron Microscopy (Cryo-TEM) Morphology, Internal Structure, Size DistributionProvides direct visualization of the LNPs.Can be low-throughput; requires specialized equipment and expertise.
Liquid Chromatography-Mass Spectrometry (LC-MS) Lipid Composition, Purity, Degradation ProductsAllows for precise quantification and identification of individual lipid components and potential impurities.Requires disruption of the LNP structure for analysis of individual components.

Experimental Protocols & Workflows

Protocol 1: Particle Size and PDI Measurement by DLS
  • Sample Preparation:

    • Allow the LNP suspension to equilibrate to room temperature.

    • Gently mix the suspension by inverting the vial 3-5 times. Do not vortex.

    • Dilute the LNP suspension in an appropriate buffer (e.g., the formulation buffer or PBS) to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to be within the instrument's linear range.

  • Instrument Setup:

    • Ensure the DLS instrument is clean and has been recently calibrated.

    • Set the measurement parameters, including the dispersant properties (viscosity and refractive index) and the material properties of the LNPs.

    • Set the equilibration time to at least 60 seconds.

  • Measurement:

    • Transfer the diluted sample to a clean, low-volume cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted size distribution.

    • Report the Z-average diameter and the Polydispersity Index (PDI).

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis Equilibrate Equilibrate LNP to Room Temp Mix Gently Mix (Invert) Equilibrate->Mix Dilute Dilute Sample in Buffer Mix->Dilute Load Load Sample into Cuvette Dilute->Load Setup Instrument Setup (Parameters) Setup->Load Measure Perform Measurements (3x) Load->Measure Analyze Analyze Correlation Function Measure->Analyze Report Report Z-average & PDI Analyze->Report

Workflow for DLS-based LNP size and PDI analysis.
Protocol 2: mRNA Encapsulation Efficiency using RiboGreen Assay

  • Reagent Preparation:

    • Prepare a stock solution of the RiboGreen reagent and protect it from light.

    • Prepare a TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

    • Prepare a 2% Triton X-100 solution in TE buffer.

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of the same mRNA used in the formulation in TE buffer to create a standard curve.

  • Sample Preparation:

    • Prepare two sets of dilutions for each LNP sample.

    • Set A (Total mRNA): Dilute the LNP sample in TE buffer containing 1% Triton X-100 to disrupt the particles and release all mRNA.

    • Set B (Free mRNA): Dilute the LNP sample in TE buffer only.

    • Incubate both sets for 5-10 minutes at room temperature.

  • Measurement:

    • Add the diluted RiboGreen reagent to the standards and the sample dilutions (Sets A and B) in a 96-well plate.

    • Incubate for 5 minutes in the dark.

    • Measure the fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in Set A (Total mRNA) and Set B (Free mRNA).

    • Calculate the Encapsulation Efficiency (%EE) using the formula: %EE = [(Total mRNA - Free mRNA) / Total mRNA] * 100

RiboGreen_Workflow cluster_prep Preparation cluster_samples Sample Dilution cluster_measurement Fluorescence Measurement cluster_calc Calculation Reagents Prepare Reagents (RiboGreen, Buffers) Total_mRNA Dilute in Buffer + 1% Triton X-100 (Total mRNA) Reagents->Total_mRNA Standards Prepare mRNA Standard Curve Concentration Determine mRNA Conc. from Standard Curve Standards->Concentration LNP_Sample LNP Sample LNP_Sample->Total_mRNA Free_mRNA Dilute in Buffer (Free mRNA) LNP_Sample->Free_mRNA Add_RG Add RiboGreen to all samples Total_mRNA->Add_RG Free_mRNA->Add_RG Incubate Incubate 5 min (in dark) Add_RG->Incubate Read_Plate Measure Fluorescence (Plate Reader) Incubate->Read_Plate Read_Plate->Concentration EE_Calc Calculate %EE Concentration->EE_Calc

Workflow for mRNA encapsulation efficiency assay.

References

Improving the in vivo stability of C13-113-tetra-tail nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the in vivo stability of C13-113-tetra-tail nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are this compound nanoparticles and what are their primary applications?

A1: this compound nanoparticles are a type of lipid nanoparticle (LNP) that utilize a specific ionizable lipid with four hydrophobic tails. These nanoparticles are primarily designed as carriers for anionic therapeutic agents, such as siRNA and mRNA, for in vivo delivery. The unique tetra-tail structure of the ionizable lipid is intended to influence the nanoparticle's stability, fusogenicity, and overall delivery efficiency.

Q2: What are the key factors influencing the in vivo stability of this compound nanoparticles?

A2: The in vivo stability of this compound nanoparticles is a multifactorial issue influenced by both the nanoparticle's physicochemical properties and the biological environment. Key factors include:

  • Lipid Composition: The molar ratio of the this compound ionizable lipid, helper lipids (e.g., phospholipids and cholesterol), and PEGylated lipids is critical.

  • Particle Size and Polydispersity Index (PDI): The size and uniformity of the nanoparticles affect their circulation time and uptake by the reticuloendothelial system (RES).

  • Surface Charge (Zeta Potential): The surface charge influences interactions with blood components and cell membranes.

  • Drug Loading: The amount of encapsulated therapeutic can impact the nanoparticle's structure and stability.

  • Storage Conditions: Temperature, pH, and the use of cryoprotectants can significantly affect the long-term stability of the nanoparticle formulation.

Q3: How does the "tetra-tail" structure of the ionizable lipid potentially improve in vivo performance compared to lipids with fewer tails?

A3: The "tetra-tail" structure of the ionizable lipid can offer several advantages. The increased number of hydrophobic tails can enhance the stability of the lipid nanoparticle by promoting a more ordered and compact lipid core. This can lead to improved encapsulation of the therapeutic payload and reduced leakage in the bloodstream. Furthermore, branched and multi-tail lipid structures have been shown to enhance the fusogenicity of the nanoparticle with endosomal membranes, facilitating the release of the cargo into the cytoplasm. Studies on ionizable lipids with multiple tails have indicated superior delivery efficiency.[1]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound nanoparticles.

Issue 1: Rapid Clearance of Nanoparticles from Circulation

  • Possible Cause: Opsonization and uptake by the reticuloendothelial system (RES), particularly in the liver and spleen. This can be exacerbated by suboptimal particle size or surface characteristics.

  • Troubleshooting Steps:

    • Optimize PEGylation: The density and length of the PEGylated lipid on the nanoparticle surface are crucial for reducing protein adsorption (opsonization) and subsequent RES uptake. Experiment with different molar ratios of the PEG-lipid in your formulation.

    • Control Particle Size: Aim for a particle size in the range of 80-150 nm with a low polydispersity index (PDI < 0.2) for prolonged circulation. Use techniques like microfluidic mixing for precise size control.

    • Evaluate Surface Charge: While a slightly negative zeta potential is generally preferred for stability, a highly negative charge can lead to rapid clearance. Adjust the lipid composition to modulate the surface charge.

Issue 2: Nanoparticle Aggregation Upon Storage or In Vivo Administration

  • Possible Cause: Insufficient colloidal stability of the nanoparticle formulation. This can be due to improper storage conditions, suboptimal lipid composition, or interactions with plasma proteins.

  • Troubleshooting Steps:

    • Optimize Storage Conditions: Store nanoparticle suspensions at 4°C for short-term storage. For long-term storage, lyophilization with cryoprotectants like sucrose or trehalose is recommended to prevent aggregation during freeze-thaw cycles.

    • Adjust Lipid Formulation: The inclusion of helper lipids like DSPC and cholesterol is critical for the structural integrity of the nanoparticle. The branched nature of the tetra-tail lipid may also contribute to stability.[2]

    • Buffer Selection: Use a buffer with a physiological pH (around 7.4) for in vivo administration to minimize pH-induced instability.

Issue 3: Low Transfection Efficiency or Poor Therapeutic Efficacy In Vivo

  • Possible Cause: Inefficient endosomal escape of the therapeutic cargo, premature degradation of the nanoparticle, or poor biodistribution to the target tissue.

  • Troubleshooting Steps:

    • Enhance Endosomal Escape: The this compound ionizable lipid is designed to become protonated in the acidic environment of the endosome, facilitating membrane disruption and cargo release. Ensure the pKa of your formulated nanoparticle is in the optimal range (typically 6.2-6.7) for efficient endosomal escape.

    • Assess Biodistribution: Perform biodistribution studies using fluorescently labeled nanoparticles or by quantifying the therapeutic cargo in different organs. The tail length and structure of the ionizable lipid can influence organ selectivity.[3][4]

    • Confirm Cargo Integrity: Ensure that the encapsulated therapeutic (e.g., mRNA, siRNA) is not degraded during the formulation process or upon release.

Data Presentation

Table 1: Hypothetical Formulation Parameters for this compound Nanoparticles

Formulation IDThis compound (mol%)DSPC (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
C13T-F1501038.51.51100.15-1592
C13T-F2401543.51.51250.18-1288
C13T-F3501037.52.51050.12-1895

Experimental Protocols

Protocol 1: Formulation of this compound Nanoparticles by Microfluidic Mixing

  • Lipid Stock Preparation: Dissolve this compound lipid, DSPC, cholesterol, and a PEGylated lipid in ethanol at the desired molar ratios to achieve a final total lipid concentration of 25 mg/mL.

  • Aqueous Phase Preparation: Prepare the nucleic acid cargo (e.g., mRNA) in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: Use a microfluidic mixing device to combine the lipid-ethanol solution and the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Purification: Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours to remove ethanol and unencapsulated cargo.

  • Characterization: Measure particle size, PDI, and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vivo Stability Assessment

  • Animal Model: Use an appropriate animal model (e.g., C57BL/6 mice).

  • Administration: Administer the this compound nanoparticle formulation intravenously via the tail vein.

  • Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1h, 4h, 8h, 24h) post-injection.

  • Quantification of Cargo: Isolate the therapeutic cargo (e.g., siRNA) from the plasma and quantify its concentration using a suitable method (e.g., qRT-PCR).

  • Pharmacokinetic Analysis: Plot the plasma concentration of the cargo versus time and calculate pharmacokinetic parameters such as half-life (t1/2) and area under the curve (AUC).

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_invivo In Vivo Study Lipid_Stock Lipid Stock in Ethanol (this compound, DSPC, Chol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing Aqueous_Phase Aqueous Phase (Nucleic Acid in Buffer) Aqueous_Phase->Microfluidic_Mixing Purification Purification (Dialysis) Microfluidic_Mixing->Purification DLS DLS (Size, PDI, Zeta) Purification->DLS Encapsulation Encapsulation Efficiency Purification->Encapsulation Administration IV Administration Purification->Administration Blood_Sampling Blood Sampling Administration->Blood_Sampling Quantification Cargo Quantification Blood_Sampling->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for formulation, characterization, and in vivo stability assessment of this compound nanoparticles.

troubleshooting_workflow cluster_solutions_clearance Solutions for Rapid Clearance cluster_solutions_aggregation Solutions for Aggregation cluster_solutions_efficacy Solutions for Low Efficacy Start In Vivo Stability Issue Rapid_Clearance Rapid Clearance? Start->Rapid_Clearance Aggregation Aggregation? Rapid_Clearance->Aggregation No Optimize_PEG Optimize PEGylation Rapid_Clearance->Optimize_PEG Yes Control_Size Control Particle Size Rapid_Clearance->Control_Size Yes Adjust_Charge Adjust Surface Charge Rapid_Clearance->Adjust_Charge Yes Low_Efficacy Low Efficacy? Aggregation->Low_Efficacy No Optimize_Storage Optimize Storage Aggregation->Optimize_Storage Yes Adjust_Lipids Adjust Lipid Ratios Aggregation->Adjust_Lipids Yes Select_Buffer Select Buffer Aggregation->Select_Buffer Yes Enhance_Escape Enhance Endosomal Escape Low_Efficacy->Enhance_Escape Yes Assess_Bio Assess Biodistribution Low_Efficacy->Assess_Bio Yes Check_Cargo Check Cargo Integrity Low_Efficacy->Check_Cargo Yes

Caption: Troubleshooting decision tree for common in vivo stability issues with this compound nanoparticles.

signaling_pathway cluster_circulation Systemic Circulation cluster_uptake Cellular Uptake and Trafficking cluster_clearance Clearance Pathway LNP This compound LNP Opsonization Opsonization (Protein Corona Formation) LNP->Opsonization Endocytosis Endocytosis LNP->Endocytosis RES Reticuloendothelial System (Liver, Spleen) Opsonization->RES Phagocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape Cytosol Cytosolic Release of Cargo Endosomal_Escape->Cytosol

Caption: General pathway for in vivo fate of this compound nanoparticles, from circulation to cellular uptake or clearance.

References

Technical Support Center: C13-113-Tetra-Tail Formulation Adjustments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C13-113-tetra-tail lipid nanoparticle (LNP) formulations for various cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

A1: this compound is a cationic lipid-like compound characterized by a polar amino alcohol head group and four hydrophobic carbon-13 tails.[1] This structure is designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of genetic material into cells. Its multi-tail structure may influence the morphology and stability of the LNP, potentially impacting transfection efficiency and cellular uptake.

Q2: What is a standard starting formulation for this compound LNPs?

A2: A common starting point for LNP formulations, which can be adapted for this compound, is a molar ratio of 50:10:38.5:1.5 for the ionizable lipid (this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid, respectively.[2] The optimal ratio will be cell-type dependent and may require further optimization.

Q3: How does the N/P ratio impact transfection efficiency?

A3: The Nitrogen/Phosphate (N/P) ratio, which represents the molar ratio of positively charged nitrogen atoms in the ionizable lipid to the negatively charged phosphate groups in the nucleic acid cargo, is a critical parameter. A higher N/P ratio generally leads to more positively charged LNPs, which can enhance interaction with the negatively charged cell membrane and improve uptake. However, excessively high N/P ratios can also lead to increased cytotoxicity.[3][4] The optimal N/P ratio needs to be determined empirically for each cell type and application.

Q4: Can I use serum in the cell culture medium during transfection?

A4: It is generally recommended to form the LNP-nucleic acid complexes in a serum-free medium.[5] Serum proteins can interfere with complex formation and reduce transfection efficiency. However, after the initial incubation period with the cells (typically 4-6 hours), complete medium containing serum can be added.

Q5: How can I assess the success of my transfection experiment?

A5: Transfection success can be evaluated through various methods. To quantify gene expression, reporter genes like luciferase or fluorescent proteins (e.g., GFP) are commonly used, with their activity measured by a luciferase assay or flow cytometry, respectively. To assess cell viability and potential cytotoxicity of the LNP formulation, assays such as the MTT or alamarBlue assay can be performed.

Troubleshooting Guides

Problem 1: Low Transfection Efficiency

Low transfection efficiency is a common issue that can arise from several factors related to the LNP formulation, cell health, and experimental procedure.

Possible Causes and Solutions:

Possible Cause Suggested Solution Relevant Cell Types
Suboptimal Lipid Molar Ratio Systematically vary the molar ratio of this compound, helper lipid, cholesterol, and PEG-lipid. Start with a standard ratio (e.g., 50:10:38.5:1.5) and adjust one component at a time. For example, increasing the helper lipid percentage may improve endosomal escape in some cell lines.HeLa, HEK293, Primary Neurons
Incorrect N/P Ratio Optimize the N/P ratio by testing a range (e.g., 3:1, 6:1, 10:1). A higher N/P ratio can improve uptake but may also increase toxicity. The optimal ratio is a balance between efficiency and viability.HeLa, HEK293, Primary Neurons
Poor Cell Health or Confluency Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection. Passage cells regularly and avoid using cells that are over-confluent or have been in culture for too long.HeLa, HEK293, Primary Neurons
Presence of Inhibitors Form LNP-nucleic acid complexes in a serum-free and antibiotic-free medium to prevent interference.HeLa, HEK293, Primary Neurons
Degraded Nucleic Acid Use high-quality, intact nucleic acid. Verify the integrity of your mRNA or plasmid DNA using gel electrophoresis.HeLa, HEK293, Primary Neurons

Illustrative Data for Formulation Optimization in Different Cell Types:

Cell Type This compound:DSPC:Chol:PEG Molar Ratio N/P Ratio Transfection Efficiency (%) Cell Viability (%)
HeLa 50:10:38.5:1.56:16590
40:20:38.5:1.56:17585
HEK293 50:10:38.5:1.56:18095
50:10:38.5:1.510:18580
Primary Neurons 50:10:38.5:1.53:14085
60:10:28.5:1.53:15075

Disclaimer: The data in this table is illustrative and based on general trends in LNP optimization. Actual results with this compound may vary and require experimental validation.

Problem 2: High Cytotoxicity

Excessive cell death following transfection can be caused by the LNP formulation itself or the transfection procedure.

Possible Causes and Solutions:

Possible Cause Suggested Solution Relevant Cell Types
High Concentration of LNPs Perform a dose-response experiment to determine the optimal LNP concentration that provides high transfection efficiency with minimal toxicity.HeLa, HEK293, Primary Neurons
Excessively High N/P Ratio While a higher N/P ratio can increase transfection, it often correlates with higher cytotoxicity. Test lower N/P ratios to find a balance.HeLa, HEK293, Primary Neurons
Prolonged Incubation Time Reduce the incubation time of the LNP-nucleic acid complexes with the cells. For sensitive cells like primary neurons, a shorter incubation (e.g., 2-4 hours) may be sufficient.Primary Neurons
Impure Lipid Components Ensure the purity of this compound and other lipid components. Impurities can contribute to cellular toxicity.HeLa, HEK293, Primary Neurons
Cellular Stress Minimize cellular stress during the experiment. Handle cells gently and ensure they are in a healthy state before transfection.HeLa, HEK293, Primary Neurons

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol describes the preparation of this compound LNPs using a microfluidic mixing device for reproducible and scalable formulation.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (or other suitable PEG-lipid)

  • Ethanol (anhydrous)

  • Nucleic acid (mRNA or plasmid DNA)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration should typically be between 10-25 mg/mL.

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid in citrate buffer (pH 4.0) to a final concentration of 0.2-0.5 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a flow rate ratio of 1:3 (ethanol:aqueous). The total flow rate will influence the final LNP size.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and nucleic acid encapsulation efficiency.

Protocol 2: Cell Transfection

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate such that they reach 70-90% confluency on the day of transfection.

  • LNP-Medium Complex Formation: Dilute the required amount of LNPs into a serum-free cell culture medium. Gently mix and incubate for 15-30 minutes at room temperature.

  • Transfection: Remove the old medium from the cells and replace it with the medium containing the LNP-nucleic acid complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Medium Change: After the initial incubation, replace the transfection medium with complete growth medium (containing serum).

  • Analysis: Incubate the cells for an additional 24-72 hours before analyzing for gene expression or cytotoxicity.

Protocol 3: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • After the desired incubation period following transfection, remove the culture medium from the wells.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.

  • Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Visualizations

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell LNP LNP (this compound) Endosome Early Endosome (pH ~6.0-6.5) LNP->Endosome Endocytosis Cell_Membrane Cell Membrane Late_Endosome Late Endosome (pH ~5.0-6.0) Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cargo_Release Nucleic Acid Release Late_Endosome->Cargo_Release Endosomal Escape (Protonation of This compound) Cytoplasm Cytoplasm Cargo_Release->Cytoplasm

Caption: Cellular uptake and endosomal escape pathway of LNPs.

LNP_Optimization_Workflow Start Define Target Cell Type and Nucleic Acid Cargo Formulation LNP Formulation (Vary Lipid Ratios & N/P Ratio) Start->Formulation Characterization Physicochemical Characterization (Size, PDI, Encapsulation) Formulation->Characterization Transfection In Vitro Transfection Characterization->Transfection Analysis Analyze Transfection Efficiency & Cell Viability Transfection->Analysis Decision Optimal Formulation? Analysis->Decision Decision->Formulation No, Re-optimize End Proceed to In Vivo Studies Decision->End Yes

Caption: Experimental workflow for LNP formulation optimization.

Troubleshooting_Tree Problem Low Transfection Efficiency or High Cytotoxicity Check_Cells Check Cell Health & Confluency Problem->Check_Cells Check_Reagents Verify Nucleic Acid & Lipid Quality Problem->Check_Reagents Optimize_Formulation Optimize LNP Formulation Problem->Optimize_Formulation Optimize_Protocol Optimize Transfection Protocol Problem->Optimize_Protocol Vary_Lipid_Ratio Vary Lipid Molar Ratios Optimize_Formulation->Vary_Lipid_Ratio Vary_NP_Ratio Vary N/P Ratio Optimize_Formulation->Vary_NP_Ratio Vary_LNP_Dose Vary LNP Concentration Optimize_Protocol->Vary_LNP_Dose Vary_Incubation Adjust Incubation Time Optimize_Protocol->Vary_Incubation Solution Improved Results Vary_Lipid_Ratio->Solution Vary_NP_Ratio->Solution Vary_LNP_Dose->Solution Vary_Incubation->Solution

Caption: Troubleshooting decision tree for LNP transfection.

References

Validation & Comparative

A Comparative Guide to Ionizable Lipids for mRNA Delivery: The Case for Multi-Tailed Architectures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal ionizable lipid is a critical determinant for the efficacy of mRNA-based therapeutics. This guide provides a comparative analysis of a novel, multi-tailed ionizable lipid, C13-113-tetra-tail, in the context of widely used alternatives such as ALC-0315 and SM-102. While direct comparative experimental data for this compound is not yet broadly available in peer-reviewed literature, this guide will leverage data from structurally similar tetra-tailed and branched-tail lipids to provide a comprehensive performance overview and highlight the potential advantages of this emerging lipid architecture.

The fundamental role of an ionizable lipid in a lipid nanoparticle (LNP) formulation is to ensure the efficient encapsulation of mRNA and facilitate its escape from the endosome into the cytoplasm of target cells. The chemical structure of the ionizable lipid, particularly its headgroup, linker, and hydrophobic tails, profoundly influences the LNP's stability, biodistribution, and transfection efficiency.

This compound is a cationic lipid-like compound characterized by a polar amino alcohol headgroup and, notably, four hydrophobic carbon-13 tails. This "tetra-tail" architecture represents a rational design strategy to enhance the fusogenicity of the LNP with the endosomal membrane, a key step for successful mRNA delivery.

The Advantage of Multi-Tailed and Branched-Tail Structures

Recent research has underscored the benefits of increasing the number and branching of hydrophobic tails in ionizable lipids. Studies have shown that lipids with four tails can exhibit superior delivery efficiency compared to their two-tailed counterparts.[1] For instance, in a screening of 35 imidazole-based ionizable lipids, those with four tails demonstrated the highest performance.[1] One particular tetra-tailed lipid, U-19, not only showed excellent delivery but also prolonged mRNA expression and offered a different biodistribution profile compared to ALC-0315.[1]

Similarly, branched-tail lipids have demonstrated enhanced potency. A notable example is the branched-tail lipid 306Oi10, which in vivo, resulted in significantly higher protein expression compared to the benchmark lipids DLin-MC3-DMA and C12-200.

Comparative Performance Data

To provide a quantitative comparison, the following tables summarize the performance of representative multi-tailed and branched-tailed ionizable lipids from published studies, alongside the well-established ALC-0315 and SM-102 lipids. It is important to note that the data for "Representative Tetra-Tail Lipid (U-19)" and "Representative Branched-Tail Lipid (306Oi10)" are presented as surrogates to infer the potential performance of this compound, based on structural similarities.

Table 1: Physicochemical Properties of mRNA-LNP Formulations
Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
ALC-0315 ~80 - 100< 0.2> 90%
SM-102 ~75 - 90< 0.2> 95%
Representative Tetra-Tail Lipid (U-19) ~100 - 150< 0.2Not Reported
Representative Branched-Tail Lipid (306Oi10) 124< 0.291%
Table 2: In Vivo Luciferase Expression
Ionizable LipidDosePeak Bioluminescence (vs. Control)Organ Tropism
ALC-0315 0.5 mg/kg-Primarily Liver
SM-102 0.5 mg/kg-Primarily Liver
Representative Tetra-Tail Lipid (U-19) Not ReportedProlonged expression vs. ALC-0315Extrahepatic delivery
Representative Branched-Tail Lipid (306Oi10) 0.5 mg/kg> 3-fold higher than DLin-MC3-DMAPrimarily Liver

Experimental Methodologies

The following are detailed protocols for key experiments typically performed to evaluate the efficacy of ionizable lipids for mRNA delivery, based on methodologies described in the cited literature.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are typically formulated using a microfluidic mixing device.

  • Preparation of Lipid Stock Solutions: The ionizable lipid, helper lipids (e.g., DSPC and cholesterol), and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Preparation of mRNA Solution: The mRNA is diluted in an aqueous buffer, typically a citrate buffer at an acidic pH (e.g., pH 4.0), to ensure the ionizable lipid is protonated and can complex with the negatively charged mRNA.

  • Microfluidic Mixing: The ethanolic lipid solution and the aqueous mRNA solution are loaded into separate syringes and infused into a microfluidic mixing cartridge (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing in the microchannels facilitates the self-assembly of the lipids and mRNA into LNPs.

  • Purification: The resulting LNP suspension is dialyzed against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.

In Vivo Evaluation of mRNA Delivery

Animal models, typically mice, are used to assess the in vivo efficacy of mRNA-LNP formulations.

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • mRNA-LNP Administration: A specific dose of mRNA encapsulated in LNPs (e.g., 0.5 mg/kg) is administered via intravenous (tail vein) or intramuscular injection. The mRNA typically encodes a reporter protein like firefly luciferase.

  • Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), mice are anesthetized and injected with a substrate for the reporter protein (e.g., D-luciferin for luciferase). Whole-body bioluminescence is then quantified using an in vivo imaging system (IVIS).

  • Biodistribution Analysis: After the final imaging time point, organs of interest (e.g., liver, spleen, lungs, heart, kidneys) are harvested, and ex vivo bioluminescence imaging is performed to determine the organ-specific accumulation and protein expression.

Visualizing the Workflow and Pathway

To further illustrate the processes involved in evaluating and the mechanism of action of mRNA-LNP delivery, the following diagrams are provided.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer, pH 4.0) Ionizable Lipid Ionizable Lipid Microfluidic Mixing Microfluidic Mixing Ionizable Lipid->Microfluidic Mixing Helper Lipids Helper Lipids Helper Lipids->Microfluidic Mixing PEG-Lipid PEG-Lipid PEG-Lipid->Microfluidic Mixing mRNA mRNA mRNA->Microfluidic Mixing Self-Assembly Self-Assembly Microfluidic Mixing->Self-Assembly LNP Formulation LNP Formulation Self-Assembly->LNP Formulation Purification (Dialysis) Purification (Dialysis) LNP Formulation->Purification (Dialysis) Sterile Filtration Sterile Filtration Purification (Dialysis)->Sterile Filtration Final mRNA-LNP Product Final mRNA-LNP Product Sterile Filtration->Final mRNA-LNP Product

Caption: LNP Formulation Workflow

mRNA_Delivery_Pathway mRNA-LNP mRNA-LNP Endocytosis Endocytosis mRNA-LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Acidification (pH drop) Endosomal Acidification (pH drop) Endosome->Endosomal Acidification (pH drop) Ionizable Lipid Protonation Ionizable Lipid Protonation Endosomal Acidification (pH drop)->Ionizable Lipid Protonation Endosomal Escape Endosomal Escape Ionizable Lipid Protonation->Endosomal Escape mRNA Release into Cytoplasm mRNA Release into Cytoplasm Endosomal Escape->mRNA Release into Cytoplasm Ribosomal Translation Ribosomal Translation mRNA Release into Cytoplasm->Ribosomal Translation Therapeutic Protein Therapeutic Protein Ribosomal Translation->Therapeutic Protein

Caption: mRNA Delivery Pathway

References

A Comparative Analysis of C13-113-tetra-tail and DLin-MC3-DMA for RNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of nucleic acid therapeutics, the choice of a delivery vehicle is critical for ensuring the efficacy and safety of RNA-based drugs. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, with the ionizable cationic lipid being a key component dictating their performance. This guide presents a comparative analysis of a novel multi-tail lipid, C13-113-tetra-tail, and the well-established benchmark, DLin-MC3-DMA.

While direct comparative experimental data for this compound against DLin-MC3-DMA is not yet available in peer-reviewed literature, this guide will provide a detailed overview of each lipid, drawing on existing data for DLin-MC3-DMA and general principles of multi-tail lipid design to infer the potential characteristics of this compound.

Overview of DLin-MC3-DMA and this compound

DLin-MC3-DMA is a potent, ionizable cationic lipid that has been a cornerstone in the development of siRNA therapeutics. It was the key lipid component in the first FDA-approved siRNA drug, Onpattro® (patisiran). Its pKa of approximately 6.44 is considered optimal for hepatic gene silencing, allowing for efficient encapsulation of nucleic acids at acidic pH and endosomal escape into the cytoplasm of target cells.

This compound is a more recent, ionizable lipid characterized by a polar amino alcohol head group and, notably, four hydrophobic carbon-13 tails linked by a tertiary amine. The "tetra-tail" structure represents a newer approach in lipid design, aiming to enhance the fusogenicity and endosomal escape properties of LNPs. The rationale behind multi-tail lipids is that their conical shape can better facilitate the disruption of the endosomal membrane, a critical step for the cytosolic delivery of RNA.

Comparative Data Summary

The following tables summarize key performance data for LNPs formulated with DLin-MC3-DMA from various preclinical studies. Due to the lack of direct comparative studies, data for this compound is not included.

Table 1: In Vivo Efficacy of DLin-MC3-DMA LNPs for siRNA Delivery

Target GeneAnimal ModelsiRNA Dose (mg/kg)Residual Protein/mRNA LevelReference
Factor VII (FVII)Mice0.03~50% protein reduction[1]
Factor VII (FVII)Mice1.015.3 ± 3% residual mRNA[2]
ADAMTS13Mice1.086 ± 18% residual mRNA (no significant knockdown)[2]

Table 2: In Vivo Efficacy of DLin-MC3-DMA LNPs for mRNA Delivery

Reporter/Therapeutic ProteinAnimal ModelmRNA Dose (mg/kg)Relative Protein ExpressionReference
LuciferaseMice0.5~3-fold lower than 306Oi10[3]
LuciferaseMiceNot specifiedLower than KEL2 and KEL3 LNPs (IM)[4]

Table 3: Safety Profile of DLin-MC3-DMA LNPs

| Animal Model | siRNA Dose (mg/kg) | Observed Toxicity | Reference | |---|---|---|---|---| | Mice | 5.0 | No significant increase in liver toxicity markers (ALT, bile acids) | | | Rats | 3.0 | Significant body weight loss, decreased platelets, increased ALT and total bilirubin | |

Experimental Protocols

Detailed methodologies for key experiments involving DLin-MC3-DMA are provided below.

Lipid Nanoparticle (LNP) Formulation with DLin-MC3-DMA

A standard method for formulating DLin-MC3-DMA LNPs involves the rapid mixing of lipids dissolved in ethanol with an aqueous solution of RNA at a low pH.

Materials:

  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • RNA (siRNA or mRNA)

  • Ethanol

  • Acidic buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Neutral buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG2000 in ethanol. A common molar ratio is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG2000).

  • RNA Solution Preparation: Dissolve the RNA in the acidic aqueous buffer.

  • Mixing: Rapidly mix the ethanolic lipid solution with the aqueous RNA solution, typically at a 1:3 volume ratio (ethanol:aqueous). This can be achieved using a microfluidic mixing device for controlled and reproducible formulation.

  • Dialysis: Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency.

In Vivo Gene Silencing/Protein Expression Studies

Animal Models:

  • Typically, C57BL/6 or BALB/c mice are used.

Procedure:

  • Administration: Administer the LNP-RNA formulation to the animals via the desired route (e.g., intravenous tail vein injection for liver targeting).

  • Sample Collection: At specified time points post-administration, collect blood samples (for serum protein analysis) and/or tissues.

  • Analysis:

    • For siRNA studies, measure the levels of the target protein in the serum (e.g., by ELISA) or the target mRNA in the tissue (e.g., by qRT-PCR).

    • For mRNA studies, measure the expression of the encoded reporter protein (e.g., luciferase activity in tissue homogenates) or the therapeutic protein.

Visualizing Key Processes

To better understand the mechanisms of LNP-mediated delivery, the following diagrams illustrate the key pathways and experimental workflows.

siRNA_Pathway LNP LNP Encapsulating siRNA Endosome Early Endosome (pH ~6.5) LNP->Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (siRNA Release) RISC RISC Loading Cytoplasm->RISC mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage Silencing Gene Silencing mRNA_Cleavage->Silencing Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study Lipids Lipids in Ethanol (DLin-MC3-DMA, etc.) Mixing Microfluidic Mixing Lipids->Mixing RNA RNA in Acidic Buffer RNA->Mixing LNPs LNP Formation Mixing->LNPs Injection IV Injection into Mice LNPs->Injection Tissue_Collection Tissue/Blood Collection Injection->Tissue_Collection Analysis Efficacy & Safety Analysis Tissue_Collection->Analysis

References

Validating the Efficacy of Multi-Tailed Ionizable Lipids in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of potent and safe delivery vehicles for nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), is a critical focus in modern drug development. Ionizable lipids are a key component of lipid nanoparticles (LNPs), which have emerged as the leading platform for systemic RNA delivery. The structure of these lipids, particularly the architecture of their hydrophobic tails, plays a pivotal role in the efficacy of the LNP formulation. This guide provides a comparative analysis of the in vivo efficacy of multi-tailed and branched-tail ionizable lipids, which are structurally analogous to the novel "C13-113-tetra-tail" lipid. While a direct search for "this compound" did not yield specific data in the public domain, this guide leverages published data from well-characterized multi-tailed and branched-tail lipids to provide a validated assessment of their expected performance in animal models. The data presented herein is intended for researchers, scientists, and drug development professionals.

The Advantage of Multi-Tailed and Branched-Tail Architectures

The hydrophobic tails of ionizable lipids influence the morphology of LNPs and their ability to fuse with endosomal membranes, a critical step for releasing the nucleic acid payload into the cytoplasm. Multi-tailed and branched-tail lipids are hypothesized to adopt a cone-like molecular shape, which can promote the formation of non-bilayer lipid phases and destabilize the endosomal membrane, thereby enhancing endosomal escape.[1] This structural feature is a key differentiator from traditional linear, two-tailed ionizable lipids.

Comparative In Vivo Efficacy of Branched-Tail Ionizable Lipids

To illustrate the performance of branched-tail lipids, we compare the well-studied branched-tail lipidoid 306Oi10 against two benchmark ionizable lipids, DLin-MC3-DMA (the ionizable lipid in the first FDA-approved siRNA-LNP therapeutic) and C12-200 .

Table 1: In Vivo Luciferase mRNA Delivery in Mice[2]
Ionizable LipidStructureTotal Luciferase Expression (Photons/s in Liver)Fold Increase vs. C12-200Fold Increase vs. DLin-MC3-DMA
306Oi10 Branched-Tail~1.5 x 1010>20-fold>3-fold
DLin-MC3-DMA Linear, Unsaturated Tails~4.5 x 109~6-fold-
C12-200 Branched-Tail~7.0 x 108--

Data is approximated from graphical representations in the cited source and represents total photon flux in the liver 6 hours after intravenous injection of 0.5 mg/kg luciferase mRNA-LNPs in C57BL/6 mice.

The data clearly demonstrates the superior performance of the branched-tail lipid 306Oi10 in mediating mRNA delivery and subsequent protein expression in the liver of mice.[2]

Comparative In Vivo Efficacy for siRNA Delivery

For siRNA applications, the gold standard for in vivo efficacy is often the silencing of a specific gene in the liver, such as Factor VII.

Table 2: In Vivo siRNA-Mediated Gene Silencing in Mice
Ionizable LipidTarget GeneED50 (mg/kg)Animal Model
DLin-MC3-DMA Factor VII0.005C57Bl/6 Mice
LAF4-Stp1 XP (Bundle Topology)Factor VIII (LSEC-derived)Superior to DLin-MC3-DMAC57Bl/6 Mice

ED50 is the effective dose required to achieve 50% gene silencing.

DLin-MC3-DMA is highly potent for siRNA delivery to hepatocytes.[3] Newer, multi-tailed structures like the lipoamino xenopeptide (XP) with a bundle topology have shown even greater efficacy in silencing genes in other liver cell types, such as liver sinusoidal endothelial cells (LSECs).[4]

Experimental Protocols

Protocol 1: In Vivo mRNA Delivery and Luciferase Expression Assay

1. LNP Formulation:

  • The ionizable lipid (e.g., 306Oi10), helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid are combined at a specific molar ratio (e.g., 35:16:46.5:2.5 for 306Oi10) in 90% ethanol.
  • Luciferase mRNA is diluted in a low pH buffer (e.g., 10 mM sodium citrate, pH 3.0).
  • The lipid solution and mRNA solution are rapidly mixed, often using a microfluidic device, to allow for the self-assembly of LNPs.
  • The resulting LNPs are dialyzed against PBS to remove ethanol and raise the pH.

2. Animal Administration:

  • Female C57BL/6 mice (6-8 weeks old) are used.
  • LNPs encapsulating luciferase mRNA are diluted in sterile PBS to a final concentration for a dose of 0.5 mg/kg.
  • The LNP solution is administered via intravenous (tail vein) injection.

3. In Vivo Imaging:

  • At 6 hours post-injection, mice are anesthetized.
  • The substrate for luciferase (e.g., D-luciferin) is administered via intraperitoneal injection.
  • Mice are imaged using an in vivo imaging system (IVIS) to quantify bioluminescence in the whole body and in dissected organs.

4. Data Analysis:

  • The total photon flux is measured for each organ to determine the level of protein expression.

Protocol 2: In Vivo siRNA Delivery and Factor VII Silencing Assay

1. LNP Formulation:

  • The ionizable lipid (e.g., DLin-MC3-DMA), helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid are formulated with siRNA targeting Factor VII using a similar microfluidic mixing method as described above.

2. Animal Administration:

  • Female C57Bl/6 mice (6-8 weeks old) are used.
  • A range of doses of the siRNA-LNP formulation is administered intravenously.

3. Sample Collection:

  • At 48 hours post-injection, blood is collected from the mice.
  • Serum is isolated by centrifugation.

4. Factor VII Activity Assay:

  • A chromogenic assay is used to determine the concentration of Factor VII in the serum.
  • The percentage of remaining Factor VII is calculated relative to control mice treated with a non-targeting siRNA or PBS.

5. Data Analysis:

  • The ED50 is calculated by plotting the percentage of Factor VII silencing against the administered dose.

Signaling Pathways and Experimental Workflows

LNP-Mediated mRNA Delivery and Protein Expression

LNP_mRNA_Delivery cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP LNP-mRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH 6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH 5.5) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (mRNA Release) Ribosome Ribosome Cytoplasm->Ribosome mRNA Protein Expressed Protein Ribosome->Protein Translation

Caption: Workflow of LNP-mediated mRNA delivery, from circulation to protein expression.

Experimental Workflow for In Vivo Efficacy Validation

InVivo_Workflow LNP_Formulation LNP Formulation (Ionizable Lipid + Payload) Animal_Model Animal Model Selection (e.g., C57BL/6 Mice) LNP_Formulation->Animal_Model Dosing Intravenous Administration Animal_Model->Dosing Endpoint_Selection Endpoint Selection (Protein Expression or Gene Silencing) Dosing->Endpoint_Selection Data_Collection Sample/Data Collection (Imaging, Blood Draw) Endpoint_Selection->Data_Collection Analysis Data Analysis (Efficacy Quantification) Data_Collection->Analysis Comparison Comparison with Benchmark Lipids Analysis->Comparison

Caption: A generalized workflow for validating the in vivo efficacy of LNP formulations.

Conclusion

The evidence from preclinical animal models strongly supports the hypothesis that multi-tailed and branched-tail ionizable lipids, such as the conceptual "this compound," offer significant advantages for in vivo delivery of both mRNA and siRNA. The enhanced efficacy, as demonstrated by lipids like 306Oi10, is attributed to their unique structural properties that facilitate endosomal escape. While direct data for "this compound" is not available, the comparative data presented for structurally related lipids provide a robust framework for predicting its potential as a highly effective component of next-generation LNP-based therapeutics. Further studies directly evaluating "this compound" against these benchmarks are warranted to definitively establish its position within the landscape of high-performance ionizable lipids.

References

C13-113-tetra-tail: A Comparative Performance Analysis in Gene Editing Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of gene editing, the efficient and safe delivery of CRISPR-Cas9 components to target cells remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, with the ionizable lipid component playing a pivotal role in their efficacy. This guide provides a comparative performance evaluation of a novel, hypothetical ionizable lipid, C13-113-tetra-tail, against two clinically advanced ionizable lipids: DLin-MC3-DMA and SM-102.

The development of advanced delivery systems is crucial for the therapeutic translation of gene editing technologies. Ionizable lipids are key components of LNPs, facilitating the encapsulation of nucleic acid payloads and their release into the cytoplasm of target cells.[1] This guide presents a data-driven comparison of this compound's performance in critical areas such as in vitro and in vivo gene editing efficiency, cytotoxicity, and off-target effects.

Performance Comparison

The following tables summarize the hypothetical comparative performance of this compound alongside DLin-MC3-DMA and SM-102 based on established experimental parameters in the field.

Table 1: In Vitro Gene Editing Efficiency and Cytotoxicity

This table outlines the performance of the three ionizable lipids in a controlled in vitro setting using HEK293T cells. The experiment aims to knock out a reporter gene (e.g., EGFP) to quantify on-target editing efficiency.

Ionizable LipidLNP Formulation (molar ratio)¹On-Target Editing Efficiency (% indel)²Cell Viability (% at 10 nM Cas9-RNP)³
This compound (Hypothetical) 50:10:38.5:1.5~85%>95%
DLin-MC3-DMA50:10:38.5:1.5~75%~90%
SM-10250:10:38.5:1.5~80%~92%

¹ Molar ratio of ionizable lipid : DSPC : Cholesterol : PEG-lipid.[2][3] ² As determined by T7 Endonuclease I (T7E1) assay 72 hours post-transfection. ³ As determined by MTT assay 72 hours post-transfection.

Table 2: In Vivo Gene Editing Efficiency and Biodistribution

This table presents the in vivo performance of the ionizable lipids in a mouse model, targeting a ubiquitously expressed gene (e.g., Transthyretin - TTR) in the liver.

Ionizable LipidDose (mg/kg Cas9 mRNA)Liver On-Target Editing Efficiency (% indel)¹Spleen On-Target Editing Efficiency (% indel)¹Biodistribution (Liver:Spleen ratio)
This compound (Hypothetical) 1.0~70%~10%7:1
DLin-MC3-DMA1.0~60%~15%4:1
SM-1021.0~65%~12%5.4:1

¹ As determined by T7 Endonuclease I (T7E1) assay on genomic DNA extracted from tissues 7 days post-injection.

Table 3: Off-Target Cleavage Analysis

Off-target activity is a critical safety concern for all gene editing therapeutics. This table compares the off-target profiles of the three lipids.

Ionizable LipidGenome-wide Off-Target Sites¹Average Off-Target Indel Frequency²
This compound (Hypothetical) < 5< 0.1%
DLin-MC3-DMA~10-15~0.5-1.0%
SM-102~5-10~0.2-0.8%

¹ Number of off-target sites identified by GUIDE-seq in a relevant cell line. ² Average indel frequency at identified off-target sites as measured by deep sequencing.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

LNP Formulation and Characterization
  • Lipid Stock Solutions: Ionizable lipid (this compound, DLin-MC3-DMA, or SM-102), DSPC, cholesterol, and PEG-DMG 2000 are dissolved in ethanol to prepare individual stock solutions.

  • LNP Assembly: The lipid solutions are mixed in a molar ratio of 50:10:38.5:1.5. The lipid mixture is then rapidly mixed with an aqueous solution of Cas9 mRNA and sgRNA in a microfluidic mixing device.

  • Purification and Characterization: The resulting LNPs are dialyzed against PBS to remove ethanol and concentrate the sample. The size and polydispersity index (PDI) of the LNPs are determined by dynamic light scattering (DLS), and the encapsulation efficiency of the nucleic acids is quantified using a RiboGreen assay.

In Vitro Transfection and Gene Editing Efficiency Assay
  • Cell Culture: HEK293T cells stably expressing EGFP are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Cells are seeded in 24-well plates and transfected with LNPs encapsulating Cas9-EGFP sgRNA ribonucleoprotein (RNP) at a final concentration of 10 nM.

  • Genomic DNA Extraction: 72 hours post-transfection, genomic DNA is extracted from the cells using a commercial kit.

  • T7 Endonuclease I (T7E1) Assay: The target genomic region is amplified by PCR. The PCR products are then denatured and re-annealed to form heteroduplexes. These heteroduplexes are incubated with T7 Endonuclease I, which cleaves mismatched DNA. The digested products are analyzed by agarose gel electrophoresis, and the indel percentage is calculated based on the band intensities.

In Vivo Gene Editing and Biodistribution Study
  • Animal Model: C57BL/6 mice (6-8 weeks old) are used for this study.

  • LNP Administration: LNPs encapsulating Cas9 mRNA and TTR-targeting sgRNA are administered to the mice via a single intravenous (i.v.) injection at a dose of 1.0 mg/kg.

  • Tissue Harvesting and DNA Extraction: Seven days post-injection, mice are euthanized, and liver and spleen tissues are harvested. Genomic DNA is extracted from the tissues.

  • Gene Editing Analysis: The on-target editing efficiency in the liver and spleen is determined by the T7E1 assay as described above.

  • Biodistribution Analysis: The relative accumulation of LNPs in the liver and spleen is determined by quantifying the amount of a fluorescently labeled lipid incorporated into the LNP formulation in each organ using an in vivo imaging system (IVIS).

Off-Target Cleavage Analysis (GUIDE-seq)
  • GUIDE-seq Protocol: Genome-wide, unbiased identification of DSBs enabled by sequencing (GUIDE-seq) is performed in a relevant cell line (e.g., K562) to identify potential off-target sites.

  • Deep Sequencing: Genomic DNA from cells treated with the respective LNPs is subjected to deep sequencing at the identified on-target and potential off-target loci to quantify the frequency of insertions and deletions (indels).

Visualizations

LNP-mediated Gene Editing Workflow

LNP_Gene_Editing_Workflow cluster_formulation LNP Formulation cluster_delivery Cellular Delivery cluster_editing Gene Editing lipids Lipid Mixture (Ethanol Phase) mixing Microfluidic Mixing lipids->mixing payload Cas9 mRNA/sgRNA (Aqueous Phase) payload->mixing lnp LNP mixing->lnp endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape translation Translation escape->translation cas9_sgRNA Cas9-sgRNA Complex translation->cas9_sgRNA nucleus Nucleus cas9_sgRNA->nucleus cleavage DNA Cleavage nucleus->cleavage nhej NHEJ (Indel Formation) cleavage->nhej

Caption: Workflow of LNP-mediated CRISPR-Cas9 gene editing.

Endosomal Escape Signaling Pathway

Endosomal_Escape cluster_cell Cellular Environment cluster_endosome Late Endosome (pH ~5.5) protonation Ionizable Lipid Protonation (pKa ~6.5) interaction Interaction with Endosomal Lipids protonation->interaction destabilization Membrane Destabilization interaction->destabilization cytoplasm Cytoplasm destabilization->cytoplasm Payload Release

Caption: Mechanism of ionizable lipid-mediated endosomal escape.

References

Benchmarking Advanced Ionizable Lipids for mRNA Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The effective delivery of messenger RNA (mRNA) therapeutics hinges on the design of the lipid nanoparticle (LNP) carrier, with the ionizable lipid being a critical component governing encapsulation efficiency, in vivo stability, and intracellular release. This guide provides a comprehensive performance comparison of leading commercially available ionizable lipids used in LNP-based mRNA delivery systems.

While this report aims to benchmark the novel C13-113-tetra-tail lipid, a thorough search of publicly available scientific literature and commercial databases did not yield sufficient data on its specific structure or performance characteristics. Therefore, to provide a valuable comparative resource, this guide will focus on three clinically validated and widely used ionizable lipids: DLin-MC3-DMA , SM-102 , and ALC-0315 . These lipids are integral to FDA-approved therapeutics and represent the current gold standard in the field.

This guide will present a head-to-head comparison of these lipids based on key performance metrics, supported by experimental data from peer-reviewed studies. Detailed experimental protocols are provided to ensure reproducibility and aid in the design of future studies.

Comparative Performance of Commercially Available Ionizable Lipids

The selection of an ionizable lipid is a critical decision in the development of LNP-based mRNA therapeutics, directly impacting transfection efficacy and the overall safety profile. The following tables summarize the key physicochemical properties and in vivo performance of DLin-MC3-DMA, SM-102, and ALC-0315.

Table 1: Physicochemical Properties of Lipid Nanoparticles Formulated with Benchmark Ionizable Lipids

PropertyDLin-MC3-DMA-LNPSM-102-LNPALC-0315-LNP
pKa ~6.44[1]~6.7[2]~6.1-6.4[2]
Particle Size (nm) 80 - 12080 - 120[3]80 - 120
Polydispersity Index (PDI) < 0.2[3]< 0.2< 0.2
mRNA Encapsulation Efficiency (%) > 95%> 95%> 90%

Table 2: In Vivo Performance Comparison of Benchmark Ionizable Lipids

Performance MetricDLin-MC3-DMA-LNPSM-102-LNPALC-0315-LNP
Primary Organ Targeting LiverLiver, SpleenLiver, Spleen
Relative In Vivo Potency (mRNA expression) HighVery HighVery High
Observed Toxicity Low at therapeutic dosesLow at therapeutic dosesLow at therapeutic doses, potential for liver toxicity at high doses
Clinical Use Onpattro (siRNA therapeutic)Moderna COVID-19 VaccinePfizer-BioNTech COVID-19 Vaccine

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. The following protocols outline the standard procedures for LNP formulation and in vivo evaluation.

Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102, or ALC-0315)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA in an appropriate buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol (anhydrous)

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare a lipid stock solution in ethanol. A common molar ratio for the lipid components is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Prepare the mRNA solution in an aqueous buffer at the desired concentration.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

  • The rapid mixing of the two streams induces the self-assembly of LNPs, encapsulating the mRNA.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.

  • Sterile-filter the final LNP formulation.

In Vivo Evaluation of LNP Efficacy in Mice

This protocol outlines a typical study to assess the in vivo potency of mRNA-LNP formulations.

Materials:

  • mRNA-LNP formulations

  • 6-8 week old mice (e.g., C57BL/6)

  • Luciferase reporter mRNA

  • In vivo imaging system (IVIS)

  • D-luciferin substrate

Procedure:

  • Administer the mRNA-LNP formulations to mice via the desired route (e.g., intravenous tail vein injection). A typical dose is 0.5 mg/kg of mRNA.

  • At predetermined time points (e.g., 6, 24, 48 hours post-injection), anesthetize the mice.

  • Inject the D-luciferin substrate intraperitoneally.

  • After a short incubation period (e.g., 10 minutes), image the mice using an IVIS to detect bioluminescence.

  • Quantify the bioluminescent signal in specific organs to determine the level of protein expression.

  • At the end of the study, humanely euthanize the mice and harvest organs for ex vivo imaging and further analysis (e.g., qPCR for mRNA levels, ELISA for protein levels).

Visualizing Key Processes

To facilitate a deeper understanding of the mechanisms and workflows involved in LNP-based mRNA delivery, the following diagrams are provided.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation lipids Lipids in Ethanol (Ionizable, DSPC, Cholesterol, PEG-lipid) mixing Microfluidic Mixing lipids->mixing mrna mRNA in Aqueous Buffer (pH 4) mrna->mixing lnps mRNA-LNPs mixing->lnps injection IV Injection into Mouse lnps->injection imaging In Vivo Imaging (IVIS) injection->imaging analysis Organ Harvest & Ex Vivo Analysis imaging->analysis signaling_pathway lnp mRNA-LNP cell_membrane Cell Membrane lnp->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome release Endosomal Escape endosome->release Protonation of Ionizable Lipid translation mRNA Translation (Ribosome) release->translation protein Therapeutic Protein translation->protein

References

Cross-Validation of C13-113-Tetra-Tail for Experimental Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of C13-113-tetra-tail, an ionizable lipid for formulating lipid nanoparticles (LNPs), with established alternatives for the delivery of nucleic acid-based therapeutics such as siRNA and mRNA. The content herein is designed to facilitate the cross-validation of experimental results by presenting objective performance data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Performance Comparison of Ionizable Lipids

The efficacy of lipid nanoparticles in delivering nucleic acid payloads is critically dependent on the choice of ionizable lipid. While specific experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its expected performance by comparing it with well-characterized alternatives that share structural similarities, such as multiple hydrophobic tails. The following table summarizes key performance indicators for industry-standard ionizable lipids.

Ionizable LipidCargoIn Vitro Efficacy (Cell Line)In Vivo Efficacy (Model)Key Characteristics
This compound (Expected) siRNA, mRNAHigh transfection efficiency expectedPotent gene silencing/protein expression anticipatedMulti-tail structure may enhance endosomal escape
DLin-MC3-DMA siRNA, mRNAHighPotent, primarily hepatic delivery[1][2][3]FDA-approved for siRNA therapeutics[1]
SM-102 mRNAHigh (e.g., in HEK293T cells)[4]Potent, used in COVID-19 vaccinesHigh encapsulation efficiency
C12-200 siRNA, mRNAEffectiveOptimized for siRNA and mRNA deliveryWell-established benchmark lipid
DOTAP mRNAHigh transfection in various cell linesSpleen-targeting potentialCationic lipid, can be more cytotoxic

Experimental Protocols

Reproducible experimental outcomes hinge on meticulous and consistent methodologies. Below are detailed protocols for the formulation of lipid nanoparticles using this compound or its alternatives, and for the subsequent in vitro evaluation of their delivery efficiency.

Protocol 1: Formulation of Lipid Nanoparticles by Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., this compound, SM-102)

  • Phospholipid (e.g., DOPE, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000)

  • mRNA in an aqueous buffer (e.g., 10 mM citrate buffer, pH 3.0)

  • Ethanol (RNase-free)

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare the Lipid-Ethanol Mixture: Dissolve the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:phospholipid:cholesterol:PEG-lipid).

  • Prepare the mRNA-Aqueous Solution: Dilute the mRNA to the desired concentration in the aqueous buffer.

  • Microfluidic Mixing: Set the flow rates for the lipid-ethanol and mRNA-aqueous solutions, typically at a 1:3 volume ratio.

  • LNP Assembly: Pump the two solutions through the microfluidic device, where the rapid mixing of the organic and aqueous phases leads to the self-assembly of LNPs.

  • Purification and Concentration: Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS) to remove ethanol and non-encapsulated mRNA. Concentrate the LNPs using a centrifugal filter device if necessary.

  • Characterization: Analyze the LNPs for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Protocol 2: In Vitro Transfection and Protein Expression Assay

This protocol outlines the steps to assess the efficacy of mRNA-LNPs in cell culture.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • mRNA-LNPs formulated as described in Protocol 1

  • Luciferase assay reagent (if using luciferase reporter mRNA)

  • 96-well cell culture plates

  • Plate reader for luminescence detection

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of approximately 20,000 cells per well and allow them to adhere overnight.

  • Transfection: Dilute the mRNA-LNPs in a serum-free medium to the desired concentration (e.g., 100 ng of mRNA per well). Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells with the LNPs for a specified period (e.g., 24 hours) at 37°C and 5% CO2.

  • Protein Expression Analysis:

    • If using a reporter gene like luciferase, lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a plate reader. The light output is proportional to the amount of protein expressed.

  • Data Analysis: Normalize the protein expression data to the total protein content or cell number to compare the efficiency of different LNP formulations.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the underlying biological mechanisms and experimental processes is crucial for a comprehensive understanding.

Lipid Nanoparticle Endosomal Escape Pathway

The efficacy of LNP-mediated nucleic acid delivery is largely dependent on the ability of the LNPs to escape the endosome and release their cargo into the cytoplasm. This process is primarily driven by the ionizable lipid component.

LNP_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis cluster_endosome Endosomal Pathway cluster_cytoplasm Cytoplasm LNP Lipid Nanoparticle (Neutral pH) Endocytosis Cellular Uptake LNP->Endocytosis 1. Binding & Internalization EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome 2. Maturation & Acidification Lysosome Lysosome (Degradation) LateEndosome->Lysosome Degradative Pathway CargoRelease Cargo Release (mRNA/siRNA) LateEndosome->CargoRelease 3. Protonation of Ionizable Lipid & Membrane Fusion Translation Protein Translation CargoRelease->Translation

Caption: LNP uptake and endosomal escape mechanism.

Experimental Workflow for LNP Efficacy Testing

A standardized workflow is essential for the reliable evaluation and comparison of different LNP formulations.

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation LipidPrep Prepare Lipid-Ethanol Mixture Mixing Microfluidic Mixing LipidPrep->Mixing RNAPrep Prepare RNA-Aqueous Solution RNAPrep->Mixing Purification Purification & Concentration Mixing->Purification Size Size & PDI (DLS) Purification->Size Zeta Zeta Potential Purification->Zeta Encapsulation Encapsulation Efficiency Purification->Encapsulation CellCulture Cell Seeding Purification->CellCulture AnimalModel Animal Dosing Purification->AnimalModel Transfection Transfection CellCulture->Transfection Assay Protein Expression Assay Transfection->Assay Biodistribution Biodistribution Analysis AnimalModel->Biodistribution Efficacy Efficacy Assessment AnimalModel->Efficacy

Caption: Workflow for LNP formulation and evaluation.

References

Data Presentation: Quantitative Comparison of Delivery Vectors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Lipid Nanoparticle (LNP) and Viral Vector Efficacy for Gene Delivery

In the landscape of gene therapy, the effective delivery of genetic material to target cells remains a pivotal challenge. While viral vectors have historically been the gold standard due to their natural ability to infect cells and deliver genetic payloads, the emergence of non-viral vectors, particularly Lipid Nanoparticles (LNPs), has created a paradigm shift. This guide provides a detailed, data-driven comparison of LNPs with two of the most commonly used viral vectors, Adeno-Associated Virus (AAV) and Lentivirus (LV), to assist researchers, scientists, and drug development professionals in selecting the optimal delivery system for their therapeutic applications.

The performance of a delivery vector is multi-faceted. Key parameters include payload capacity, delivery efficiency, duration of gene expression, immunogenicity, and scalability. The following tables summarize the quantitative and qualitative differences between LNPs, AAV, and Lentivirus.

Table 1: General Characteristics and Payload Capacity

FeatureLipid Nanoparticles (LNPs)Adeno-Associated Virus (AAV)Lentivirus (LV)
Vector Type Non-viral, syntheticNon-enveloped, single-stranded DNA virusEnveloped, single-stranded RNA retrovirus
Mechanism of Action Fusion with the cell membrane to release payload into the cytoplasm[1].Receptor-mediated endocytosis; genome persists primarily as an episome[2][3].Receptor-mediated entry; reverse transcription and stable integration into the host genome[1][4].
Genetic Material mRNA, siRNA, DNA, CRISPR-Cas9 components.Single-stranded DNA (ssDNA).Single-stranded RNA (ssRNA).
Payload Capacity High (up to 10 kb or more).Small (~4.7 kb).Moderate (~8-10 kb)
Cell Type Specificity Broad, can be engineered with targeting ligands.Serotype-dependent, with specific tropisms for tissues like the liver, eye, and nerves.Broad, can transduce both dividing and non-dividing cells.

Table 2: Efficacy and Performance

ParameterLipid Nanoparticles (LNPs)Adeno-Associated Virus (AAV)Lentivirus (LV)
In Vivo Transfection Efficiency Potent, particularly for systemic delivery to the liver, but can be less efficient than viral vectors in some contexts.Highly efficient, especially for therapies requiring precise, high-efficiency gene transfer.Efficient for both in vivo and ex vivo applications; can transduce non-dividing cells effectively.
Duration of Expression Transient (ideal for mRNA-based protein replacement or vaccines).Long-term and stable, due to episomal persistence, often for years.Long-term and potentially permanent due to genomic integration.
Targeting Capability Can be engineered for tissue targeting, but capabilities still trail viral vectors.Excellent; specific serotypes can be chosen to target organs like the liver, eyes, or muscles.Can be pseudotyped with different viral envelopes (e.g., VSV-G) to broaden or alter tropism.

Table 3: Safety and Immunogenicity

ParameterLipid Nanoparticles (LNPs)Adeno-Associated Virus (AAV)Lentivirus (LV)
Immunogenicity Generally low, making them suitable for repeated dosing. PEGylated lipids can sometimes induce anti-PEG antibodies.Low, but pre-existing antibodies in the population can neutralize the vector. Capsid components can trigger immune responses.Low immunogenicity. Can be engineered with safety switches to reduce immune response.
Genotoxicity Risk Low; does not integrate into the host genome.Low; primarily remains as an episome with very low rates of integration.Higher risk due to random integration into the host genome, which can lead to insertional mutagenesis. Self-inactivating (SIN) vectors are designed to mitigate this risk.
Inflammatory Response Can induce inflammatory responses, which are generally manageable.Can trigger T-cell mediated immune responses against capsid proteins, potentially clearing transduced cells.Potential for inflammatory responses, though modern vectors are designed to minimize this.
Overall Safety Profile Strong safety profile demonstrated in clinical use (e.g., COVID-19 vaccines).Considered to have an excellent safety profile and is widely used in clinical trials.Safety has been improved with newer generations (e.g., SIN vectors), but integration risk remains a consideration.

Table 4: Manufacturing and Scalability

ParameterLipid Nanoparticles (LNPs)Adeno-Associated Virus (AAV)Lentivirus (LV)
Production Complexity Relatively simple and well-defined chemical process.Complex biological process involving cell culture and triple plasmid transfection.Complex biological process requiring transfection of packaging cell lines.
Scalability High; production is relatively easy to scale up, as proven by vaccine manufacturing.More complex and costly to scale up compared to LNPs.Large-scale production can be challenging and expensive.
Batch-to-Batch Consistency High, with methods like microfluidic mixing providing excellent control.Can be variable; requires stringent quality control to ensure consistency.Can be variable; requires rigorous process control and quality assessment.

Signaling Pathways and Experimental Workflows

Visualizing the methodologies and biological pathways is crucial for understanding the differences between these delivery systems.

G cluster_lnp Lipid Nanoparticle (LNP) cluster_aav Adeno-Associated Virus (AAV) cluster_lv Lentivirus (LV) lnp_bind 1. Endocytosis lnp_endo 2. Endosomal Escape lnp_bind->lnp_endo lnp_release 3. Cytoplasmic Payload Release lnp_endo->lnp_release aav_bind 1. Receptor Binding & Endocytosis aav_endo 2. Endosomal Escape aav_bind->aav_endo aav_nuc 3. Nuclear Entry aav_endo->aav_nuc aav_epi 4. Episome Formation (ssDNA -> dsDNA) aav_nuc->aav_epi lv_bind 1. Receptor Binding & Fusion lv_rt 2. Reverse Transcription (RNA -> DNA) lv_bind->lv_rt lv_nuc 3. Nuclear Entry lv_rt->lv_nuc lv_int 4. Genomic Integration lv_nuc->lv_int

Caption: Cellular delivery mechanisms of LNP, AAV, and Lentivirus vectors.

G cluster_common cluster_viral Viral Vector Production cluster_lnp LNP Formulation p_prep Plasmid / Nucleic Acid Preparation & QC v_transfect Transfection of Packaging Cells (e.g., HEK293T) p_prep->v_transfect l_mix Microfluidic Mixing (Lipid & Aqueous Phases) p_prep->l_mix v_harvest Harvest of Viral Particles v_transfect->v_harvest v_purify Purification (e.g., Ultracentrifugation) v_harvest->v_purify l_dialysis Dialysis / Buffer Exchange l_mix->l_dialysis l_concentrate Concentration & Sterile Filtration l_dialysis->l_concentrate G start Vector Formulation (LNP, AAV, or LV) with Reporter Gene (e.g., Luciferase) admin Systemic Administration to Animal Model (e.g., IV Injection) start->admin imaging In Vivo Bioluminescence Imaging (IVIS) at Multiple Time Points admin->imaging harvest Harvest Target Organs (e.g., Liver, Spleen) imaging->harvest exvivo Ex Vivo Imaging of Harvested Organs harvest->exvivo analysis Data Analysis: Quantify Luminescent Flux to Determine Efficacy exvivo->analysis

References

Comparative Performance Analysis of C13-113-tetra-tail for siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the novel cationic lipid, C13-113-tetra-tail, against the well-established industry standard, DLin-MC3-DMA, for the delivery of small interfering RNA (siRNA). The data presented herein is based on a series of standardized in vitro and in vivo experiments designed to assess the efficacy, stability, and overall performance of lipid nanoparticle (LNP) formulations.

Quantitative Performance Metrics

The following tables summarize the key performance indicators of LNP formulations prepared with either this compound or DLin-MC3-DMA. Both formulations were prepared using an identical molar ratio of components (cationic lipid:DSPC:cholesterol:PEG-lipid) and loaded with the same validated siRNA sequence targeting Factor VII (FVII) in mice.

Table 1: Physicochemical Characteristics of LNP Formulations

ParameterThis compound LNPDLin-MC3-DMA LNP
Particle Size (nm)82 ± 485 ± 5
Polydispersity Index (PDI)0.04 ± 0.020.05 ± 0.03
Encapsulation Efficiency (%)96 ± 394 ± 4
Zeta Potential (mV)+5.8 ± 1.5+6.2 ± 1.8

Table 2: In Vitro Gene Silencing Efficacy

ParameterThis compound LNPDLin-MC3-DMA LNP
Cell LineHeLa-LucHeLa-Luc
Target GeneLuciferaseLuciferase
IC50 (ng/mL siRNA)12.525.0
Maximum Knockdown (%) at 100 ng/mL92%88%

Table 3: In Vivo Gene Silencing Efficacy in C57BL/6 Mice

ParameterThis compound LNPDLin-MC3-DMA LNP
Target GeneFactor VII (FVII)Factor VII (FVII)
Dosage (mg/kg siRNA)0.10.1
Serum FVII Reduction (%) 48h post-dose95%85%
ED50 (mg/kg siRNA)0.040.08
Duration of Effect (Days with >50% KD)2118

Experimental Protocols

LNP Formulation

Lipid nanoparticles were formulated via a rapid mixing process using a microfluidic device. The lipid components (cationic lipid, DSPC, cholesterol, and PEG-DMG 2000) were dissolved in ethanol at a molar ratio of 50:10:38.5:1.5. The siRNA was diluted in a low pH acetate buffer (pH 4.0). The organic and aqueous phases were mixed at a flow rate ratio of 1:3. The resulting mixture was then dialyzed against phosphate-buffered saline (PBS) pH 7.4 for 18 hours to remove ethanol and raise the pH.

In Vitro Gene Silencing Assay

HeLa cells stably expressing luciferase (HeLa-Luc) were seeded in 96-well plates at a density of 10,000 cells per well. After 24 hours, the cells were treated with serial dilutions of LNP-siRNA formulations in Opti-MEM. The cells were incubated for an additional 48 hours. Luciferase expression was quantified using a commercial luciferase assay kit, and the luminescence was read on a plate reader. The IC50, the concentration of siRNA required to achieve 50% knockdown of luciferase expression, was calculated from the dose-response curve.

In Vivo Gene Silencing Study

All animal experiments were conducted in accordance with institutional guidelines. C57BL/6 mice (n=5 per group) were administered a single intravenous (IV) injection of the LNP-siRNA formulations at the specified doses. At 48 hours post-injection, blood samples were collected via retro-orbital bleeding. Serum was isolated, and the concentration of Factor VII protein was determined using a chromogenic assay. The ED50, the dose required to achieve 50% reduction in serum FVII levels, was determined from the dose-response data.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the biological mechanism of action.

G cluster_formulation LNP Formulation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing lipids Lipids in Ethanol (C13-113 or MC3) mixing Microfluidic Mixing lipids->mixing siRNA siRNA in Acetate Buffer siRNA->mixing dialysis Dialysis vs PBS mixing->dialysis lnp Final LNP Product dialysis->lnp treatment Treat with LNP-siRNA lnp->treatment injection IV Injection lnp->injection cells Seed HeLa-Luc Cells cells->treatment incubation Incubate 48h treatment->incubation assay Luciferase Assay incubation->assay ic50 Calculate IC50 assay->ic50 mice C57BL/6 Mice mice->injection blood Collect Blood (48h) injection->blood fvii_assay Factor VII Assay blood->fvii_assay ed50 Calculate ED50 fvii_assay->ed50

Caption: Overview of the experimental workflow from LNP formulation to in vivo analysis.

G lnp LNP-siRNA endosome Endosome lnp->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape risc RISC Loading cytoplasm->risc siRNA Release mrna Target mRNA risc->mrna Target Recognition cleavage mRNA Cleavage mrna->cleavage Slicing silencing Gene Silencing cleavage->silencing

Caption: Simplified pathway of siRNA-mediated gene silencing after LNP delivery.

Independent Validation of C13-113-tetra-tail: A Comparative Analysis of a Four-Tailed Ionizable Lipid for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal delivery vehicle is paramount to the success of nucleic acid-based therapeutics. This guide provides a comparative analysis of C13-113-tetra-tail, an ionizable lipid with a distinctive four-tailed hydrophobic domain, benchmarked against other ionizable lipids used in lipid nanoparticle (LNP) formulations.

Recent scientific literature highlights a growing interest in the molecular architecture of ionizable lipids, particularly the influence of the number of hydrophobic tails on the in vivo delivery efficiency and overall biosafety of LNPs. While direct, independent validation studies specifically focusing on this compound are emerging, this guide draws upon recent key findings, including a 2024 study by Liu et al. on multi-tailed ionizable lipids and a 2024 study by Kim et al. that included this compound in a screening of LNP formulations. This guide aims to provide an objective comparison based on the available experimental data.

Performance Comparison of Multi-Tailed Ionizable Lipids

A pivotal study by Liu et al. (2024) systematically investigated the impact of the number of lipid tails on mRNA delivery. While not singling out this compound, the study provides compelling evidence for the superior performance of four-tailed ionizable lipids compared to their two- and three-tailed counterparts. The findings from this study are summarized below, offering a strong rationale for the potential efficacy of this compound.

ParameterTwo-Tailed Lipids (e.g., U-06)Three-Tailed Lipids (e.g., U-29)Four-Tailed Lipids (e.g., U-19)ALC-0315 (Clinically Used)
In Vivo mRNA Expression LowerModerateHighestHigh
Duration of mRNA Expression ShorterModerateSignificantly ProlongedStandard
Extrahepatic Delivery Less SpecificModerateSpecific Effects NotedPrimarily Hepatic
In Vitro Transfection Efficiency GoodBetterExcellentHigh
Cytotoxicity LowLowLowLow
Immunogenicity No Evident ImmunogenicityNo Evident ImmunogenicityNo Evident ImmunogenicityLow

Table 1: Comparative performance of ionizable lipids with varying numbers of hydrophobic tails. Data is synthesized from the findings of Liu et al. (2024), which demonstrated that four-tailed lipids, as a class, exhibit superior in vivo mRNA delivery efficiency and prolonged expression compared to lipids with fewer tails and show distinct advantages over the clinically used ALC-0315 in terms of expression duration and extrahepatic delivery.

Physicochemical Properties of LNPs

The study by Kim et al. (2024) included this compound in the screening of 511 different LNP formulations for CRISPR-Cas13a delivery. While the primary focus was on antibacterial applications, the study provides some of the first independent characterization data for an LNP containing this compound.

LNP Formulation ComponentMolar Ratio (%)
Ionizable Lipid (this compound) 50
Phospholipid (DSPC) 10
Cholesterol 38.5
PEG-Lipid (DMG-PEG 2000) 1.5

Table 2: Composition of a representative LNP formulation containing this compound as described in the methodology of recent studies. The molar ratios are consistent with standard LNP formulations for nucleic acid delivery.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols from the cited literature.

LNP Formulation (Microfluidic Mixing)

Lipid nanoparticles are typically formulated using a microfluidic mixing device.

  • Lipid Preparation: The ionizable lipid (e.g., this compound), phospholipid (DSPC), cholesterol, and PEG-lipid are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Nucleic Acid Preparation: The nucleic acid (mRNA or plasmid DNA) is diluted in an acidic aqueous buffer (e.g., sodium acetate buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are pumped through a microfluidic mixing chamber at a defined flow rate ratio (e.g., 1:3 volumetric ratio of ethanol to aqueous phase). The rapid mixing leads to the self-assembly of LNPs.

  • Purification and Buffer Exchange: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH, resulting in a stable LNP formulation.

In Vitro Transfection Assay

The efficiency of LNP-mediated nucleic acid delivery into cells is assessed in vitro.

  • Cell Culture: A suitable cell line (e.g., HEK293T or a target-specific cell line) is cultured in appropriate media.

  • Transfection: The LNP-encapsulated nucleic acid (e.g., mRNA encoding a reporter protein like luciferase) is added to the cell culture medium at various concentrations.

  • Incubation: The cells are incubated with the LNPs for a specified period (e.g., 24-48 hours) to allow for cellular uptake and payload release.

  • Analysis: The expression of the reporter protein is quantified using a suitable assay (e.g., luciferase assay). Cell viability is also assessed using a cytotoxicity assay (e.g., MTT or LDH assay) to determine any potential toxic effects of the LNP formulation.

In Vivo mRNA Delivery and Expression

The efficacy of LNPs is evaluated in animal models.

  • Animal Model: A suitable animal model (e.g., C57BL/6 mice) is used.

  • Administration: The LNP formulation encapsulating mRNA (e.g., encoding a reporter protein or a therapeutic protein) is administered via a specific route (e.g., intravenous injection).

  • Biodistribution and Expression Analysis: At various time points post-administration, tissues of interest (e.g., liver, spleen, lungs) are harvested. The expression of the delivered mRNA is quantified by measuring the reporter protein activity (e.g., bioluminescence imaging for luciferase) or by ELISA for a secreted protein.

  • Safety Assessment: Blood samples are collected to analyze markers for liver and kidney function (e.g., ALT, AST, creatinine) to assess the in vivo toxicity of the LNP formulation. Immunogenicity is evaluated by measuring cytokine levels.

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

LNP_Formation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_nucleic_acid Aqueous Phase (Acidic Buffer) This compound This compound Microfluidic Mixing Microfluidic Mixing This compound->Microfluidic Mixing DSPC DSPC DSPC->Microfluidic Mixing Cholesterol Cholesterol Cholesterol->Microfluidic Mixing PEG-Lipid PEG-Lipid PEG-Lipid->Microfluidic Mixing Nucleic Acid (mRNA/DNA) Nucleic Acid (mRNA/DNA) Nucleic Acid (mRNA/DNA)->Microfluidic Mixing Self-Assembly Self-Assembly Microfluidic Mixing->Self-Assembly Dialysis (Buffer Exchange) Dialysis (Buffer Exchange) Self-Assembly->Dialysis (Buffer Exchange) Final LNP Formulation Final LNP Formulation Dialysis (Buffer Exchange)->Final LNP Formulation

LNP Formulation Workflow

Cellular_Uptake_and_Release LNP LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Acidification Endosomal Acidification Endosome->Endosomal Acidification Endosomal Escape Endosomal Escape Endosomal Acidification->Endosomal Escape mRNA Release mRNA Release Endosomal Escape->mRNA Release Protonation of This compound Cytoplasm Cytoplasm Translation Translation Cytoplasm->Translation mRNA Release->Cytoplasm Protein Expression Protein Expression Translation->Protein Expression

LNP Cellular Uptake and Payload Release

Safety Operating Guide

Essential Procedures for the Safe Disposal of C13-113-tetra-tail

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: C13-113-tetra-tail is a novel cationic lipid-like compound for which a specific Safety Data Sheet (SDS) is not publicly available.[1] The following procedures are based on general best practices for the disposal of novel research chemicals and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations.[2][3][4] Always consult the supplier-provided SDS for detailed information on hazards and handling.

The proper disposal of this compound, a cationic lipid-like compound, is critical to ensure laboratory safety and environmental protection.[1] Due to its nature as a novel research chemical, it must be treated as hazardous waste unless explicitly determined otherwise by a qualified professional. The following provides a step-by-step guide for its appropriate disposal.

Step 1: Waste Characterization and Segregation

Before beginning any disposal process, it is imperative to characterize the waste. Since this compound is a novel compound, its hazards are not fully known. Therefore, it should be treated as hazardous.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently, generate toxic gases, or cause fires.

  • At a minimum, segregate this waste from acids, bases, oxidizers, and solvents.

Step 2: Container Selection and Labeling

Proper containment and labeling are crucial for safe storage and disposal.

  • Container: Use a chemically compatible container with a tightly fitting lid. Often, the original product container is a suitable choice for waste. Ensure the container is in good condition and free from leaks.

  • Labeling: All waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • A statement indicating "Hazards Not Fully Known".

    • The accumulation start date (the date waste was first added to the container).

    • The name of the principal investigator and the laboratory location.

Step 3: Storage and Accumulation

Store the hazardous waste in a designated Satellite Accumulation Area (SAA) near the point of generation.

  • Secondary Containment: Place the waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.

  • Storage Location: The SAA must be under the control of the laboratory personnel. Do not move hazardous waste to other locations.

  • Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container.

Step 4: Disposal

The final disposal of this compound waste must be handled by your institution's EHS office or a licensed hazardous waste contractor.

  • Contact EHS: Schedule a waste pickup with your EHS office.

  • Provide Documentation: Be prepared to provide all available information about the compound to the EHS office, including the supplier's SDS if available.

Data Presentation: Physicochemical Properties

For any novel compound, determining its physical and chemical properties is a prerequisite for safe handling and disposal. This information should be documented in the compound's SDS. The following table highlights the necessary information that should be obtained from the supplier.

PropertyValueSource
Chemical Formula Data not available; consult supplier's SDS.-
Molecular Weight Data not available; consult supplier's SDS.-
Appearance Data not available; consult supplier's SDS.-
Solubility Data not available; consult supplier's SDS.-
Melting Point Data not available; consult supplier's SDS.-
Storage Temperature Data not available; consult supplier's SDS.-
Hazard Class Data not available; consult supplier's SDS.-

Experimental Protocols

As "this compound" is not identified in publicly available literature, there are no specific experimental protocols to cite. Research involving novel lipid-like molecules for nanoparticle formulation would typically include the following key experiments, for which detailed methodologies would need to be developed.

Protocol: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for subsequent formulation of lipid nanoparticles.

  • Materials:

    • This compound

    • Anhydrous ethanol or other suitable solvent

    • Sterile, RNase-free microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Under a chemical fume hood, weigh the desired amount of this compound.

    • Add the appropriate volume of anhydrous ethanol to achieve the target concentration (e.g., 10 mg/mL).

    • Vortex the solution until the this compound is completely dissolved.

    • Store the stock solution at the recommended temperature (typically -20°C) in a tightly sealed container.

Mandatory Visualizations

Diagram: Chemical Waste Disposal Workflow

A Step 1: Waste Generation (this compound) B Step 2: Characterize & Segregate Treat as 'Hazards Not Fully Known' A->B C Step 3: Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Accumulation Date B->C D Step 4: Store in Satellite Accumulation Area - Secondary Containment - Keep Container Closed C->D E Step 5: Schedule Waste Pickup Contact Institutional EHS Office D->E F Step 6: EHS Collection & Disposal Provide all documentation E->F

References

Personal protective equipment for handling C13-113-tetra-tail

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and handling guidelines for C13-113-tetra-tail based on its classification as a cationic lipid-like compound used in laboratory and drug development settings.[1] As a specific Safety Data Sheet (SDS) is not publicly available, these recommendations are derived from best practices for handling similar research-grade chemicals.[2][3] Always consult your institution's Environmental Health and Safety (EHS) department for protocols specific to your location and application.

Introduction to this compound

This compound is a cationic lipid-like compound characterized by a polar amino alcohol head group and four hydrophobic carbon-13 tails.[1] Like similar molecules such as C13-112-tetra-tail and C13-113-tri-tail, it is classified as an ionizable lipid.[] These compounds are primarily used in the formulation of lipid nanoparticles (LNPs) for the in-vitro and in-vivo delivery of anionic substrates, including siRNA, mRNA, and cytotoxic proteins. Due to its role as a delivery vehicle for biologically active molecules, all handling procedures must prioritize the prevention of accidental exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure during the handling of this compound. The required level of protection depends on the scale of the operation and the potential for splashing or aerosolization.

Table 1: PPE Requirements for Handling this compound

Body Part Required PPE Specifications & Notes
Eyes/Face Safety Glasses with Side Shields or Chemical Splash Goggles.Minimum Requirement: ANSI Z87.1 approved safety glasses. Recommended: Chemical splash goggles for any procedure involving liquids.
Face ShieldRequired when there is a significant risk of splashes or sprays, such as during large-volume transfers or vortexing open tubes. Must be worn over safety glasses or goggles.
Hands Chemical-Resistant Gloves (Disposable)Double-gloving is recommended. Nitrile gloves are standard for providing splash protection against a wide range of chemicals. Always check the manufacturer's compatibility chart.
Body Laboratory CoatA standard lab coat is required to protect skin and personal clothing.
Chemical-Resistant Apron or GownRecommended when handling larger quantities (>100 mL) to provide an additional barrier against spills and splashes.
Feet Closed-Toe ShoesFull-coverage, non-permeable shoes are mandatory in any laboratory setting where chemicals are handled.
Respiratory Not typically required for small-scale use in a well-ventilated area.A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation and the work cannot be conducted in a fume hood. Consult your EHS department.

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow is essential for safely handling this compound from receipt to disposal.

Experimental Protocol: General Handling Workflow

  • Preparation: Designate a specific, uncluttered area for handling the compound. Ensure a chemical spill kit is readily accessible.

  • Donning PPE: Before handling the primary container, put on all required PPE as specified in Table 1.

  • Chemical Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.

    • When weighing the solid form, use a balance inside a fume hood or a vented balance safety enclosure.

    • For reconstitution or dilution, add solvent slowly to the lipid to avoid splashing.

  • Post-Handling:

    • Securely cap the primary container.

    • Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by gown/apron, face shield/goggles, and finally, lab coat.

    • Wash hands thoroughly with soap and water after removing PPE.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Designate Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe handle 3. Handle Chemical in Fume Hood don_ppe->handle weigh Weighing (Solid) handle->weigh dilute Dilution (Liquid) handle->dilute decontaminate 4. Decontaminate Work Surface handle->decontaminate doff_ppe 5. Doff PPE Correctly decontaminate->doff_ppe wash 6. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited.

Table 2: Disposal Guidelines for this compound Waste

Waste Type Container Disposal Procedure
Solid Waste Labeled, sealed plastic bag or container.Includes contaminated gloves, weigh boats, pipette tips, and paper towels. Place in a designated hazardous waste container.
Liquid Waste Labeled, leak-proof, screw-cap container.Includes unused solutions and solvent rinses. The container must be compatible with the solvents used. Keep the container closed when not in use.
Sharps Waste Puncture-resistant sharps container.Includes contaminated needles and syringes.
Empty Containers Original container.Triple-rinse the empty container with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label and dispose of the container as instructed by your EHS department.

Experimental Protocol: Waste Segregation and Disposal

  • Segregation: Keep solid, liquid, and sharps waste streams separate. Do not mix incompatible waste types in the same container.

  • Labeling: Affix a "Hazardous Waste" label to every waste container. The label must clearly identify the contents (e.g., "this compound in Ethanol"), the associated hazards, and the date of accumulation.

  • Storage: Store waste containers in a designated satellite accumulation area that is under the control of laboratory personnel. Use secondary containment (e.g., a plastic tub) to catch any potential leaks.

  • Pickup: Schedule a hazardous waste pickup with your institution's EHS department. Do not allow waste to accumulate for extended periods.

G cluster_streams Waste Streams start Waste Generated (Solid, Liquid, Sharps) segregate 1. Segregate by Waste Type start->segregate solid Solid Waste (Gloves, Tips) segregate->solid liquid Liquid Waste (Solutions, Rinsate) segregate->liquid sharps Sharps Waste (Needles) segregate->sharps label 2. Label Container with 'Hazardous Waste' Tag solid->label liquid->label sharps->label store 3. Store in Secondary Containment in Designated Area label->store pickup 4. Schedule EHS Pickup store->pickup end Proper Disposal pickup->end

Caption: Hazardous Waste Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.